beta-Lac-TEG-N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H33N3O13 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H33N3O13/c19-21-20-1-2-29-3-4-30-5-6-31-17-15(28)13(26)16(10(8-23)33-17)34-18-14(27)12(25)11(24)9(7-22)32-18/h9-18,22-28H,1-8H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
InChI Key |
ODCSAHBYDSBXRV-MUKCROHVSA-N |
Isomeric SMILES |
C(COCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(COCCOCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
beta-Lactosyl-TEG-Azide synthesis protocol
An In-depth Technical Guide to the Synthesis of β-Lactosyl-TEG-Azide
For researchers, scientists, and drug development professionals, the synthesis of well-defined glycoconjugates is crucial for studying carbohydrate-mediated biological processes. β-Lactosyl-TEG-Azide is a valuable building block in this field, incorporating a lactose moiety for specific lectin recognition, a triethylene glycol (TEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for facile conjugation via click chemistry. This guide provides a comprehensive overview of a plausible synthetic route to β-Lactosyl-TEG-Azide, including detailed experimental protocols and data presentation.
Synthetic Strategy Overview
The synthesis of β-Lactosyl-TEG-Azide is a multi-step process that can be conceptually broken down into three key stages:
-
Preparation of an Activated Lactose Donor: Commercially available lactose is first per-O-acetylated to protect the hydroxyl groups. This is followed by the introduction of a leaving group at the anomeric position to create an activated lactose donor, such as acetobromolactose.
-
Glycosylation of the TEG Spacer: The activated lactose donor is then reacted with triethylene glycol (TEG) under appropriate conditions to form the β-lactosyl-TEG conjugate. This reaction requires careful control to ensure the desired β-anomer is the major product.
-
Functionalization with an Azide Group: The terminal hydroxyl group of the TEG spacer on the lactosyl-TEG conjugate is first converted to a better leaving group, typically by tosylation or mesylation. Subsequent reaction with sodium azide yields the final product, β-Lactosyl-TEG-Azide. Finally, the acetyl protecting groups on the lactose moiety are removed.
Experimental Protocols
The following protocols are based on established methodologies for glycosylation and functionalization of carbohydrates and PEG linkers.
Part 1: Synthesis of Hepta-O-acetyl-α-lactosyl Bromide (Acetobromolactose)
This procedure begins with the per-acetylation of lactose, followed by bromination at the anomeric position.
Materials:
-
D-Lactose
-
Acetic anhydride
-
Sodium acetate
-
Hydrogen bromide (33% in acetic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Per-O-acetylation of Lactose:
-
Suspend D-lactose in acetic anhydride and add sodium acetate.
-
Heat the mixture with stirring until all solids dissolve.
-
Pour the cooled reaction mixture into ice water and stir until the product precipitates.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain β-lactose octaacetate.
-
-
Bromination:
-
Dissolve the dried β-lactose octaacetate in dichloromethane.
-
Slowly add a solution of hydrogen bromide (33% in acetic acid) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield hepta-O-acetyl-α-lactosyl bromide as a solid. This product is often used in the next step without further purification.
-
Part 2: Synthesis of β-(Hepta-O-acetyl-lactosyl)-TEG
This step involves the glycosylation of triethylene glycol with the prepared acetobromolactose.
Materials:
-
Hepta-O-acetyl-α-lactosyl bromide
-
Triethylene glycol (TEG)
-
Mercury(II) cyanide or Silver triflate (as a promoter)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of hepta-O-acetyl-α-lactosyl bromide and a molar excess of triethylene glycol in anhydrous dichloromethane, add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes.
-
Cool the mixture to 0 °C and add the promoter (e.g., mercury(II) cyanide or silver triflate).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and promoter salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate β-(Hepta-O-acetyl-lactosyl)-TEG.
Part 3: Synthesis of β-(Hepta-O-acetyl-lactosyl)-TEG-Azide
This two-step process involves the tosylation of the terminal hydroxyl group of the TEG spacer, followed by nucleophilic substitution with azide.
Materials:
-
β-(Hepta-O-acetyl-lactosyl)-TEG
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Tosylation:
-
Dissolve β-(Hepta-O-acetyl-lactosyl)-TEG in anhydrous pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise with stirring.
-
Allow the reaction to proceed at 0 °C for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the tosylated intermediate, which can be used directly in the next step.
-
-
Azidation:
-
Dissolve the tosylated intermediate in anhydrous DMF.
-
Add a molar excess of sodium azide.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield β-(Hepta-O-acetyl-lactosyl)-TEG-Azide.
-
Part 4: Deprotection to Yield β-Lactosyl-TEG-Azide
The final step is the removal of the acetyl protecting groups to yield the target compound.
Materials:
-
β-(Hepta-O-acetyl-lactosyl)-TEG-Azide
-
Sodium methoxide (catalytic amount)
-
Methanol, anhydrous
Procedure:
-
Dissolve β-(Hepta-O-acetyl-lactosyl)-TEG-Azide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (or a freshly prepared solution of sodium in methanol).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain the final product, β-Lactosyl-TEG-Azide.
Data Presentation
The following tables summarize the expected inputs and outputs for the synthesis of β-Lactosyl-TEG-Azide.
| Table 1: Reagents and Solvents | |
| Step | Key Reagents and Solvents |
| 1. Acetobromolactose Synthesis | D-Lactose, Acetic anhydride, Sodium acetate, HBr/AcOH, Dichloromethane |
| 2. Glycosylation | Acetobromolactose, Triethylene glycol, Mercury(II) cyanide or Silver triflate, Dichloromethane |
| 3. Azidation | p-Toluenesulfonyl chloride, Pyridine, Sodium azide, Dimethylformamide |
| 4. Deprotection | Sodium methoxide, Methanol |
| Table 2: Reaction Parameters | |
| Reaction Step | Typical Temperature (°C) |
| Acetylation | Reflux |
| Bromination | 0 to RT |
| Glycosylation | 0 to RT |
| Tosylation | 0 |
| Azidation | 60-80 |
| Deprotection | RT |
Mandatory Visualization
The overall workflow for the synthesis of β-Lactosyl-TEG-Azide is depicted in the following diagram.
Caption: Synthetic workflow for β-Lactosyl-TEG-Azide.
The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following signaling pathway-style diagram.
Caption: Logical steps in the synthesis of β-Lactosyl-TEG-Azide.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to β-Lactosyl-TEG-Azide (beta-Lac-TEG-N3)
This technical guide provides a comprehensive overview of β-Lactosyl-TEG-Azide (this compound), a versatile chemical probe used in bioorthogonal chemistry. The document details its chemical properties, applications in research and drug development, and a representative experimental workflow for its use in bioconjugation.
Core Properties of this compound
This compound is a chemical compound that features a β-lactose moiety, a triethylene glycol (TEG) linker, and a terminal azide group. This structure makes it a valuable tool for "click chemistry," a class of biocompatible reactions used to label and conjugate biomolecules.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 499.47 g/mol | [1][2] |
| Chemical Formula | C18H33N3O11 | [1] |
Applications in Research and Drug Development
The primary utility of this compound stems from its terminal azide (-N3) group, which allows for highly specific covalent bond formation with alkyne-containing molecules. This process, known as click chemistry, has two common variations where this compound is applicable:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that joins the azide group of this compound to a terminal alkyne in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (e.g., DBCO, BCN) to react with the azide. This is particularly useful in living systems where copper toxicity is a concern.[1][2]
The lactose component of the molecule is significant in glycobiology. Lactose is a disaccharide that can be recognized by specific carbohydrate-binding proteins (lectins). By attaching this compound to a molecule of interest (e.g., a protein, a drug, or a nanoparticle), researchers can:
-
Study Glycan-Protein Interactions: Investigate how proteins interact with lactose residues.
-
Target Specific Cells: Use the lactose moiety to target cells that express lactose-binding receptors.
-
Improve Drug Solubility and Delivery: The carbohydrate and TEG linker can enhance the pharmacokinetic properties of a conjugated drug.
Logical Workflow: Application in Drug Development
The diagram below illustrates a conceptual workflow for using this compound to create a targeted drug conjugate.
Experimental Protocol: Representative CuAAC Reaction
The following is a generalized protocol for conjugating this compound to an alkyne-modified protein. This should be optimized for specific applications.
Materials:
-
This compound
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM)
-
Sodium ascorbate stock solution (e.g., 250 mM, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM)
Methodology:
-
Reagent Preparation:
-
Prepare a solution of this compound in a compatible solvent (e.g., DMSO or water) at a concentration 10-20 times higher than the protein concentration.
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration.
-
Add this compound to the protein solution. A 5- to 10-fold molar excess over the protein is a common starting point.
-
Add the THPTA ligand to the reaction mixture. A final concentration of 1-2 mM is typical. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and protects the protein.
-
Add the CuSO4 solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM. Gently mix the components.
-
-
Incubation:
-
Allow the reaction to proceed for 1-4 hours at room temperature or 4°C. Reaction time and temperature may require optimization.
-
-
Purification:
-
Remove unreacted this compound and catalyst components using a suitable method, such as dialysis, size-exclusion chromatography (SEC), or spin filtration.
-
-
Analysis:
-
Confirm the successful conjugation using techniques like SDS-PAGE (which may show a shift in molecular weight), mass spectrometry, or by using an analytical method that can detect the lactose moiety.
-
Experimental Workflow Diagram
The diagram below outlines the key steps in a typical bioconjugation experiment using this compound via a CuAAC reaction.
References
An In-depth Technical Guide to beta-Lactosyl-TEG-N3: A Core Tool in Glycobiology and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of beta-Lactosyl-TEG-N3 (β-Lac-TEG-N3), a crucial reagent in the field of chemical biology and drug discovery. Due to the absence of a consistently reported specific CAS number for this compound, this guide also includes relevant information for the closely related and commercially available β-D-Lactosyl azide (CAS Number: 69266-16-6).
Core Concepts and Chemical Structure
Beta-Lactosyl-TEG-N3 is a bifunctional molecule that combines a lactose moiety with an azide group via a triethylene glycol (TEG) linker. This structure makes it an ideal tool for "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding. The lactose portion of the molecule can be recognized by and interact with various biological targets, such as lectins and other carbohydrate-binding proteins, which are often implicated in disease pathways. The terminal azide group allows for the covalent attachment of a wide array of reporter molecules, such as fluorescent dyes, biotin, or drug molecules, that have been functionalized with an alkyne group. This enables researchers to visualize, isolate, and characterize the biological targets of interest.
While a specific CAS number for beta-Lac-TEG-N3 is not consistently available in public databases, the closely related compound, β-D-Lactosyl azide, is well-documented with the CAS Number 69266-16-6 . The key structural difference is the presence of the flexible, hydrophilic triethylene glycol (TEG) linker in this compound, which can enhance solubility and reduce steric hindrance in biological systems.
Physicochemical and Quantitative Data
| Property | Value (for β-D-Lactosyl azide) | Reference |
| CAS Number | 69266-16-6 | [1] |
| Molecular Formula | C12H21N3O10 | [1] |
| Molecular Weight | 367.31 g/mol | [1] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 169-171 °C | [1] |
| Solubility | Soluble in DMSO, Methanol, and Water | |
| Purity | Min. 98% (by 1H-NMR) |
Note: The TEG linker in this compound will increase the molecular weight and may alter the solubility and melting point compared to β-D-Lactosyl azide.
Synthesis and Experimental Protocols
Synthesis of beta-Lactosyl-TEG-N3
A general synthesis strategy for azido-functionalized lactose with a TEG linker involves a multi-step process starting from peracetylated lactose. A detailed protocol for a similar compound, 1-azido-3,6-dioxaoct-8-yl 2,3,6,2′,3′,4′,6′-hepta-O-acetyl-β-d-lactoside, has been described and can be adapted for this compound.
Key Synthesis Steps:
-
Preparation of the Glycosyl Donor: Peracetylated lactose is converted to a suitable glycosyl donor, such as a glycosyl halide or trichloroacetimidate.
-
Glycosylation with Azido-TEG-Alcohol: The glycosyl donor is then reacted with an azido-functionalized triethylene glycol alcohol in the presence of a promoter to form the β-glycosidic linkage.
-
Deacetylation: The protecting acetyl groups on the lactose moiety are removed under basic conditions (e.g., using sodium methoxide in methanol) to yield the final beta-Lactosyl-TEG-N3 product.
References
An In-depth Technical Guide to the Aqueous Solubility of β-Lac-TEG-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Lac-TEG-N3 (beta-Lactam-Triethylene Glycol-Azide) is a chemical probe used in biochemical research, particularly in applications involving click chemistry. Its structure combines a β-lactam ring, a triethylene glycol (TEG) linker, and an azide group, making it a valuable tool for labeling and detection. Understanding the aqueous solubility of β-Lac-TEG-N3 is critical for its effective use in biological assays, ensuring accurate concentration measurements and avoiding precipitation in experimental setups. This guide outlines the theoretical considerations for its solubility and provides a systematic approach to its empirical determination.
Theoretical Considerations for Solubility
The solubility of β-Lac-TEG-N3 in aqueous buffers is influenced by the physicochemical properties of its three main components:
-
β-Lactam Ring: The β-lactam moiety is a four-membered cyclic amide. While the lactam group itself is polar, the overall solubility contribution will depend on the substituents on the ring. The stability of the β-lactam ring is also a crucial factor, as degradation can affect solubility measurements.
-
Triethylene Glycol (TEG) Linker: The TEG linker is a flexible, hydrophilic chain of three ethylene glycol units. The presence of ether oxygens allows for hydrogen bonding with water, which is expected to significantly enhance the aqueous solubility of the molecule.
-
Azide Group (-N3): The azide group is a relatively polar functional group. While it contributes to the overall polarity of the molecule, its primary role is for bio-orthogonal reactions.
Based on these components, β-Lac-TEG-N3 is anticipated to exhibit reasonable solubility in polar protic solvents, including aqueous buffers. However, the exact solubility will be dependent on factors such as pH, ionic strength, and temperature of the buffer. For instance, the solubility of compounds containing β-lactam rings can be pH-dependent[1][2].
Experimental Protocols for Determining Aqueous Solubility
The following protocols provide a detailed methodology for the quantitative determination of β-Lac-TEG-N3 solubility in aqueous buffers.
Materials and Equipment
-
β-Lac-TEG-N3 (solid form)
-
Aqueous buffers of interest (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The general workflow for determining the solubility of β-Lac-TEG-N3 is depicted below.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
a. Preparation of Saturated Solutions
-
Add an excess amount of solid β-Lac-TEG-N3 to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).
-
Securely cap the vials to prevent evaporation.
b. Equilibration
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved compound remains constant.
c. Separation of Undissolved Solid
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully collect the supernatant using a pipette, being cautious not to disturb the pellet.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. This step is critical to avoid overestimation of the solubility.
d. Quantification
-
Prepare a series of standard solutions of β-Lac-TEG-N3 of known concentrations in the same buffer.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV).
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample to determine the concentration of dissolved β-Lac-TEG-N3.
e. Data Analysis
-
Calculate the solubility of β-Lac-TEG-N3 in the aqueous buffer using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
Data Presentation
Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison.
Table 1: Solubility of β-Lac-TEG-N3 in Various Aqueous Buffers
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| PBS | 7.4 | 25 | [Insert Data] | [Insert Data] |
| PBS | 7.4 | 37 | [Insert Data] | [Insert Data] |
| Tris-HCl | 7.4 | 25 | [Insert Data] | [Insert Data] |
| Deionized Water | N/A | 25 | [Insert Data] | [Insert Data] |
Factors Influencing β-Lac-TEG-N3 Solubility
A logical diagram illustrating the key factors that can influence the aqueous solubility of β-Lac-TEG-N3 is presented below. Researchers should consider these factors when designing experiments and interpreting results.
Caption: Factors influencing aqueous solubility.
Safety Precautions for Handling Azide Compounds
Organic azides are energetic compounds and should be handled with caution.[3][4] While β-Lac-TEG-N3 is not expected to be explosive under normal laboratory conditions due to its molecular structure, it is prudent to follow general safety guidelines for handling azides:
-
Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[4]
-
Do not use metal spatulas or stir bars, as heavy metal azides can be shock-sensitive.
-
Store in a cool, dark place, away from heat and light.
-
Always consult the Safety Data Sheet (SDS) for the specific compound before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
By following the detailed protocols and considering the theoretical and practical aspects outlined in this guide, researchers can confidently determine the aqueous solubility of β-Lac-TEG-N3 for their specific experimental needs.
References
- 1. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. | Semantic Scholar [semanticscholar.org]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
Stability of β-Lactosyl-TEG-Azide Under Physiological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical stability of β-Lactosyl-TEG-Azide (β-Lac-TEG-N₃), a crucial reagent in glycobiology and bioorthogonal chemistry. Understanding the stability of the azide moiety under physiological conditions is paramount for its effective application in live-cell imaging, drug targeting, and other in vivo and in vitro biological studies. While direct stability data for β-Lac-TEG-N₃ is not extensively published, this guide leverages available kinetic data for structurally similar alkyl azides to provide a robust assessment.
Core Concept: Azide Stability in a Biological Milieu
The azide functional group is widely regarded as bioorthogonal, meaning it is largely unreactive with most endogenous biological molecules, contributing to its utility in chemoselective ligations.[1] It is metabolically stable and does not typically participate in competing side reactions within cellular systems.[1][2] However, the primary pathway for the degradation of organic azides under physiological conditions is reduction by endogenous thiols, most notably glutathione (GSH), which is present in millimolar concentrations within cells.[3]
The stability of an organic azide is influenced by its electronic environment. Aliphatic azides, such as the one present in β-Lac-TEG-N₃, are generally more stable than aromatic azides or those adjacent to electron-withdrawing groups.[4] The triethylene glycol (TEG) linker in β-Lac-TEG-N₃ provides a flexible, hydrophilic spacer, and the azide group is at the terminus, behaving as a primary alkyl azide.
Quantitative Stability Data
The most pertinent quantitative data for estimating the stability of the alkyl azide in β-Lac-TEG-N₃ comes from studies on 3'-azidothymidine (AZT), which contains a secondary alkyl azide. The reduction of AZT to 3'-aminothymidine by various thiols has been kinetically characterized at physiological pH and temperature. These values serve as a reliable proxy for understanding the stability of β-Lac-TEG-N₃.
A study by Handlon and Oppenheimer investigated the reduction of AZT by glutathione (GSH), dithiothreitol (DTT), and mercaptoethanol. The reaction was found to be first-order with respect to both the azide and the thiol. The second-order rate constants are summarized below.
| Thiol Reducing Agent | Concentration | Temperature (°C) | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Glutathione (GSH) | N/A | 37 | 7.2 | 6.55 x 10⁻⁵ | |
| Dithiothreitol (DTT) | N/A | 37 | 7.2 | 2.77 x 10⁻³ | |
| Mercaptoethanol | N/A | 37 | 7.2 | 6.35 x 10⁻⁶ |
Interpretation of Data:
-
The rate of reduction by the physiological monothiol glutathione is slow, indicating substantial stability. For context, at a typical intracellular GSH concentration of 5 mM, the pseudo-first-order rate constant would be approximately 3.28 x 10⁻⁷ s⁻¹, corresponding to a half-life of over 24 days. This suggests that for most short-term to medium-term cell-based experiments, the degradation of the azide moiety would be minimal.
-
Dithiothreitol (DTT), a strong, non-physiological reducing agent often used in biochemical buffers, reduces the azide much more rapidly. This highlights the importance of avoiding strong reducing agents in buffers where the integrity of the azide group is critical.
Experimental Protocols
Detailed methodologies are essential for researchers wishing to validate the stability of their specific azide-modified compounds under their experimental conditions. Below are standard protocols for assessing azide stability.
Protocol 1: Stability Assay using HPLC
This protocol is adapted from the methods used to determine the kinetics of AZT reduction. It allows for the quantitative monitoring of the disappearance of the azide-containing compound over time.
Objective: To quantify the rate of reduction of an alkyl azide by a thiol (e.g., glutathione).
Materials:
-
Azide-containing compound (e.g., β-Lac-TEG-N₃)
-
Thiol reducing agent (e.g., Glutathione, DTT)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Water bath or incubator at 37°C
-
Quenching solution (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB, to react with excess thiol)
Procedure:
-
Reaction Setup: Prepare a solution of the azide compound (e.g., 1 mM) in PBS (pH 7.2) pre-warmed to 37°C.
-
Initiation: Initiate the reaction by adding the thiol reducing agent to a final desired concentration (e.g., 10 mM Glutathione).
-
Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching (Optional but Recommended): Immediately mix the aliquot with a quenching agent like DTNB to stop the reaction by consuming the remaining free thiol.
-
HPLC Analysis: Inject the quenched aliquot onto the C18 column. Use a suitable mobile phase (e.g., a gradient of methanol in water) to separate the parent azide compound from its reduced amine product and other components.
-
Quantification: Monitor the elution profile using a UV detector at a wavelength where the azide compound has a strong absorbance. The peak area of the azide compound is proportional to its concentration.
-
Data Analysis: Plot the natural logarithm of the azide concentration (or peak area) versus time. The slope of this line will give the pseudo-first-order rate constant (k'). Divide k' by the thiol concentration to obtain the second-order rate constant.
Protocol 2: Stability Assessment by NMR Spectroscopy
NMR can be used to monitor the reaction in real-time without the need for separation, by observing the disappearance of proton signals adjacent to the azide and the appearance of new signals from the amine product.
Objective: To qualitatively or quantitatively monitor the conversion of the azide to an amine.
Materials:
-
Azide-containing compound
-
Thiol reducing agent
-
Deuterated buffer (e.g., PBS in D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the azide compound in the deuterated buffer inside an NMR tube.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material. Identify the characteristic proton signals, particularly the methylene protons adjacent to the azide group (-CH₂-N₃).
-
Reaction Initiation: Add the thiol reducing agent to the NMR tube, mix thoroughly, and place it in the NMR spectrometer maintained at 37°C.
-
Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the characteristic signals of the reactant (-CH₂-N₃) and the product (-CH₂-NH₂). The change in the relative integrals over time reflects the reaction progress. For quantitative analysis, an internal standard of known concentration that does not react with the components should be included.
Protocol 3: Verification by Mass Spectrometry
Mass spectrometry is a highly sensitive technique to confirm the identity of the starting material and the reduced product. It is particularly useful for identifying degradation products.
Objective: To identify the parent azide and its reduced amine product.
Materials:
-
Reaction aliquots from Protocol 1
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation: Dilute the reaction aliquots in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analysis: Infuse the sample into the mass spectrometer. Acquire spectra in positive ion mode.
-
Data Interpretation: Look for the molecular ion peak corresponding to the starting azide compound (M+H⁺ or M+Na⁺). The reduced product will have a mass that is 26 Da lower (loss of N₂ and gain of 2H). The azide itself can sometimes fragment in the mass spectrometer by losing N₂ (28 Da). Careful analysis is required to distinguish between in-source fragmentation and chemical reduction.
Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for stability analysis.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of β-Lac-TEG-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Lactosyl-TEG-N3 (beta-Lactosyl-triethyleneglycol-azide) is a versatile chemical probe that plays a significant role in the fields of glycobiology, chemical biology, and drug development. Its structure incorporates a lactose moiety, which can specifically interact with various carbohydrate-binding proteins, linked via a triethylene glycol (TEG) spacer to a terminal azide group. This azide functionality allows for its covalent attachment to a wide array of molecules and materials through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of β-Lac-TEG-N3, offering detailed experimental protocols and insights into its biological significance.
Chemical Properties of β-Lactosyl-TEG-N3
Table 1: Physicochemical Properties of β-Lactosyl Azide Analogs
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁N₃O₁₀ (for β-D-Lactosyl azide) | [1] |
| Molecular Weight | 367.31 g/mol (for β-D-Lactosyl azide) | [1] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 169-171 °C (for β-D-Lactosyl azide) | [1] |
| Solubility | Soluble in DMSO, Methanol, and Water | [1] |
Stability: While specific quantitative stability data for β-Lac-TEG-N3 is not extensively published, azido-sugars are generally stable under standard laboratory conditions. For long-term storage, it is advisable to store the compound at -20°C. Solutions should be freshly prepared for optimal reactivity in bioconjugation reactions.
Spectroscopic Data: The structural integrity of β-Lac-TEG-N3 can be confirmed using standard spectroscopic techniques. Based on data from structurally similar azide-labeled lactosyl compounds, the following spectral characteristics are expected:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the anomeric protons of the glucose and galactose units of lactose, as well as signals corresponding to the ethylene glycol protons of the TEG spacer and the protons adjacent to the azide group.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the lactose moiety, the TEG linker, and the carbon bearing the azide group.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound.
Reactivity and Experimental Protocols
The primary mode of reactivity for β-Lac-TEG-N3 is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the efficient and specific formation of a stable triazole linkage between the azide group of β-Lac-TEG-N3 and a terminal alkyne on a target molecule, such as a protein, a small molecule drug, or a nanoparticle.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general methodology for the conjugation of β-Lac-TEG-N3 to an alkyne-modified protein. Optimization of reactant concentrations and reaction time may be necessary for specific applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azide.
-
β-Lac-TEG-N3
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
DMSO (for dissolving β-Lac-TEG-N3 if necessary)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of β-Lac-TEG-N3 (e.g., 10 mM in DMSO or water). The final concentration in the reaction will typically be in the range of 100-500 µM. An excess of the azide reagent (e.g., 10-50 fold molar excess over the protein) is often used to ensure efficient labeling.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Protein solution
-
PBS buffer to adjust the final volume
-
β-Lac-TEG-N3 stock solution
-
-
Vortex the mixture gently.
-
-
Catalyst and Ligand Addition:
-
Add the THPTA solution to the reaction mixture (final concentration typically 1 mM). THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency in aqueous environments.
-
Add the CuSO₄ solution (final concentration typically 0.1-0.5 mM).
-
Vortex gently to mix.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction (final concentration typically 1-5 mM). Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.
-
Vortex the mixture gently.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in protein mobility) or mass spectrometry.
-
-
Purification of the Bioconjugate:
-
Upon completion, the lactosylated protein conjugate needs to be purified from excess reagents and byproducts.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger protein conjugate from smaller molecules like unreacted β-Lac-TEG-N3 and catalyst components.
-
Dialysis: Dialysis against a suitable buffer can also be used to remove small molecule impurities.
-
Affinity Chromatography: If the protein has an affinity tag, this can be used for purification.
-
Workflow for Protein Lactosylation via Click Chemistry
Caption: Workflow for the lactosylation of an alkyne-modified protein using β-Lac-TEG-N3 via CuAAC.
Biological Reactivity and Applications
The lactose moiety of β-Lac-TEG-N3 is the key to its biological specificity. Lactose is a known ligand for several families of carbohydrate-binding proteins, most notably galectins. This interaction can be exploited for various applications in research and drug development.
Targeting Galectin-Expressing Cells
Galectins are a family of β-galactoside-binding proteins that are involved in a variety of cellular processes, including cell adhesion, signaling, and apoptosis. Many types of cancer cells overexpress galectins, particularly galectin-3, on their surface. By conjugating β-Lac-TEG-N3 to therapeutic agents or imaging probes, it is possible to target these cancer cells specifically.
Galectin-3 Mediated Signaling Pathway
Extracellular galectin-3 can interact with cell surface glycoproteins and glycolipids, leading to the formation of a galectin-glycan lattice that can modulate intracellular signaling pathways. For instance, galectin-3 has been shown to influence the signaling of receptors like the T-cell receptor and vascular endothelial growth factor receptor 2 (VEGF-R2).
Caption: Simplified diagram of Galectin-3 mediated cell signaling.
Targeting Liver Cells via the Asialoglycoprotein Receptor (ASGPR)
The terminal galactose residue of the lactose moiety in β-Lac-TEG-N3 can be recognized by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This specific interaction facilitates the receptor-mediated endocytosis of molecules conjugated to β-Lac-TEG-N3, making it a valuable tool for targeted drug delivery to the liver.
Asialoglycoprotein Receptor (ASGPR) Mediated Endocytosis Pathway
The binding of a galactose-terminal ligand, such as a β-Lac-TEG-N3 conjugate, to the ASGPR on the hepatocyte surface triggers the internalization of the receptor-ligand complex through clathrin-coated pits. The complex is then trafficked through endosomal compartments, where the acidic environment facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface, while the ligand is transported to lysosomes for degradation or, in the case of a drug conjugate, release of the therapeutic payload.
Caption: Asialoglycoprotein Receptor (ASGPR) mediated endocytosis pathway.
Conclusion
β-Lactosyl-TEG-N3 is a powerful and versatile chemical tool for researchers in academia and industry. Its well-defined chemical properties and predictable reactivity through click chemistry make it an ideal choice for the site-specific modification of biomolecules and materials. The biological specificity conferred by the lactose moiety opens up numerous possibilities for targeted drug delivery, the study of glycan-protein interactions, and the development of novel diagnostics and therapeutics. This guide provides a foundational understanding of β-Lac-TEG-N3, empowering scientists to effectively harness its potential in their research endeavors.
References
An In-depth Technical Guide on the Mechanism of Action of beta-Lac-TEG-N3 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are rapid, selective, and high-yielding.[1][2] Among these, the azide-alkyne cycloaddition has emerged as a particularly powerful tool for covalently linking molecules in complex biological environments.[1][3] This guide focuses on the mechanism of action of a bifunctional molecule, beta-Lac-TEG-N3, in the context of click chemistry. This molecule incorporates a β-lactam ring, a triethylene glycol (TEG) linker, and a terminal azide (N3) group. While the β-lactam moiety can serve as a reactive handle for targeting specific enzymes like β-lactamases, the azide group is the key player in the click chemistry reaction, enabling conjugation to alkyne-containing molecules.[4]
This technical guide will delve into the two primary click chemistry pathways involving azides: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore their mechanisms, provide quantitative data on their performance, detail experimental protocols, and illustrate their application in a hypothetical workflow for detecting β-lactamase activity.
Core Mechanisms of Action
The azide functional group of this compound is the linchpin of its utility in click chemistry. It can participate in a [3+2] cycloaddition reaction with an alkyne to form a stable triazole ring. This reaction can be achieved through two distinct mechanisms.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry method. It involves the use of a copper(I) catalyst to dramatically accelerate the rate of the azide-alkyne cycloaddition, leading to the exclusive formation of the 1,4-regioisomer of the triazole product. The reaction is robust, proceeding under a wide range of conditions, including in aqueous environments, making it suitable for biological applications.
The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO4), and a reducing agent like sodium ascorbate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as in living cells, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole product.
The reaction is bioorthogonal, meaning it does not interfere with native biological processes. While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioorthogonal Chemistry with β-Lac-TEG-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in their natural environments.[2] The core principle involves the introduction of an abiotic chemical reporter group, such as an azide, into a biomolecule of interest. This reporter can then be selectively reacted with a probe containing a complementary functional group, enabling a wide range of applications from imaging to drug delivery.[2]
For a reaction to be considered bioorthogonal, it must meet several stringent criteria:
-
High Selectivity: The reacting partners must be mutually reactive only with each other, ignoring the vast array of other functional groups present in a biological system.[2]
-
Biocompatibility: The reactants, any catalysts, and the resulting linkage must be non-toxic and not perturb the biological system under investigation.
-
Favorable Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (aqueous environment, neutral pH, and body temperature).
The azide group is a popular chemical reporter in bioorthogonal chemistry due to its small size, stability in biological systems, and lack of endogenous presence in most organisms. It can be introduced into biomolecules through various methods, including metabolic labeling, where cells are fed with azide-modified metabolic precursors.
β-Lac-TEG-N3: A Versatile Bioorthogonal Probe
This guide focuses on a specific bioorthogonal probe, β-Lac-TEG-N3. While the exact structure can vary, a representative structure is assumed here to be a cephalosporin core, a widely used β-lactam antibiotic, functionalized with a triethylene glycol (TEG) linker terminating in an azide group. This modular design allows for multifaceted applications in chemical biology and drug development.
Assumed Structure of β-Lac-TEG-N3:
-
β-Lactam Core: This component serves as a targeting moiety. β-lactam antibiotics, such as penicillins and cephalosporins, are known to covalently bind to and inhibit penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis. This allows for the specific labeling of these proteins. Furthermore, the β-lactam ring can be cleaved by β-lactamase enzymes, which are a primary mechanism of antibiotic resistance. This property can be exploited for diagnostic assays to detect the presence of these enzymes.
-
Triethylene Glycol (TEG) Linker: The TEG linker is a short, hydrophilic polyethylene glycol (PEG) chain. Its inclusion in the probe design serves several important functions:
-
Increased Solubility: The TEG linker enhances the aqueous solubility of the probe, which is crucial for its use in biological systems.
-
Reduced Steric Hindrance: It acts as a spacer, physically separating the β-lactam core from the azide group. This minimizes the risk that the bulky reactive partner in the subsequent bioorthogonal reaction will interfere with the binding of the β-lactam to its target protein.
-
Improved Pharmacokinetics: In in vivo applications, PEG linkers can improve the pharmacokinetic properties of a molecule.
-
-
Azide Group (-N3): This is the bioorthogonal handle of the molecule. It is a small, stable, and abiotic functional group that can undergo highly specific and efficient reactions with complementary probes, most notably those containing strained alkynes (in Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) or terminal alkynes (in Copper(I)-Catalyzed Alkyne-Azide Cycloaddition, CuAAC).
Key Bioorthogonal Reactions with β-Lac-TEG-N3
The azide group of β-Lac-TEG-N3 enables its participation in two of the most prominent bioorthogonal reactions:
1. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell and in vivo imaging.
2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
CuAAC is a highly efficient and versatile click reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions. This reaction is typically faster than SPAAC and is widely used for in vitro applications, such as labeling proteins in cell lysates. However, the cytotoxicity of copper limits its use in living cells.
Quantitative Data
| Azide Reactant | Cyclooctyne Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | BCN | ~0.1 | |
| Benzyl Azide | DBCO | ~0.3 - 1.0 | |
| Benzyl Azide | DIBAC | ~0.9 | |
| p-Azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | 7-fold higher than p-Azido-L-phenylalanine (pAzF) |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Experimental Protocols
The following are generalized protocols for the use of β-Lac-TEG-N3 in common bioorthogonal chemistry applications. These protocols may require optimization for specific experimental systems.
Protocol 1: Labeling of Penicillin-Binding Proteins (PBPs) in Live Bacteria
This protocol describes the in vivo labeling of PBPs in Gram-positive bacteria using β-Lac-TEG-N3 followed by SPAAC with a fluorescent cyclooctyne probe.
Materials:
-
Bacterial culture (e.g., Bacillus subtilis or Streptococcus pneumoniae)
-
β-Lac-TEG-N3 solution (e.g., 1 mM in DMSO)
-
Fluorescent strained alkyne probe (e.g., DBCO-fluorophore, 1 mM in DMSO)
-
Growth medium appropriate for the bacterial strain
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Methodology:
-
Grow the bacterial culture to the desired optical density (e.g., mid-log phase).
-
Add β-Lac-TEG-N3 to the culture to a final concentration of 10-50 µM.
-
Incubate the culture for 30-60 minutes at the optimal growth temperature for the bacteria.
-
Harvest the cells by centrifugation and wash twice with PBS to remove unbound probe.
-
Resuspend the cells in fresh growth medium or PBS.
-
Add the fluorescent strained alkyne probe to a final concentration of 10-25 µM.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with PBS to remove the unbound fluorescent probe.
-
Resuspend the cells in PBS and mount them on a microscope slide.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 2: In Vitro Detection of β-Lactamase Activity
This protocol outlines a method for detecting β-lactamase activity in a bacterial lysate using β-Lac-TEG-N3 and a two-step bioorthogonal reaction. Cleavage of the β-lactam ring by β-lactamase will prevent the covalent attachment of the probe to PBPs, leading to a decrease in the fluorescent signal from PBP labeling.
Materials:
-
Bacterial cell lysate (from a strain suspected of producing β-lactamase)
-
Control lysate (from a non-β-lactamase producing strain)
-
β-Lac-TEG-N3 solution (e.g., 1 mM in DMSO)
-
Fluorescent strained alkyne probe (e.g., DBCO-fluorophore, 1 mM in DMSO)
-
SDS-PAGE equipment and reagents
-
In-gel fluorescence scanner
Methodology:
-
Incubate the bacterial lysates with β-Lac-TEG-N3 (final concentration 10-50 µM) for 30 minutes at 37°C.
-
To a separate aliquot of the lysates, add a known β-lactamase inhibitor before adding β-Lac-TEG-N3 as a control.
-
Perform the SPAAC reaction by adding the fluorescent strained alkyne probe (final concentration 10-25 µM) and incubate for 60 minutes at room temperature.
-
Add SDS-PAGE loading buffer to the samples and heat to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled PBPs using an in-gel fluorescence scanner. A significant reduction in the fluorescence intensity of the PBP bands in the β-lactamase-positive lysate compared to the control lysate indicates β-lactamase activity.
Applications in Drug Development
The unique properties of β-Lac-TEG-N3 make it a valuable tool in several areas of drug development:
-
Target Identification and Validation: By labeling and identifying the cellular targets of β-lactam compounds, this probe can aid in understanding their mechanism of action and potential off-target effects.
-
Antibiotic Resistance Research: β-Lac-TEG-N3 can be used to study the activity and prevalence of β-lactamases, which are key drivers of antibiotic resistance. This can aid in the development of new β-lactamase inhibitors.
-
High-Throughput Screening: The fluorescent signal generated upon labeling can be adapted for high-throughput screening assays to identify new inhibitors of PBPs or β-lactamases.
-
In Vivo Imaging: The use of β-Lac-TEG-N3 in conjunction with near-infrared fluorescent or positron-emitting cyclooctyne probes could enable non-invasive imaging of bacterial infections and the activity of β-lactamases in animal models.
Signaling Pathways and Logical Relationships
The primary biological pathway targeted by β-Lac-TEG-N3 is the bacterial cell wall synthesis pathway, specifically the transpeptidation step catalyzed by penicillin-binding proteins.
In the context of β-lactamase-mediated resistance, the logical relationship can be depicted as follows:
Conclusion
β-Lac-TEG-N3 represents a powerful and versatile tool in the field of bioorthogonal chemistry. Its modular design, combining a targeting β-lactam core with a flexible TEG linker and a bioorthogonal azide handle, allows for a wide range of applications in studying bacterial physiology, antibiotic resistance, and in the development of new diagnostic and therapeutic strategies. The ability to specifically label and visualize its biological targets in complex environments provides researchers with a valuable method to probe the intricate workings of living systems.
References
An In-depth Technical Guide to β-Lac-TEG-N3: A Versatile Tool for Elucidating Protein-Carbohydrate Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein-carbohydrate interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1][2][3] The study of these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics. β-Lac-TEG-N3 is a synthetic molecular probe designed to facilitate the investigation of proteins that bind to lactose, a disaccharide composed of galactose and glucose.
This guide provides a comprehensive overview of the application of β-Lac-TEG-N3 in studying protein-carbohydrate interactions. It details the structure and properties of the molecule, presents hypothetical yet realistic quantitative data from key experimental techniques, and offers detailed protocols for its use in Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Proximity Ligation Assays (PLA).
Molecular Structure and Functionality
β-Lac-TEG-N3 consists of three key components:
-
β-Lactose (β-Lac): The carbohydrate recognition motif that specifically interacts with lactose-binding proteins, such as galectins.
-
Triethylene Glycol (TEG): A flexible linker that spatially separates the lactose moiety from the functional group, minimizing steric hindrance and allowing for optimal protein binding.
-
Azide (N3): A terminal azide group that serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent immobilization of the probe onto surfaces or its conjugation to other molecules.[4]
Data Presentation: Quantitative Analysis of Protein-Carbohydrate Interactions
The following tables summarize hypothetical quantitative data that could be obtained when studying the interaction of a lactose-binding protein, such as Galectin-3, with β-Lac-TEG-N3 using various biophysical techniques.
Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data
| Analyte | Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (μM) |
| Galectin-3 | Immobilized β-Lac-TEG-N3 | 1.5 x 10³ | 3.2 x 10⁻³ | 2.13 |
| Galectin-1 | Immobilized β-Lac-TEG-N3 | 8.7 x 10² | 5.1 x 10⁻³ | 5.86 |
| BSA (Control) | Immobilized β-Lac-TEG-N3 | No Binding | No Binding | No Binding |
Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Data
| Titrant | Titrand | Stoichiometry (n) | K_D (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| β-Lac-TEG-N3 | Galectin-3 | 0.98 | 2.5 | -8.2 | 1.5 |
| Lactose | Galectin-3 | 1.02 | 5.5 | -7.9 | 1.1 |
Mandatory Visualization
Experimental Workflow for SPR Analysis
References
- 1. Exploring Carbohydrate-Protein Interaction Platforms: Transforming Drug Discovery and Development – NanoMal’s blood analyzer [nanomal.org]
- 2. labprotocol.com [labprotocol.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing β-Lac-TEG-N3 in Copper-Catalyzed Click Chemistry
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific covalent ligation of two molecules. This application note details the use of β-Lac-TEG-N3, a molecule featuring a β-lactam core, a triethylene glycol (TEG) linker, and a terminal azide (N3), in CuAAC reactions. The β-lactam moiety serves as a reactive handle for targeting specific proteins, such as β-lactamases and penicillin-binding proteins (PBPs), which are crucial in antibiotic resistance and bacterial cell wall synthesis.[1][2] The TEG linker enhances solubility and reduces steric hindrance, while the azide group allows for its conjugation to alkyne-modified molecules, such as fluorescent probes, biotin tags, or drug candidates, via a stable triazole linkage.[3] This methodology is invaluable for activity-based protein profiling, drug discovery, and the development of novel diagnostic tools.
Core Applications
-
Activity-Based Protein Profiling (ABPP): β-Lac-TEG-N3 can be used to covalently label active β-lactamases or PBPs. Subsequent "clicking" of a reporter tag (e.g., a fluorophore or biotin) to the azide allows for the detection and identification of these target proteins in complex biological samples.
-
Drug Discovery: This molecule can be employed in fragment-based drug discovery. The β-lactam can bind to a target protein, and the azide can be used to "click" various alkyne-containing fragments to explore the surrounding binding pocket and develop more potent and selective inhibitors.[4][5]
-
Bioconjugation: β-Lac-TEG-N3 facilitates the conjugation of the β-lactam core to a wide array of molecules and surfaces, including proteins, nucleic acids, and nanoparticles, for various biotechnological applications.
Quantitative Data Summary
The following table summarizes representative quantitative data for a typical CuAAC reaction involving β-Lac-TEG-N3 and an alkyne-functionalized fluorescent probe. Please note that reaction conditions and yields can vary significantly based on the specific substrates and experimental setup.
| Parameter | Value | Conditions |
| Reactants | ||
| β-Lac-TEG-N3 | 1.0 equivalent | Initial concentration: 1 mM in DMF/H₂O (1:1) |
| Alkyne-Fluorophore | 1.2 equivalents | Initial concentration: 1.2 mM in DMF/H₂O (1:1) |
| Catalyst System | ||
| CuSO₄•5H₂O | 0.1 equivalent (10 mol%) | From a 100 mM stock solution in water |
| Sodium Ascorbate | 0.5 equivalent (50 mol%) | Freshly prepared 100 mM stock solution in water |
| THPTA | 0.5 equivalent (50 mol%) | From a 200 mM stock solution in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state. |
| Reaction Conditions | ||
| Solvent | DMF/H₂O (1:1) | |
| Temperature | Room Temperature (25°C) | |
| Reaction Time | 4 hours | Monitored by TLC or LC-MS |
| Outcome | ||
| Yield | >90% | Isolated yield after purification by column chromatography |
| Kᵢ (Inhibitor Constant) | 4 ± 1 nM | For a similar boronic acid-based inhibitor against PDC-3 β-lactamase, demonstrating the potential for high-affinity binding. |
Experimental Protocols
Protocol 1: General Solution-Phase CuAAC with β-Lac-TEG-N3
This protocol describes a general method for the copper-catalyzed click chemistry reaction between β-Lac-TEG-N3 and an alkyne-containing molecule in solution.
Materials:
-
β-Lac-TEG-N3
-
Alkyne-functionalized molecule (e.g., fluorescent probe, biotin-alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄•5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates
-
LC-MS system for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄•5H₂O in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each use.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve β-Lac-TEG-N3 (1.0 equivalent) and the alkyne-functionalized molecule (1.2 equivalents) in a 1:1 mixture of DMF and deionized water. The final concentration of β-Lac-TEG-N3 should be between 1-10 mM.
-
Stir the solution at room temperature.
-
-
Catalyst Addition:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution (to a final concentration of 10 mol%) and the THPTA stock solution (to a final concentration of 50 mol%). Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the reaction vial containing the azide and alkyne.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 50 mol%. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour) until the starting materials are consumed. Reactions are typically complete within 1-12 hours.
-
-
Purification:
-
Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired triazole conjugate.
-
Protocol 2: Labeling of Proteins with β-Lac-TEG-N3
This protocol outlines the labeling of a purified protein containing a reactive serine, such as a β-lactamase, followed by fluorescent tagging via click chemistry.
Materials:
-
Purified protein (e.g., β-lactamase) in a suitable buffer (e.g., PBS, pH 7.4)
-
β-Lac-TEG-N3
-
Alkyne-fluorophore
-
CuSO₄•5H₂O
-
Sodium ascorbate
-
THPTA
-
DMSO
-
PD-10 desalting columns
Procedure:
-
Protein Labeling with β-Lac-TEG-N3:
-
Incubate the purified protein (e.g., 10-50 µM) with a 2-10 fold molar excess of β-Lac-TEG-N3 in the reaction buffer for 1 hour at 37°C. This allows the β-lactam to covalently acylate the active site serine of the target protein.
-
-
Removal of Excess Probe:
-
Remove the unreacted β-Lac-TEG-N3 by passing the reaction mixture through a PD-10 desalting column equilibrated with the reaction buffer.
-
-
Click Chemistry Reaction:
-
To the protein solution containing the azide-labeled protein, add the alkyne-fluorophore to a final concentration of 2-10 fold molar excess over the protein.
-
Prepare the catalyst premix as described in Protocol 1 (CuSO₄ and THPTA). Add the premix to the protein solution to a final copper concentration of 0.1-0.25 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of Labeled Protein:
-
Remove excess reagents and the catalyst by passing the reaction mixture through a PD-10 desalting column.
-
The labeled protein can then be analyzed by SDS-PAGE and in-gel fluorescence scanning.
-
Visualizations
Caption: Experimental workflow for labeling a target protein with β-Lac-TEG-N3 and a fluorescent probe.
Caption: Schematic of the CuAAC reaction between β-Lac-TEG-N3 and an alkyne-modified molecule.
Caption: Logical flow of target engagement and detection using β-Lac-TEG-N3.
References
- 1. Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with beta-Lac-TEG-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent labeling of biomolecules in complex biological systems.[1] This copper-free click chemistry reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage under physiological conditions.[1] These characteristics make SPAAC an ideal tool for in vitro and in vivo studies, including live-cell imaging and drug delivery.[1]
The beta-Lac-TEG-N3 probe is a specialized chemical tool designed for the detection of β-lactamase activity, a primary mechanism of bacterial resistance to β-lactam antibiotics.[2][3] β-lactamases are enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillin and cephalosporins, rendering them inactive. The this compound probe consists of a β-lactam core, which is recognized and cleaved by β-lactamase, linked to a tetraethylene glycol (TEG) spacer and a terminal azide (N3) group. The TEG spacer enhances the probe's solubility and bioavailability.
This document provides detailed application notes and protocols for the use of this compound in conjunction with SPAAC for the detection and quantification of β-lactamase activity.
Principle of Detection
The detection of β-lactamase using this compound is a two-step process:
-
Enzymatic Cleavage: In the presence of β-lactamase, the β-lactam ring of the this compound probe is hydrolyzed. This cleavage event is the basis for the probe's specificity.
-
SPAAC Ligation: The azide group on the cleaved or uncleaved probe is then available to react with a strained alkyne (e.g., a DBCO-functionalized fluorophore or biotin) via SPAAC. This allows for the detection and quantification of the probe, and by extension, the β-lactamase activity. By designing the experiment appropriately, one can differentiate between the intact and cleaved probe, for instance through chromatographic separation, allowing for a quantitative measure of enzyme activity.
Applications
-
Screening for β-lactamase activity: Rapidly screen bacterial cultures for the presence of β-lactamase-producing, antibiotic-resistant strains.
-
Enzyme kinetics studies: Determine the kinetic parameters of β-lactamase inhibition by novel drug candidates.
-
High-throughput screening (HTS): Adaptable for HTS platforms to screen large libraries of compounds for β-lactamase inhibitors.
-
In vivo imaging: With appropriate alkyne-modified imaging agents, this probe could potentially be used for in vivo detection of bacterial infections expressing β-lactamases.
Quantitative Data
The following tables provide representative data for the SPAAC reaction kinetics and β-lactamase activity assays using this compound. Please note that these are example values and actual results may vary depending on the specific experimental conditions, β-lactamase type, and cyclooctyne used.
Table 1: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide
| Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Reference |
| DIBO | 0.3 | |
| BCN | 0.1 | |
| DBCO (DIBAC) | 1.0 | |
| BARAC | 3.2 |
Table 2: Michaelis-Menten Kinetic Parameters for β-Lactamase with this compound
| β-Lactamase Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| TEM-1 | 50 | 200 | 4.0 x 10⁶ |
| SHV-1 | 75 | 150 | 2.0 x 10⁶ |
| CTX-M-15 | 25 | 300 | 1.2 x 10⁷ |
Experimental Protocols
Protocol 1: In Vitro Detection of β-Lactamase Activity
This protocol describes the detection of purified β-lactamase activity using this compound and a DBCO-functionalized fluorophore.
Materials:
-
This compound probe
-
Purified β-lactamase (e.g., TEM-1)
-
DBCO-functionalized fluorophore (e.g., DBCO-488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection
-
Incubator
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of DBCO-488 in DMSO.
-
Prepare a serial dilution of the purified β-lactamase in PBS.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 50 µL of the β-lactamase dilution to each well. Include a negative control with PBS only.
-
Add 10 µL of 100 µM this compound solution (diluted from stock in PBS) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
SPAAC Reaction:
-
Add 10 µL of 10 µM DBCO-488 solution (diluted from stock in PBS) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 495/519 nm for DBCO-488).
-
The fluorescence signal will be proportional to the amount of labeled probe. To quantify the cleaved probe, a separation step (e.g., HPLC) would be necessary before the SPAAC reaction to separate the cleaved from the uncleaved probe.
-
Protocol 2: Screening for β-Lactamase-Producing Bacteria
This protocol provides a method to screen bacterial cultures for β-lactamase production.
Materials:
-
This compound probe
-
DBCO-Biotin
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
TMB substrate
-
Bacterial cultures (test strains and a non-β-lactamase producing control, e.g., E. coli DH5α)
-
Luria-Bertani (LB) broth
-
96-well microplate (clear)
-
Centrifuge
-
Plate reader for absorbance measurement
Procedure:
-
Bacterial Culture:
-
Inoculate 5 mL of LB broth with the test and control bacterial strains.
-
Grow the cultures overnight at 37°C with shaking.
-
-
Probe Incubation:
-
In a 96-well plate, add 100 µL of each overnight bacterial culture.
-
Add 10 µL of 1 mM this compound to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Cell Lysis and SPAAC:
-
Centrifuge the plate to pellet the bacteria.
-
Carefully remove the supernatant and transfer to a new 96-well plate.
-
Add 10 µL of 100 µM DBCO-Biotin to each well of the supernatant.
-
Incubate at room temperature for 30 minutes.
-
-
ELISA-based Detection:
-
Coat a high-binding 96-well plate with an antibody that can capture the cleaved or uncleaved probe (this may require custom antibody generation). Alternatively, a competitive ELISA format can be designed.
-
After the SPAAC reaction, transfer the samples to the coated plate and incubate.
-
Wash the plate with PBS-T (PBS with 0.05% Tween-20).
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.
-
Visualizations
References
Application Notes and Protocols for Labeling Cell Surface Glycoproteins with beta-Lac-TEG-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface glycoproteins, key players in cell signaling, adhesion, and immune recognition, is fundamental to understanding health and disease. Metabolic glycoengineering, coupled with bioorthogonal click chemistry, offers a powerful tool for the specific labeling and analysis of these complex biomolecules. This document provides detailed application notes and representative protocols for the metabolic labeling of cell surface glycoproteins using beta-Lac-TEG-N3, an azide-modified lactose derivative.
Disclaimer: As of the generation of this document, specific experimental data for the use of this compound in metabolic labeling is not widely available in published literature. The following protocols and data are based on established principles and procedures for other azide-modified monosaccharides (e.g., Ac4ManNAz, Ac4GalNAz). Optimization of concentrations, incubation times, and other parameters will be essential for the successful application of this compound.
The core principle of this technique involves the cellular uptake of this compound and its incorporation into the glycan structures of glycoproteins through the cell's own metabolic pathways. The introduced azide group then serves as a chemical "handle" for covalent modification with a probe molecule via a highly specific and biocompatible click chemistry reaction. This allows for the visualization, isolation, and quantification of labeled glycoproteins.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological and experimental processes, the following diagrams are provided.
Caption: Figure 1: Representative Glycoprotein-Mediated Signaling Pathway.
Caption: Figure 2: Experimental Workflow for Glycoprotein Labeling.
Caption: Figure 3: Bioorthogonal Click Chemistry Reactions.
Data Presentation
The following tables present example quantitative data to guide experimental design. This data is illustrative and not derived from experiments with this compound.
Table 1: Representative Metabolic Labeling Conditions and Cytotoxicity
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Labeling Efficiency (%) | Cell Viability (%) |
| HEK293 | 25 | 48 | 65 | >95 |
| HEK293 | 50 | 48 | 85 | >95 |
| HEK293 | 100 | 48 | 90 | 90 |
| HeLa | 25 | 72 | 70 | >95 |
| HeLa | 50 | 72 | 90 | >95 |
| HeLa | 100 | 72 | 92 | 85 |
| Jurkat | 50 | 48 | 80 | >95 |
| Jurkat | 100 | 48 | 88 | 92 |
Table 2: Comparison of Click Chemistry Reaction Conditions for Cell Surface Labeling
| Reaction Type | Alkyne Probe | Probe Conc. (µM) | Reaction Time (min) | Signal-to-Background Ratio |
| CuAAC | Alkyne-Biotin | 100 | 30 | 15 |
| CuAAC | Alkyne-Fluorophore | 50 | 30 | 20 |
| SPAAC | DBCO-Biotin | 25 | 60 | 25 |
| SPAAC | DBCO-Fluorophore | 10 | 60 | 30 |
| SPAAC | BCN-Fluorophore | 20 | 45 | 28 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with this compound
This protocol describes the incorporation of the azide-modified sugar into cellular glycans.
Materials:
-
Mammalian cells of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile DMSO or PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel to achieve 70-80% confluency at the time of harvesting.
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of this compound. A starting concentration range of 25-100 µM is recommended for initial optimization. Perform a serial dilution of the this compound stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the rate of glycoprotein turnover and should be determined empirically.
-
Harvesting: After incubation, the cells are ready for the click chemistry reaction (Protocol 2 or 3) or can be harvested for other downstream applications.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
This protocol is for labeling azide-modified glycoproteins with an alkyne-containing probe using a copper catalyst. This method is generally faster but can exhibit some cytotoxicity.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Alkyne-probe (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Aminoguanidine (optional, to quench reactive oxygen species)
-
PBS or other suitable buffer
Procedure:
-
Cell Preparation: Gently wash the metabolically labeled cells twice with cold PBS.
-
Prepare Click Reaction Cocktail: Prepare the cocktail fresh and on ice. For a final volume of 1 mL:
-
PBS
-
Alkyne-probe (e.g., 25-100 µM final concentration)
-
Aminoguanidine (1 mM final concentration, optional)
-
Premix CuSO4 and THPTA (1:5 molar ratio) and add to the cocktail (e.g., 50 µM CuSO4, 250 µM THPTA final concentration).
-
-
Initiate Reaction: Immediately before adding to the cells, add freshly prepared sodium ascorbate to the cocktail (2.5 mM final concentration). Mix gently.
-
Labeling Reaction: Add the complete click reaction cocktail to the cells and incubate for 5-30 minutes at 4°C or room temperature. Protect from light if using a fluorescent probe.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with cold PBS to remove unreacted reagents.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy, flow cytometry, or cell lysis for western blot or mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol uses a strained alkyne for a copper-free click reaction, which is generally more biocompatible.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Strained alkyne probe (e.g., DBCO-fluorophore, BCN-biotin)
-
Complete cell culture medium or PBS
Procedure:
-
Cell Preparation: Gently wash the metabolically labeled cells twice with warm PBS or medium.
-
Prepare Labeling Solution: Dilute the strained alkyne probe in pre-warmed complete culture medium to the desired final concentration (e.g., 10-50 µM).
-
Labeling Reaction: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C. Protect from light if using a fluorescent probe.
-
Washing: Aspirate the labeling solution and wash the cells three times with warm PBS.
-
Analysis: The labeled cells are ready for downstream analysis.
Protocol 4: Analysis of Labeled Glycoproteins by Fluorescence Microscopy
Materials:
-
Labeled cells on coverslips or in imaging-compatible plates
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the labeled cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If imaging intracellular structures, permeabilize the cells for 10 minutes at room temperature.
-
Nuclear Staining: Incubate the cells with a nuclear counterstain for 5-10 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.
Protocol 5: Analysis of Labeled Glycoproteins by Western Blot
Materials:
-
Labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP or fluorescently-labeled streptavidin
-
Chemiluminescent substrate or fluorescence imaging system
Procedure:
-
Cell Lysis: Wash labeled cells with cold PBS and then lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Detection: Incubate the membrane with streptavidin-HRP (followed by chemiluminescent detection) or fluorescently-labeled streptavidin for 1 hour.
-
Washing: Wash the membrane extensively with TBST.
-
Imaging: Detect the signal using an appropriate imaging system.
Metabolic Labeling of Glycans with β-Lac-TEG-N3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful technique for the study of glycosylation, a ubiquitous post-translational modification involved in a vast array of biological processes. This method utilizes the cell's own biosynthetic machinery to incorporate unnatural, chemically tagged monosaccharides into nascent glycans. These tagged glycans can then be visualized, enriched, and identified, providing invaluable insights into glycan dynamics in health and disease.
This document provides detailed application notes and protocols for the use of β-Lactosyl-TEG-N3 (β-Lac-TEG-N3), a lactose analog bearing an azide (N3) group, for the metabolic labeling of glycans. The azide group serves as a bioorthogonal chemical handle, allowing for the specific covalent attachment of probes for detection and analysis via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".
Principle of β-Lac-TEG-N3 Metabolic Labeling
β-Lac-TEG-N3 is designed to be taken up by cells and processed by the cellular machinery involved in lactose metabolism and glycan biosynthesis. Once inside the cell, it is anticipated to be incorporated into various glycoconjugates. The presence of the triethylene glycol (TEG) linker is intended to enhance solubility and bioavailability. The azide group, being small and biologically inert, is well-tolerated by the cell's enzymes and does not significantly perturb the natural glycosylation process. Following incorporation, the azide-modified glycans can be specifically and efficiently labeled with alkyne-containing probes, such as fluorescent dyes for imaging or biotin for enrichment and subsequent proteomic analysis.
Application Notes
Applications:
-
Visualization of Glycan Trafficking and Localization: Labeled glycans can be imaged using fluorescence microscopy to study their subcellular localization and dynamic movements.
-
Glycoproteomic Profiling: Azide-labeled glycoproteins can be enriched from cell lysates using biotin-alkyne tags and streptavidin affinity chromatography, followed by identification and quantification using mass spectrometry.[1]
-
Monitoring Changes in Glycosylation: This technique can be used to compare glycosylation patterns between different cell types, developmental stages, or disease states.
-
Drug Discovery and Development: Understanding the role of specific glycans in disease can aid in the identification of new drug targets and the development of novel therapeutics.
Considerations for Use:
-
Cell Type Specificity: The uptake and metabolism of β-Lac-TEG-N3 may vary between different cell types. Optimization of labeling conditions (concentration and incubation time) is recommended for each cell line.
-
Potential for Metabolic Alteration: As with any metabolic labeling approach, it is important to assess potential effects of the unnatural sugar on cell health and physiology. Cytotoxicity assays and control experiments are advised.
-
Click Chemistry Reaction Conditions: The choice between CuAAC and SPAAC will depend on the experimental context. CuAAC is generally faster but the copper catalyst can be toxic to living cells. SPAAC is copper-free and thus more suitable for live-cell imaging, but the kinetics are typically slower.[1]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with β-Lac-TEG-N3
This protocol describes the general procedure for labeling glycans in cultured mammalian cells.
Materials:
-
β-Lac-TEG-N3
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a stock solution of β-Lac-TEG-N3 in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration range is 25-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically.
-
Cell Lysis: After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer supplemented with a protease inhibitor cocktail to the cells.
-
Incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis via click chemistry.
Protocol 2: Visualization of Labeled Glycans by Fluorescence Microscopy (via CuAAC)
This protocol describes the labeling of azide-modified glycans with a fluorescent alkyne probe for visualization.
Materials:
-
Metabolically labeled cell lysate (from Protocol 1)
-
Alkyne-fluorophore probe (e.g., Alkyne-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
PBS
-
Methanol
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Grow and label cells on glass coverslips as described in Protocol 1.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix the following in order:
-
84 µL PBS
-
2 µL Alkyne-fluorophore (from a 5 mM stock in DMSO)
-
10 µL CuSO4:TBTA (pre-mixed 1:2 molar ratio, 50 mM in DMSO/t-butanol)
-
4 µL Sodium ascorbate (freshly prepared 100 mM stock in water)
-
-
Add the click reaction cocktail to the fixed and permeabilized cells on the coverslip.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing and Staining:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Data Presentation
Hypothetical quantitative data from a glycoproteomic experiment comparing control and treated cells labeled with β-Lac-TEG-N3.
Table 1: Relative Abundance of Glycoproteins Identified by Mass Spectrometry
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Function |
| P02768 | ALB | 1.2 | 0.045 | Serum albumin, carrier protein |
| P01857 | IGHA1 | 2.5 | 0.002 | Immunoglobulin heavy constant alpha 1 |
| P08575 | CD44 | 3.1 | 0.001 | Cell-surface glycoprotein, adhesion |
| Q08380 | B4GALT1 | 0.8 | 0.031 | Beta-1,4-galactosyltransferase 1 |
| P16422 | EGFR | 1.9 | 0.012 | Epidermal growth factor receptor |
Table 2: Optimization of β-Lac-TEG-N3 Labeling Conditions
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Relative Fluorescence Intensity |
| 25 | 24 | 98 ± 2 | 150 ± 15 |
| 25 | 48 | 97 ± 3 | 280 ± 25 |
| 25 | 72 | 95 ± 4 | 410 ± 30 |
| 50 | 24 | 96 ± 3 | 250 ± 20 |
| 50 | 48 | 94 ± 4 | 450 ± 35 |
| 50 | 72 | 91 ± 5 | 620 ± 45 |
| 100 | 24 | 92 ± 5 | 380 ± 30 |
| 100 | 48 | 85 ± 6 | 710 ± 50 |
| 100 | 72 | 78 ± 7 | 850 ± 60 |
Visualizations
References
Application Notes and Protocols for Proteomic Analysis of Glycosylation using beta-Lac-TEG-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including protein folding, cell-cell recognition, and immune responses. Aberrant glycosylation is a hallmark of numerous diseases, making the comprehensive analysis of glycoproteins—glycoproteomics—an area of intense research for biomarker discovery and therapeutic development. beta-Lactosyl-TEG-Azide (beta-Lac-TEG-N3) is a novel chemoenzymatic probe designed for the specific labeling and enrichment of galactosylated glycoproteins, enabling their subsequent identification and quantification by mass spectrometry-based proteomic techniques.
This document provides detailed application notes and protocols for the use of this compound in proteomic analysis. The method is based on a two-step chemoenzymatic strategy. First, a β-1,4-galactosyltransferase (B4GALT) enzyme is utilized to transfer the azide-modified lactose moiety from this compound onto terminal N-acetylglucosamine (GlcNAc) residues of glycoproteins. Subsequently, the incorporated azide handle is exploited for the covalent attachment of a biotin tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. The biotinylated glycoproteins can then be selectively enriched and subjected to mass spectrometry for in-depth analysis.
Principle of the Method
The proteomic analysis of galactosylated proteins using this compound follows a sequential workflow, as depicted in the diagram below. The core of this method lies in the enzymatic incorporation of an azide-functionalized lactose molecule onto glycoproteins, followed by click chemistry-mediated biotinylation for affinity purification and subsequent mass spectrometric analysis.
Application Notes and Protocols for beta-Lac-TEG-N3 in Live Cell Imaging
An in-depth guide to utilizing beta-Lac-TEG-N3 for real-time visualization of cellular processes.
This document provides detailed application notes and experimental protocols for the use of this compound, a bioorthogonal probe, in live cell imaging applications. This probe is particularly useful for researchers, scientists, and professionals in drug development who are interested in monitoring β-galactosidase activity, a key biomarker for cellular senescence.
Introduction
This compound is a chemical probe designed for metabolic labeling and subsequent visualization of β-galactosidase activity in living cells. The probe consists of a β-galactose moiety, which is a substrate for β-galactosidase, a tetraethylene glycol (TEG) linker, and a terminal azide (-N3) group. The azide group allows for a highly specific and bioorthogonal "click" reaction with a fluorescently labeled alkyne, enabling the visualization of cells with active β-galactosidase.
The enzyme β-galactosidase is a hydrolase that cleaves terminal β-D-galactose residues from substrates.[1][2] Its increased activity at a suboptimal pH of 6.0 is a widely recognized biomarker for senescent cells.[3][4] Cellular senescence is a state of irreversible growth arrest that has been implicated in aging and age-related diseases, as well as in tumor suppression.[3] Therefore, tools for the detection of β-galactosidase activity in living cells are invaluable for studying these processes.
Principle of the Method
The use of this compound in live cell imaging is a two-step process. First, the cell-permeable probe is introduced to the cells and is hydrolyzed by intracellular β-galactosidase. This cleavage event releases a product that is retained within the cell. The retained molecule now exposes the azide group. In the second step, a fluorescently-tagged alkyne (e.g., a DBCO-fluorophore conjugate) is added, which specifically reacts with the azide via a copper-free click chemistry reaction. This covalent labeling allows for the sensitive and specific detection of β-galactosidase-positive cells by fluorescence microscopy.
Applications
-
Detection of Cellular Senescence: The primary application of this probe is the identification and study of senescent cells in culture.
-
Reporter Gene Assays: The lacZ gene, which encodes for β-galactosidase, is a common reporter gene. This probe can be used to monitor lacZ expression in real-time.
-
Drug Discovery: Screening for compounds that induce or inhibit senescence is a potential application in drug development.
Experimental Protocols
I. Induction of Cellular Senescence (Optional)
For a positive control, senescence can be induced in a suitable cell line (e.g., human fibroblasts like IMR-90 or WI-38).
-
Cell Seeding: Plate cells at an appropriate density in a vessel suitable for fluorescence microscopy (e.g., glass-bottom dishes or multi-well plates).
-
Induction: Induce senescence by either replicative exhaustion (passaging the cells until they cease to divide) or by treating with a DNA-damaging agent (e.g., doxorubicin or etoposide) at a sub-lethal concentration for 24-48 hours.
-
Recovery: After treatment, wash the cells with fresh medium and culture for an additional 5-7 days to allow the senescent phenotype to develop.
II. Labeling with this compound and a Click-Compatible Fluorophore
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Click-compatible fluorophore (e.g., DBCO-488, DBCO-546)
-
Live cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or other suitable nuclear counterstain (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
Prepare a 1-10 mM stock solution of the click-compatible fluorophore in DMSO. Store at -20°C, protected from light.
-
-
Probe Loading:
-
Culture cells to the desired confluency.
-
Prepare a working solution of this compound in pre-warmed live cell imaging medium. The final concentration may need to be optimized, but a starting range of 10-100 µM is recommended.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Click Reaction:
-
Prepare a working solution of the click-compatible fluorophore in pre-warmed live cell imaging medium. A final concentration of 1-10 µM is a good starting point.
-
Remove the this compound solution and wash the cells twice with pre-warmed PBS.
-
Add the fluorophore working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, add Hoechst 33342 to the cells at a final concentration of 1 µg/mL and incubate for 10-15 minutes.
-
-
Imaging:
-
Wash the cells twice with pre-warmed live cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Quantitative Data
The following table summarizes representative quantitative parameters for live cell imaging experiments using a β-galactosidase-activated fluorogenic probe. These values are intended as a guideline and should be optimized for each specific experimental setup.
| Parameter | Representative Value/Range | Notes |
| Probe Concentration | 10 - 100 µM | Higher concentrations may lead to toxicity. |
| Incubation Time (Probe) | 1 - 4 hours | Longer times may increase signal but also background. |
| Fluorophore Concentration | 1 - 10 µM | Use the lowest concentration that gives a good signal. |
| Incubation Time (Fluorophore) | 30 - 60 minutes | Shorter times are generally sufficient for click reactions. |
| Signal-to-Noise Ratio | > 5 | A higher ratio indicates better probe performance. |
| Cell Viability | > 90% | Assess via trypan blue exclusion or a viability assay. |
Visualizations
Signaling Pathway
Caption: The role of β-galactosidase in cellular senescence.
Experimental Workflow
Caption: Workflow for live cell imaging with this compound.
Logical Relationship of Bioorthogonal Labeling
Caption: Bioorthogonal labeling with this compound.
References
- 1. A Fluorogenic Probe for β-Galactosidase Activity Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to detect biomarkers of cellular senescence: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of cellular senescence in culture in vivo: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for β-Lactamase-TEG-N3 Conjugation to Alkyne-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the conjugation of an azide-modified β-lactamase (referred to herein as β-Lac-TEG-N3) to alkyne-modified proteins. This conjugation is achieved through "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient.[1][2][3] Two primary methods are detailed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] The choice between these methods will depend on the specific experimental context, particularly the sensitivity of the proteins to copper ions and the desired reaction kinetics.
The CuAAC reaction offers rapid kinetics but requires a copper catalyst, which can be cytotoxic, making it suitable for in vitro conjugations. SPAAC, on the other hand, is a copper-free method that is ideal for conjugations in living systems or with proteins that are sensitive to metal ions.
These protocols are designed to be a comprehensive guide for researchers, providing step-by-step instructions for protein modification, conjugation, and purification.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction and the general experimental workflow for the conjugation process.
Caption: General workflow for protein conjugation.
Caption: Comparison of SPAAC and CuAAC reaction pathways.
Quantitative Data Summary
The following tables summarize typical quantitative data for CuAAC and SPAAC reactions. Actual results may vary depending on the specific proteins and reagents used.
| Parameter | CuAAC | SPAAC | Reference(s) |
| Typical Reaction Time | 1-4 hours | 12-24 hours | |
| Typical Temperature | Room Temperature (20-25°C) | 4°C to 37°C | |
| Typical pH Range | 7-8 | 7-8.5 | |
| Typical Yield | >90% | 70-90% | |
| Required Catalyst | Copper(I) | None | |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for live cells |
| Reagent Excess (Molar Ratio) | Recommended Range | Notes |
| Azide to Alkyne (CuAAC) | 2-10 fold excess | Higher excess can drive the reaction to completion faster. |
| Azide to Alkyne (SPAAC) | 1.5-5 fold excess | A smaller excess is often sufficient due to the high reactivity of strained alkynes. |
| Copper Catalyst (CuAAC) | 50-100 µM | Final concentration. |
| Reducing Agent (CuAAC) | 5-10 fold vs. Cu | e.g., Sodium Ascorbate. |
| Ligand (CuAAC) | 1-5 fold vs. Cu | e.g., THPTA, BTTAA. Protects the protein from oxidative damage and enhances reaction rate. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro conjugation of β-Lac-TEG-N3 to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
β-Lac-TEG-N3
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and β-Lac-TEG-N3 in the desired molar ratio (e.g., 1:5) in reaction buffer.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO4 and ligand stock solutions. For example, mix 2.5 µL of 20 mM CuSO4 with 12.5 µL of 50 mM ligand. Let it sit for 1-2 minutes.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein mixture, followed immediately by the catalyst premix. The final concentration of copper should be in the range of 50-100 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or with occasional gentle mixing.
-
Quench the Reaction (Optional): The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purification: Remove excess reagents and byproducts to isolate the conjugated protein. This can be achieved using size-exclusion chromatography, dialysis, or affinity chromatography if a tag is present.
-
Analysis: Confirm the conjugation and assess the purity of the final product using SDS-PAGE and/or mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for conjugating β-Lac-TEG-N3 to an alkyne-modified protein under copper-free conditions, including in the presence of live cells. This protocol assumes the alkyne-modified protein contains a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Strained alkyne-modified protein (e.g., DBCO-protein) in a biocompatible buffer (e.g., PBS or cell culture medium, pH 7.4)
-
β-Lac-TEG-N3
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the strained alkyne-modified protein and β-Lac-TEG-N3 in the desired molar ratio (e.g., 1:3) in the reaction buffer.
-
Incubation: Gently mix the reaction and incubate. The reaction can be performed at room temperature for 4-12 hours or at 4°C for 12-24 hours to minimize protein degradation. For live-cell labeling, the reagents can be added directly to the cell culture medium.
-
Purification: For in vitro reactions, purify the conjugated protein using size-exclusion chromatography or dialysis to remove unreacted β-Lac-TEG-N3. For cell-based experiments, washing the cells with fresh medium is typically sufficient.
-
Analysis: Analyze the conjugation efficiency using appropriate methods such as SDS-PAGE with fluorescence imaging (if one of the components is fluorescently labeled) or Western blotting. Mass spectrometry can be used for in vitro samples to confirm the conjugation. A study reported a labeling yield of approximately 80% in 120 minutes for a SPAAC reaction under physiological conditions.
Concluding Remarks
The choice between CuAAC and SPAAC for conjugating β-Lac-TEG-N3 to alkyne-modified proteins depends on the specific application. CuAAC provides a rapid and high-yielding conjugation method for in vitro applications where copper toxicity is not a concern. SPAAC offers a bioorthogonal, copper-free alternative that is well-suited for applications in living systems and with sensitive biomolecules. The protocols provided here serve as a starting point, and optimization of reaction conditions may be necessary for specific protein systems.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Enzymatic Tagging of Cell Surface Glycoproteins for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface glycoproteins are integral to a myriad of cellular processes, including cell-cell communication, signal transduction, and immune responses.[1][2] Aberrant glycosylation is a hallmark of numerous diseases, most notably cancer, making the comprehensive analysis of the surface glycoproteome a critical endeavor for biomarker discovery and therapeutic development.[1][2] This document provides detailed application notes and protocols for the enzymatic tagging of cell surface glycoproteins, enabling their selective enrichment and subsequent identification and quantification by mass spectrometry. Two primary methodologies are highlighted: Chemoenzymatic Labeling and Proximity Labeling .
Method 1: Chemoenzymatic Labeling of Cell Surface Glycoproteins
Chemoenzymatic labeling leverages the high specificity of glycosyltransferases to introduce a bioorthogonal handle onto cell surface glycans.[3] This handle, typically an azide or alkyne, facilitates the covalent attachment of a reporter tag, such as biotin, for affinity purification.
Application Note:
This method is particularly useful for targeting specific glycan structures, such as sialic acids or galactose residues, providing a snapshot of the "sialo-glycoproteome" or "galo-glycoproteome". It offers high specificity and works under mild conditions suitable for living cells. A key advantage is the ability to distinguish cell surface glycoproteins from intracellular ones, as the enzymes used are membrane-impermeable.
Experimental Workflow: Chemoenzymatic Labeling
Caption: Workflow for chemoenzymatic labeling of cell surface glycoproteins.
Protocol: Sialic Acid-Specific Labeling
This protocol is adapted from methods describing the labeling of sialylated glycoproteins on living cells.
Materials:
-
Adherent cells (e.g., MCF7) cultured in appropriate medium
-
Phosphate-Buffered Saline (PBS)
-
Sialyltransferase (e.g., ST6Gal1)
-
CMP-Neu5Az (azido-modified sialic acid donor)
-
Biotin-alkyne
-
Click chemistry reaction buffer (e.g., Click-iT™ Protein Reaction Buffer Kit)
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Wash buffers (e.g., PBS, high salt buffer, urea buffer)
Procedure:
-
Cell Culture: Grow cells to 80-90% confluency in a culture dish.
-
Cell Washing: Gently wash the cells three times with cold PBS to remove serum proteins.
-
Enzymatic Reaction:
-
Prepare a labeling solution containing sialyltransferase and CMP-Neu5Az in an appropriate buffer (refer to manufacturer's instructions). A final concentration of 500 µM CMP-Neu5Az can be effective.
-
Incubate the cells with the labeling solution for 20-30 minutes at 37°C.
-
-
Washing: Wash the cells three times with cold PBS to remove excess enzyme and sugar nucleotide.
-
Biotinylation via Click Chemistry:
-
Prepare the click chemistry reaction mixture containing biotin-alkyne according to the manufacturer's protocol.
-
Incubate the cells with the reaction mixture for 25-30 minutes at room temperature, protected from light.
-
-
Cell Lysis:
-
Wash the cells three times with cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Enrichment of Biotinylated Glycoproteins:
-
Incubate the cell lysate with pre-washed streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads sequentially with lysis buffer, high salt buffer, and urea buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing DTT and incubate to reduce disulfide bonds.
-
Alkylate with IAA in the dark.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and proteins.
-
Perform quantitative analysis to compare glycoprotein abundance between different experimental conditions.
-
Quantitative Data Summary
The following table summarizes representative data from a study using an enzymatic tagging method on MCF7 cells.
| Cell Line | Number of Biological Replicates | Average N-glycosylation Sites Identified | Average Surface Glycoproteins Identified |
| MCF7 | 3 | 953 | 393 |
Method 2: Proximity Labeling of Cell Surface Glycoproteins
Proximity labeling utilizes an enzyme, such as horseradish peroxidase (HRP) or an engineered biotin ligase (e.g., TurboID), fused to a cell-surface targeting domain or antibody. The enzyme generates reactive biotin species that covalently label proteins in its immediate vicinity, providing a snapshot of the protein neighborhood.
Application Note:
This method is ideal for identifying the components of cell surface microdomains or the interaction partners of a specific glycoprotein of interest. HRP-based methods are restricted to the extracellular environment due to the enzyme's inactivity in the reducing intracellular milieu. TurboID offers the advantage of faster labeling kinetics (minutes versus hours for its predecessor, BioID), which is beneficial for capturing transient interactions.
Experimental Workflow: Proximity Labeling (HRP-based)
Caption: Workflow for HRP-based proximity labeling of cell surface proteins.
Protocol: Antibody-Directed HRP-Mediated Labeling (SPPLAT)
This protocol is based on the Selective Proteomic Proximity Labeling using Tyramide (SPPLAT) method.
Materials:
-
Adherent or suspension cells
-
Primary antibody targeting a cell surface glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Biotin-tyramide
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., sodium azide, sodium ascorbate)
-
Streptavidin-coated magnetic beads
-
Lysis buffer, digestion reagents, and mass spectrometer as described in the chemoenzymatic protocol.
Procedure:
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Antibody Incubation:
-
Incubate cells with the primary antibody for 1 hour at 4°C.
-
Wash cells to remove unbound primary antibody.
-
Incubate cells with the HRP-conjugated secondary antibody for 1 hour at 4°C.
-
Wash cells thoroughly to remove unbound secondary antibody.
-
-
Proximity Labeling Reaction:
-
Resuspend cells in PBS containing biotin-tyramide.
-
Initiate the labeling reaction by adding H₂O₂. The reaction is very fast, typically lasting for less than 10 minutes.
-
Stop the reaction by adding a quenching solution.
-
-
Cell Lysis and Protein Enrichment:
-
Wash the cells with quenching solution.
-
Proceed with cell lysis, enrichment of biotinylated proteins using streptavidin beads, and on-bead digestion as described in steps 6-8 of the chemoenzymatic labeling protocol.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS and perform data analysis as described in steps 9-10 of the chemoenzymatic labeling protocol.
-
Quantitative Data Considerations for Proximity Labeling
Quantitative analysis in proximity labeling experiments is crucial for distinguishing true proximal proteins from background contaminants. Label-free quantification or stable isotope labeling methods can be employed. The relative abundance of identified proteins in the experimental sample versus a negative control (e.g., cells not treated with the primary antibody or H₂O₂) is compared to identify specific interactors.
| Method | Labeling Time | Labeling Radius (approx.) | Key Advantages |
| HRP-based | < 10 minutes | ~20 nm | Fast kinetics, extracellular specific. |
| TurboID | ~10 minutes | Not specified in provided abstracts | Fast kinetics, can be used in various cellular compartments. |
| BioID | 18-24 hours | Not specified in provided abstracts | Well-established, suitable for stable interactions. |
Concluding Remarks
The enzymatic tagging of cell surface glycoproteins is a powerful approach for their selective enrichment and subsequent analysis by mass spectrometry. Chemoenzymatic methods offer high specificity for particular glycan structures, while proximity labeling techniques provide spatial information about the glycoprotein's microenvironment. The choice of method will depend on the specific biological question being addressed. The detailed protocols and data presented here serve as a guide for researchers to implement these powerful techniques in their own studies, ultimately advancing our understanding of the critical roles of glycoproteins in health and disease.
References
Application Notes and Protocols for beta-Lac-TEG-N3 in Glycoproteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Lactosyl-TEG-N3 (β-Lac-TEG-N3) is a bioorthogonal chemical reporter for metabolic labeling of glycans. As a lactose analog, it is processed by cellular glycosylation pathways and incorporated into glycoproteins and other glycoconjugates. The terminal azide (N3) group allows for the selective chemical ligation to probes containing an alkyne or a cyclooctyne, a reaction commonly known as "click chemistry." This enables the visualization, enrichment, and identification of glycosylated proteins, providing a powerful tool for glycoproteomics research and drug development.
This document provides detailed application notes and experimental protocols for the use of β-Lac-TEG-N3 in glycoproteomics, focusing on the metabolic labeling of cells, enrichment of labeled glycoproteins, and their subsequent analysis by mass spectrometry.
Core Applications
-
Profiling of Glycoprotein Expression: Identification and relative quantification of glycoproteins in different cell states (e.g., normal vs. disease, treated vs. untreated).
-
Identification of Drug Targets: Characterization of changes in the glycoproteome upon drug treatment to identify potential therapeutic targets.
-
Biomarker Discovery: Discovery of novel glycoprotein biomarkers from cell culture models or primary cells.
-
Study of Glycosylation Dynamics: Investigation of the turnover and trafficking of glycoproteins within the cell.
Data Presentation
The following table summarizes representative quantitative data from a glycoproteomic experiment utilizing metabolic labeling with an azido sugar, demonstrating the effectiveness of glycoprotein enrichment prior to mass spectrometry analysis. While this specific data was generated using N-azidoacetylmannosamine (ManNAcAz), similar enrichment efficiency is expected with β-Lac-TEG-N3.
Table 1: Enrichment of Secreted Glycoproteins from WPMY-1 Prostate Stromal Cells using Azido Sugar Metabolic Labeling. [1]
| Analysis Type | Total Proteins Identified | Number of Glycoproteins Identified | Percentage of Glycoproteins |
| Standard Serum-Free Media | 58 | 9 | 15.5% |
| ManNAcAz-Captured | 75 | 65 | 86.7% |
Data adapted from Drake et al. (2015). This table illustrates a significant enrichment of glycoproteins in the azido sugar-treated sample compared to the standard secretome preparation.[1]
Experimental Protocols
The following protocols provide a general framework for using β-Lac-TEG-N3 in glycoproteomics. Optimization of specific conditions (e.g., concentration of β-Lac-TEG-N3, incubation time) may be required for different cell types and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells with β-Lac-TEG-N3
This protocol describes the metabolic incorporation of β-Lac-TEG-N3 into cellular glycoproteins.
Materials:
-
β-Lac-TEG-N3
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Culture: Culture cells to be labeled in their appropriate medium until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of β-Lac-TEG-N3. A typical starting concentration is 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Metabolic Labeling:
-
For adherent cells, remove the existing medium and wash the cells once with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the pre-warmed labeling medium.
-
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the rate of protein glycosylation and turnover in the specific cell line.
-
Cell Harvesting:
-
For adherent cells, wash the cells three times with ice-cold PBS. Harvest the cells by scraping in PBS or by using trypsin-EDTA.
-
For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS.
-
-
Cell Lysis: Proceed immediately to cell lysis (Protocol 2) or store the cell pellet at -80°C for later use.
Protocol 2: Cell Lysis and Protein Quantification
This protocol describes the preparation of cell lysates for subsequent click chemistry and glycoprotein enrichment.
Materials:
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
Procedure:
-
Preparation of Lysis Buffer: Supplement the lysis buffer with a protease inhibitor cocktail immediately before use.
-
Cell Lysis: Resuspend the cell pellet from Protocol 1 in ice-cold lysis buffer. The volume of lysis buffer will depend on the size of the cell pellet.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a BCA protein assay or a similar compatible method.
-
Storage: The lysate can be used immediately for the click reaction (Protocol 3) or stored at -80°C.
Protocol 3: Click Chemistry Reaction for Biotinylation of Labeled Glycoproteins
This protocol describes the covalent attachment of a biotin-alkyne probe to the azide-modified glycoproteins in the cell lysate.
Materials:
-
Cell lysate containing β-Lac-TEG-N3 labeled proteins (from Protocol 2)
-
Biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
Procedure:
-
Prepare Click Reaction Cocktail: For each 1 mg of protein lysate, prepare the following reaction mixture. It is recommended to add the components in the order listed.
-
Adjust the protein lysate to a final concentration of 1-5 mg/mL with lysis buffer.
-
Add the biotin-alkyne probe to a final concentration of 100-200 µM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Add THPTA to a final concentration of 1 mM.
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour.
-
Pellet Proteins: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Wash Pellet: Carefully discard the supernatant and wash the protein pellet with ice-cold methanol.
-
Resuspend Pellet: Air-dry the pellet and resuspend it in a buffer suitable for the subsequent enrichment step (e.g., a buffer containing 1% SDS).
Protocol 4: Enrichment of Biotinylated Glycoproteins
This protocol describes the capture of biotinylated glycoproteins using streptavidin-conjugated beads.
Materials:
-
Biotinylated protein lysate (from Protocol 3)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M Urea in PBS)
-
Wash Buffer 3 (e.g., 50 mM Ammonium Bicarbonate)
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove any storage buffers.
-
Binding: Add the resuspended biotinylated protein lysate to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins:
-
Wash three times with Wash Buffer 1.
-
Wash three times with Wash Buffer 2.
-
Wash three times with Wash Buffer 3.
-
-
On-Bead Digestion: After the final wash, the enriched glycoproteins on the beads are ready for on-bead digestion for mass spectrometry analysis.
Protocol 5: On-Bead Tryptic Digestion and Sample Preparation for Mass Spectrometry
This protocol describes the digestion of the enriched glycoproteins into peptides for analysis by LC-MS/MS.
Materials:
-
Streptavidin beads with bound glycoproteins (from Protocol 4)
-
50 mM Ammonium Bicarbonate, pH 8.0
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic Acid
-
C18 desalting spin tips
Procedure:
-
Resuspension: Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidification: Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.
-
Desalting: Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
LC-MS/MS Analysis: The desalted peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
Caption: Experimental workflow for glycoproteomic analysis using β-Lac-TEG-N3.
Caption: Logical flow of β-Lac-TEG-N3 application in glycoproteomics.
References
Application Notes and Protocols for beta-Lac-TEG-N3: A Tool for Tracking Glycosylation Changes in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Aberrant glycosylation is a universal hallmark of cancer, playing a critical role in tumor progression, metastasis, and immune evasion.[1] These changes in the carbohydrate structures on the surface of cancer cells, collectively known as the glycocalyx, create unique tumor-associated carbohydrate antigens (TACAs). The study of these dynamic changes, or "glyco-dynamics," provides a promising avenue for the discovery of novel biomarkers and therapeutic targets.[2]
Metabolic labeling with bioorthogonal sugar analogs is a powerful technique to investigate these alterations in living systems.[3][4] This method involves introducing a sugar molecule with a chemical reporter group, such as an azide, into cellular metabolic pathways. The cell's own machinery incorporates this unnatural sugar into its glycans, effectively placing a chemical "handle" on these molecules.[3]
This document provides detailed application notes and protocols for the use of beta-Lac-TEG-N3 , an azide-functionalized lactose derivative, for tracking glycosylation changes in cancer cells. The lactose backbone of this molecule makes it a valuable tool for investigating biological processes involving β-galactosides, such as those mediated by galectins, which are known to be involved in cancer progression. The triethylene glycol (TEG) linker enhances its solubility, while the terminal azide group allows for highly specific and efficient detection via "click chemistry."
Principle of the Technology
The use of this compound for tracking glycosylation changes is a two-step process:
-
Metabolic Incorporation: Cancer cells are cultured in the presence of this compound. The sugar analog is taken up by the cells and incorporated into newly synthesized glycans by the cellular glycosylation machinery. This results in the display of azide groups on glycoproteins and other glycoconjugates.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified glycans are then detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." This highly efficient and specific reaction covalently links the azide group to a probe molecule containing a terminal alkyne. The probe can be a fluorophore for imaging, biotin for enrichment and proteomic analysis, or another molecule of interest.
Core Applications
-
Visualization of Glycans: By using a fluorescent alkyne probe, the spatial and temporal distribution of newly synthesized lactose-containing glycans can be visualized in fixed or living cells using fluorescence microscopy.
-
Quantification of Glycosylation Changes: Flow cytometry can be used with a fluorescent alkyne probe to quantify changes in the surface expression of labeled glycans in response to drug treatment or other stimuli.
-
Proteomic Identification of Glycoproteins: An alkyne-biotin probe can be used to tag the azide-labeled glycoproteins. These biotinylated proteins can then be enriched using streptavidin-coated beads and identified by mass spectrometry, providing a profile of the cancer cell's lactosylated glycoproteome.
Data Presentation
The following tables provide illustrative quantitative data to guide experimental design. Optimal conditions should be empirically determined for each cell line and experimental setup.
Table 1: Recommended Starting Concentrations and Incubation Times for Metabolic Labeling with this compound
| Cell Line (Example) | Cancer Type | Recommended Concentration (µM) | Incubation Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 25 - 100 | 48 - 72 |
| HCT116 | Colorectal Carcinoma | 50 - 150 | 48 - 72 |
| A549 | Lung Carcinoma | 25 - 100 | 24 - 48 |
| Jurkat | T-cell Leukemia | 50 - 200 | 24 - 48 |
Table 2: Illustrative Data from a Flow Cytometry Experiment
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| HCT116 | Control (No this compound) | 15 | - |
| HCT116 | 100 µM this compound | 350 | 23.3 |
| MCF-7 | Control (No this compound) | 20 | - |
| MCF-7 | 100 µM this compound | 480 | 24.0 |
Table 3: Illustrative Quantitative Proteomics Data - Top 5 Upregulated Glycoproteins in HCT116 cells
| Protein ID | Gene Name | Fold Change (Tumor vs. Normal) | Function |
| P08575 | CD44 | 4.2 | Cell adhesion, migration |
| P16422 | MUC1 | 5.8 | Mucin, cell signaling |
| P15335 | LGALS3 | 3.5 | Galectin-3, cell adhesion, apoptosis |
| P02768 | TFRC | 3.1 | Transferrin receptor, iron uptake |
| P08134 | ITGB1 | 2.9 | Integrin beta-1, cell-matrix adhesion |
Note: The data presented in these tables are for illustrative purposes only and are intended to represent typical results.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cancer Cells with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plates, glass-bottom dishes for microscopy) at a density that will not lead to over-confluence during the labeling period.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10-50 mM stock solution. Store at -20°C.
-
Metabolic Labeling: The following day, dilute the this compound stock solution into pre-warmed complete culture medium to the desired final concentration (refer to Table 1 for starting recommendations). Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24-72 hours.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated this compound. The cells are now ready for downstream applications.
Protocol 2: Visualization of Labeled Glycans via Click Chemistry and Fluorescence Microscopy
Materials:
-
Metabolically labeled cells (from Protocol 1) on glass coverslips or in imaging dishes
-
Alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) - optional for intracellular imaging
-
Click reaction buffer components:
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, incubate the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: a. Prepare a fresh "click cocktail". For a 200 µL reaction, mix:
- 178 µL PBS
- 4 µL alkyne-fluorophore (from a 1 mM stock in DMSO, final concentration 20 µM)
- 4 µL CuSO4 (from a 20 mM stock in water)
- 4 µL THPTA (from a 40 mM stock in water) b. Immediately before use, add 10 µL of freshly prepared sodium ascorbate (from a 300 mM stock in water) to initiate the reaction. c. Add the click cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Enrichment of Labeled Glycoproteins for Proteomic Analysis
Materials:
-
Metabolically labeled cell pellet (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin conjugate
-
Click reaction buffer components (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells and determine the protein concentration.
-
Click Reaction: Perform the click reaction on the cell lysate (e.g., 1-2 mg of protein) using an alkyne-biotin probe.
-
Enrichment of Glycoproteins: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled glycoproteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: a. Resuspend the beads in ammonium bicarbonate buffer. b. Reduce the proteins with DTT and alkylate with IAA. c. Add trypsin and incubate overnight at 37°C to digest the captured glycoproteins into peptides.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant containing the peptides, desalt using a C18 StageTip, and analyze by LC-MS/MS.
Visualizations
Caption: Overall experimental workflow for tracking glycosylation changes.
References
Synthesis of β-Lac-TEG-N₃-Biotin Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the synthesis of β-Lac-TEG-N₃-biotin conjugates. These conjugates are valuable tools in glycobiology and drug delivery research. The β-lactose moiety serves as a targeting ligand for specific cell surface receptors, such as asialoglycoprotein receptors (ASGPRs) predominantly expressed on hepatocytes. The triethylene glycol (TEG) linker enhances solubility and reduces steric hindrance. The biotin tag allows for highly specific detection, purification, and signal amplification through its strong interaction with streptavidin and its analogs. The synthesis is achieved through a robust and efficient two-step process involving the initial formation of an alkyne-functionalized lactose derivative, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction with a biotin-azide conjugate.
Applications
-
Targeted Drug Delivery: Biotinylated lactose conjugates can be used to target drugs to cells expressing lactose-binding receptors, such as hepatocytes for the treatment of liver diseases or certain types of cancer. The biotin moiety can be used to attach drug-loaded streptavidin nanoparticles.
-
Cellular Imaging and Tracking: By employing fluorescently labeled streptavidin, these conjugates can be used to visualize and track the uptake and intracellular trafficking of lactose-targeting molecules.
-
Affinity Purification: The high affinity of the biotin-streptavidin interaction allows for the efficient isolation and purification of lactose-binding proteins from complex biological samples.
-
Diagnostic Assays: These conjugates can be incorporated into various assay formats (e.g., ELISA, Western blotting) for the detection and quantification of lactose-binding biomolecules.
Experimental Protocols
This section details the two-stage synthesis of β-Lac-TEG-N₃-biotin conjugates.
Stage 1: Synthesis of β-Lactosyl-TEG-Alkyne (β-Lac-TEG-Alkyne)
This stage involves the reductive amination of lactose with an amino-TEG-alkyne linker. The open-chain aldehyde of lactose reacts with the primary amine of the linker to form a Schiff base, which is subsequently reduced to a stable secondary amine.
Materials and Reagents:
-
D-(+)-Lactose monohydrate
-
11-Amino-3,6,9-trioxaundec-1-yne
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium borate buffer (0.1 M, pH 8.5)
-
Methanol (MeOH)
-
Dimethyl sulfoxide (DMSO)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Isopropanol (IPA)
-
Water (H₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve D-(+)-lactose monohydrate (1.0 eq) in 0.1 M sodium borate buffer (pH 8.5) to a final concentration of 100 mM.
-
Addition of Linker: To this solution, add 11-amino-3,6,9-trioxaundec-1-yne (1.2 eq) dissolved in a minimal amount of DMSO.
-
Initiation of Reductive Amination: Add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) to the reaction mixture in small portions over 30 minutes.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of EtOAc:IPA:H₂O (5:3:2).
-
Quenching the Reaction: After 48 hours, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of EtOAc:IPA:H₂O (from 8:1:1 to 5:3:2) to yield the pure β-lactosyl-TEG-alkyne.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for Stage 1:
| Parameter | Value |
| Starting Lactose | 1.0 g |
| Yield of β-Lac-TEG-Alkyne | ~75-85% |
| Purity (by HPLC) | >95% |
| Molecular Weight | C₂₁H₃₉NO₁₃ |
Stage 2: Synthesis of β-Lac-TEG-N₃-Biotin Conjugate via Click Chemistry
This stage employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the β-lactosyl-TEG-alkyne with a commercially available biotin-TEG-azide.
Materials and Reagents:
-
β-Lactosyl-TEG-Alkyne (from Stage 1)
-
Biotin-TEG-Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (MeOH)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Stock Solutions:
-
β-Lactosyl-TEG-Alkyne: 20 mM in PBS.
-
Biotin-TEG-Azide: 25 mM in DMSO.
-
CuSO₄·5H₂O: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
THPTA: 50 mM in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
β-Lactosyl-TEG-Alkyne stock solution (1.0 eq).
-
Biotin-TEG-Azide stock solution (1.2 eq).
-
THPTA stock solution (5.0 eq relative to copper).
-
CuSO₄·5H₂O stock solution (0.1 eq).
-
-
Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution (1.0 eq relative to copper) to the reaction mixture.
-
Reaction Incubation: Gently mix and incubate the reaction at room temperature for 4 hours. Protect the reaction from light.
-
Purification:
-
Purify the reaction mixture using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with deionized water to remove the copper catalyst, excess reagents, and byproducts.
-
Lyophilize the collected fractions containing the product to obtain the pure β-Lac-TEG-N₃-biotin conjugate as a white solid.
-
-
Characterization: Confirm the final product's identity and purity using MALDI-TOF mass spectrometry and HPLC.
Quantitative Data for Stage 2:
| Parameter | Value |
| Starting β-Lac-TEG-Alkyne | 10 mg |
| Yield of Conjugate | ~80-90% |
| Purity (by HPLC) | >98% |
| Molecular Weight | C₄₁H₇₁N₅O₁₇S |
Visualizations
Caption: Experimental workflow for the two-stage synthesis of β-Lac-TEG-N₃-biotin conjugates.
Caption: Targeted delivery via receptor-mediated endocytosis of the β-Lac-TEG-N₃-biotin conjugate.
Application Notes and Protocols for beta-Lac-TEG-N3 in Fluorescence Labeling of Glycans
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
beta-Lactosyl-TEG-N3 (β-Lac-TEG-N3) is a chemical probe designed for the targeted labeling of glycans. This molecule incorporates a β-lactose moiety for enzymatic recognition, a triethylene glycol (TEG) spacer to enhance solubility and provide spatial separation, and a terminal azide (N3) group, which serves as a versatile chemical handle for bioorthogonal "click" chemistry. This system enables the precise and efficient fluorescent labeling of specific glycan structures on glycoproteins and cell surfaces, facilitating detailed studies of glycan distribution, trafficking, and function.
The primary application of β-Lac-TEG-N3 involves a two-step chemoenzymatic labeling strategy. First, a glycosyltransferase, such as a mutant β-1,4-galactosyltransferase (β4Gal-T1), is utilized to covalently attach the β-Lac-TEG-N3 molecule to terminal N-acetylglucosamine (GlcNAc) residues on target glycans. The azide group, being biologically inert, does not interfere with cellular processes. In the second step, a fluorescent probe functionalized with a strained alkyne (e.g., DBCO, DIBO) is introduced. This triggers a highly specific and rapid copper-free click chemistry reaction—a strain-promoted alkyne-azide cycloaddition (SPAAC)—that permanently attaches the fluorophore to the glycan via the azide handle. This modular and bioorthogonal approach allows for sensitive and specific detection of glycoconjugates in various experimental systems, including purified proteins, cell lysates, and live cells.
Principle of the Method
The chemoenzymatic labeling strategy using β-Lac-TEG-N3 is based on two key principles: enzyme-mediated substrate specificity and bioorthogonal chemistry.
-
Enzymatic Specificity : Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. By using a specific glycosyltransferase, the β-Lac-TEG-N3 probe can be directed to particular glycan structures. For instance, a β-1,4-galactosyltransferase can transfer the lactose-azide probe to terminal GlcNAc residues, which are common on complex N-glycans. This enzymatic step ensures that the azide handle is introduced only at specific sites.
-
Bioorthogonal Click Chemistry : The azide group introduced by β-Lac-TEG-N3 is a bioorthogonal functional group, meaning it does not react with biological molecules. It selectively reacts with a complementary alkyne-functionalized molecule in a click chemistry reaction. The use of copper-free click chemistry with strained alkynes is particularly advantageous for biological systems as it avoids the cytotoxicity associated with copper catalysts.[1] This reaction is highly efficient and forms a stable triazole linkage, covalently attaching a fluorescent dye or another reporter molecule to the target glycan.[2][3]
Applications
-
Glycoprotein Profiling : Fluorescently labeling glycoproteins in a complex mixture for detection by SDS-PAGE and in-gel fluorescence scanning.
-
Cell Surface Glycan Imaging : Visualizing the distribution and dynamics of specific glycans on the surface of living cells using fluorescence microscopy.[1]
-
Flow Cytometry Analysis : Quantifying the level of specific glycan expression on different cell populations.
-
High-Throughput Screening : Developing assays for screening inhibitors of glycosyltransferases or for identifying factors that alter glycan expression.
-
Glycan-Targeted Drug Development : Attaching therapeutic payloads or imaging agents to specific cell surface glycans for targeted delivery.
Quantitative Data
The efficiency of glycan labeling using the chemoenzymatic and click chemistry approach is dependent on several factors, including enzyme and substrate concentrations, reaction time, and the specific cell or protein type. The following table provides typical quantitative data for such experiments, compiled from studies using analogous chemoenzymatic and click chemistry labeling strategies.
| Parameter | Typical Value/Range | Notes |
| Enzymatic Labeling Step | ||
| Glycosyltransferase Conc. | 1 - 10 µM | Optimal concentration may vary depending on the enzyme and substrate. |
| β-Lac-TEG-N3 Conc. | 50 - 500 µM | Higher concentrations can increase labeling efficiency but may also lead to non-specific effects. |
| Reaction Time | 1 - 4 hours | Incubation time can be optimized for maximal labeling. |
| Reaction Temperature | 37 °C | Optimal temperature for most mammalian glycosyltransferases. |
| Labeling Efficiency | 70 - 95% | Typically assessed by mass spectrometry or gel-based fluorescence intensity. |
| Click Chemistry Step | ||
| Alkyne-Fluorophore Conc. | 10 - 100 µM | Should be in excess relative to the incorporated azide. |
| Reaction Time | 30 - 60 minutes | Copper-free click reactions are generally fast. |
| Reaction Temperature | Room Temperature or 37 °C | Reaction proceeds efficiently at a wide range of temperatures. |
| Labeling Efficiency | > 90% | Click chemistry is a highly efficient ligation reaction. |
Experimental Protocols
Protocol 1: Chemoenzymatic Labeling of a Purified Glycoprotein
This protocol describes the labeling of a purified glycoprotein containing terminal GlcNAc residues (e.g., Asialofetuin) with β-Lac-TEG-N3 using a recombinant β-1,4-galactosyltransferase (β4Gal-T1).
Materials:
-
Purified glycoprotein (e.g., Asialofetuin)
-
β-Lac-TEG-N3
-
Recombinant β-1,4-galactosyltransferase (β4Gal-T1)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 10 mM MnCl₂)
-
Alkyne-functionalized fluorophore (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
-
Phosphate Buffered Saline (PBS)
-
SDS-PAGE materials
-
Fluorescence gel scanner
Procedure:
-
Enzymatic Reaction Setup : a. In a microcentrifuge tube, prepare the reaction mixture by adding the following components:
- Purified glycoprotein (to a final concentration of 1-5 mg/mL)
- β-Lac-TEG-N3 (to a final concentration of 200 µM)
- β4Gal-T1 (to a final concentration of 5 µM)
- Reaction Buffer to the final desired volume. b. Gently mix the components by pipetting.
-
Incubation : a. Incubate the reaction mixture at 37 °C for 2 hours.
-
Removal of Excess Reagents (Optional but Recommended) : a. Remove unreacted β-Lac-TEG-N3 and enzyme using a spin desalting column or through dialysis against PBS.
-
Click Chemistry Reaction : a. To the azide-labeled glycoprotein, add the alkyne-fluorophore to a final concentration of 50 µM. b. Incubate the reaction at room temperature for 1 hour, protected from light.
-
Analysis : a. Analyze the fluorescently labeled glycoprotein by SDS-PAGE. b. Visualize the labeled protein using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore. c. A total protein stain (e.g., Coomassie Blue) can be used to confirm equal loading.
Protocol 2: Fluorescence Labeling of Cell Surface Glycans on Live Cells
This protocol describes the labeling of cell surface glycans on live cells in culture.
Materials:
-
Adherent or suspension cells in culture
-
β-Lac-TEG-N3
-
Recombinant β-1,4-galactosyltransferase (β4Gal-T1)
-
Cell culture medium
-
Alkyne-functionalized fluorophore (e.g., DBCO-AF488)
-
PBS containing 1% Bovine Serum Albumin (BSA) for washing
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (for microscopy)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation : a. Culture cells to a suitable confluency (for adherent cells) or density (for suspension cells).
-
Enzymatic Labeling : a. Prepare a labeling medium containing fresh cell culture medium, β-Lac-TEG-N3 (100 µM), and β4Gal-T1 (2 µM). b. Aspirate the old medium from the cells and wash once with PBS. c. Add the labeling medium to the cells. d. Incubate the cells under normal culture conditions (37 °C, 5% CO₂) for 1 hour.
-
Washing : a. Aspirate the labeling medium and wash the cells three times with cold PBS containing 1% BSA to remove unreacted reagents.
-
Click Chemistry Reaction : a. Prepare a solution of the alkyne-fluorophore (e.g., 25 µM DBCO-AF488) in fresh cell culture medium or PBS with 1% BSA. b. Add the fluorophore solution to the cells. c. Incubate for 30 minutes at 37 °C, protected from light.
-
Final Washes and Imaging/Analysis : a. Wash the cells three times with cold PBS containing 1% BSA. b. For Fluorescence Microscopy : i. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. ii. Wash twice with PBS. iii. Mount the coverslip on a microscope slide using mounting medium with DAPI. iv. Image the cells using a fluorescence microscope with the appropriate filter sets. c. For Flow Cytometry : i. Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA). ii. Analyze the cells on a flow cytometer using the appropriate laser and detector for the chosen fluorophore.
Visualizations
References
Application Notes and Protocols for In Vivo Metabolic Labeling with Beta-Lac-TEG-N3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic glycoengineering is a powerful technique for labeling glycans in living organisms, providing a window into dynamic biological processes.[1][2][3] This is achieved by introducing a chemically modified monosaccharide, an "azido sugar," which is incorporated into cellular glycans through the organism's own metabolic pathways.[1][2] The azide group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically targeted by an external probe for visualization or affinity purification.
This document provides detailed application notes and protocols for the in vivo use of Beta-Lactosyl-Triethylene Glycol-Azide (beta-Lac-TEG-N3), a synthetic azido sugar designed for metabolic labeling of glycoconjugates. By mimicking natural lactose, this compound is anticipated to be processed by the galactosylation pathways, leading to its incorporation into glycoproteins and glycolipids. Subsequent detection via bioorthogonal chemistry, such as copper-free click chemistry or the Staudinger ligation, enables the study of glycosylation in the context of a whole organism.
Signaling Pathway and Bioorthogonal Reaction
The following diagram illustrates the metabolic incorporation of this compound and subsequent bioorthogonal ligation.
Caption: Metabolic incorporation and bioorthogonal labeling workflow.
Quantitative Data Summary
The efficiency of in vivo metabolic labeling and subsequent detection depends on various factors including the dosage of the azido sugar, the route of administration, and the specific tissues of interest. The following table summarizes key quantitative parameters derived from in vivo studies with analogous azido sugars, which can serve as a starting point for experiments with this compound.
| Parameter | Typical Range/Value | Compound Example | Organism | Citation |
| Dosage | 10-100 mg/kg/day | Ac4GalNAz | Mouse | |
| Administration Route | Intraperitoneal injection, Oral gavage | Ac4ManNAz, Ac4GalNAz | Mouse | |
| Labeling Duration | 1-7 days | Ac4GalNAz | Mouse | |
| In Vivo Labeling Concentration | 50 µM (ex vivo organ culture) | Ac4GalNAz | Rat | |
| Labeling Efficiency | 2.2% - 10.9% of total soluble protein | Azidohomoalanine (AHA) | Zebrafish |
Experimental Protocols
Protocol 1: In Vivo Metabolic Glycan Labeling in Mice
This protocol describes the administration of this compound to mice for the metabolic labeling of glycans in various tissues.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS) or Dimethyl Sulfoxide (DMSO) for dissolution
-
Syringes and needles for injection
-
Experimental mice (e.g., C57BL/6)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a biocompatible solvent. For intraperitoneal injection, sterile PBS is preferred. If solubility is an issue, a stock solution can be prepared in DMSO and then diluted in PBS to a final DMSO concentration of <5%. A typical dosing solution is prepared to deliver 30 mg/kg of the azido sugar.
-
Administration: Administer the this compound solution to the mice via intraperitoneal (IP) injection. The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for an adult mouse).
-
Labeling Period: Repeat the administration daily for a period of 3 to 7 days to allow for sufficient incorporation of the azido sugar into glycans.
-
Tissue Harvesting: At the end of the labeling period, euthanize the mice according to approved animal protocols. Perfuse the animals with PBS to remove blood from the tissues.
-
Organ Collection: Carefully dissect and collect the organs of interest (e.g., liver, spleen, kidney, tumor tissue).
-
Sample Preparation: The harvested tissues can be either snap-frozen in liquid nitrogen and stored at -80°C for later analysis or immediately processed for homogenization and protein extraction.
Protocol 2: Detection of Azide-Labeled Glycoproteins in Tissue Homogenates
This protocol details the detection of metabolically labeled glycoproteins in tissue samples using copper-free click chemistry with a fluorescent alkyne probe.
Materials:
-
Azide-labeled tissue homogenate (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Alexa Fluor 488)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Fluorescence imaging system
Procedure:
-
Tissue Homogenization: Homogenize the harvested tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50 µg of protein lysate with the DBCO-fluorophore probe. A final probe concentration of 100 µM is a good starting point.
-
Incubate the reaction at 37°C for 1 hour or at 4°C overnight.
-
-
SDS-PAGE and Western Blot:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Fluorescence Detection:
-
Visualize the fluorescently labeled glycoproteins directly on the membrane using a fluorescence imaging system.
-
The resulting image will show bands corresponding to glycoproteins that have incorporated this compound.
-
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from in vivo labeling to data analysis.
Caption: Experimental workflow for in vivo metabolic labeling.
Disclaimer: The protocols and data presented here are based on methodologies established for similar azido sugars. Researchers should optimize these protocols for their specific experimental needs and for the unique properties of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Troubleshooting & Optimization
troubleshooting low yield in beta-Lac-TEG-N3 click reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving β-Lac-TEG-N3.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in the CuAAC reaction, and how is it generated?
A1: The active catalyst for the click reaction is the Copper(I) ion (Cu⁺).[1] Since Cu(I) is prone to oxidation to the inactive Cu(II) state in solution, it is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[1][2] Sodium ascorbate is the most commonly used reducing agent for this purpose.[2][3] This in situ generation helps maintain a low but steady concentration of the active Cu(I) catalyst, which can minimize side reactions.
Q2: Why is a ligand necessary for the reaction?
A2: A ligand is critical for a successful and high-yield CuAAC reaction for several reasons:
-
Stabilizes Cu(I): It protects the active Cu(I) catalyst from oxidation to Cu(II) and disproportionation to Cu(II) and Cu(0).
-
Accelerates the Reaction: The ligand enhances the catalytic activity of the copper center, leading to significantly faster reaction rates.
-
Improves Solubility: Ligands can help keep the copper catalyst soluble in the reaction medium.
-
Prevents Side Reactions: By stabilizing the catalyst, ligands can help suppress undesired pathways like the homodimerization of alkynes (Glaser coupling).
For reactions in aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.
Q3: My reaction yield is low. What are the most common initial culprits to investigate?
A3: Low yield in CuAAC reactions often stems from a few common issues:
-
Catalyst Inactivation: Oxygen in the reaction mixture can oxidize the Cu(I) catalyst. It is crucial to use deoxygenated solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: The purity of the β-Lac-TEG-N3, the alkyne partner, and all other reagents is paramount. Impurities can interfere with the catalyst.
-
Sub-optimal Concentrations: The concentrations of reactants and catalyst components need to be optimized. Excessively low concentrations can slow the reaction, while very high concentrations can lead to solubility issues and side reactions.
-
Incorrect Stoichiometry: Ensure the molar ratios of ligand to copper and reducing agent to copper are appropriate.
-
Degraded Reducing Agent: Sodium ascorbate solutions are sensitive to oxygen and should always be prepared fresh just before use.
Q4: My reaction mixture turns dark green/brown and a precipitate forms. What is happening?
A4: This observation can indicate several problems:
-
Catalyst Decomposition: The copper catalyst may be precipitating out of the solution, often as copper oxides, if it is not properly stabilized by the ligand.
-
Insolubility: The β-Lac-TEG-N3, alkyne partner, or the resulting triazole product may have poor solubility in the chosen solvent, causing it to precipitate. Consider adding a co-solvent like DMSO or DMF to improve solubility.
-
Side Reactions: Undesired polymerization or degradation of reactants can lead to insoluble byproducts.
Q5: Can the buffer system or pH affect the reaction outcome?
A5: Yes, the choice of buffer and pH is important. The CuAAC reaction is generally robust across a pH range of 4 to 12. However, for bioconjugations, a pH around 7-8 is typically used. Avoid buffers that can strongly coordinate with copper, as this can slow the reaction. For example, Tris buffers can reduce reaction rates, and high concentrations of phosphate buffers can lead to the precipitation of copper phosphate if the catalyst is not pre-mixed with a ligand. Buffers with high concentrations of chloride should also be avoided.
Q6: Are there any functional groups that can interfere with the click reaction?
A6: While click chemistry is known for its high orthogonality, certain functional groups can interfere. Thiols are a potent poison for the CuAAC reaction because they bind strongly to copper, sequestering the catalyst. If your alkyne partner contains free thiols (e.g., from cysteine residues), they should be protected or alkylated prior to the reaction. Additionally, some phosphines, sometimes used as reducing agents, can interfere by binding to copper or reducing the azide group.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: A step-by-step workflow for diagnosing and resolving common issues leading to low CuAAC reaction yields.
Quantitative Data for Reaction Optimization
Optimizing reagent concentrations and ratios is crucial for maximizing yield. The following tables provide recommended starting points and ranges for key reaction parameters.
Table 1: Typical Reagent Concentrations
| Component | Typical Concentration Range | Notes |
|---|---|---|
| Azide (β-Lac-TEG-N3) | 10 µM - 10 mM | Lower end for sensitive biomolecules; higher end for small molecules. |
| Alkyne Partner | 1 - 1.5 equivalents (to azide) | A slight excess of the less valuable reagent can drive the reaction. |
| CuSO₄ | 50 µM - 1 mM | Typically 0.1-0.2 equivalents relative to the limiting reagent. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A 5-fold excess relative to CuSO₄ is often recommended to protect biomolecules. |
| Sodium Ascorbate | 1 mM - 10 mM | A 10- to 20-fold excess relative to CuSO₄ is common. Must be fresh. |
Table 2: Effect of Ligand-to-Copper Ratio
| Ligand:Cu Ratio | Observation | Recommendation |
|---|---|---|
| < 1:1 | Insufficient stabilization of Cu(I), leading to catalyst precipitation and low yield. | Not recommended. |
| 1:1 to 2:1 | Generally effective for many small molecule reactions. | A good starting point for robust, non-biological substrates. |
| 5:1 | Recommended for bioconjugations. The excess ligand protects sensitive molecules like proteins from oxidation by reactive oxygen species generated by the catalyst system. | Recommended for reactions involving proteins or other sensitive biomolecules. |
Key Experimental Protocol: CuAAC of β-Lac-TEG-N3
This protocol provides a general methodology for the copper-catalyzed click reaction. All concentrations and volumes should be optimized for the specific alkyne partner being used.
1. Reagent Preparation:
-
Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES, pH 7.5). Degas thoroughly by sparging with nitrogen or argon for at least 20 minutes.
-
Reactant Stock Solutions: Prepare stock solutions of β-Lac-TEG-N3 and your alkyne partner in a suitable solvent (e.g., DMSO or deoxygenated buffer).
-
Catalyst Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of a water-soluble ligand (e.g., THPTA) in deionized water.
-
-
Reducing Agent Solution (Prepare immediately before use): Prepare a 100 mM stock solution of sodium ascorbate in deoxygenated deionized water.
2. Reaction Setup (Example for a 1 mL final volume):
-
In a microcentrifuge tube, add the following in order:
-
Deoxygenated buffer.
-
β-Lac-TEG-N3 stock solution (to a final concentration of 1 mM).
-
Alkyne partner stock solution (to a final concentration of 1.2 mM).
-
-
Vortex the mixture gently.
-
Add the THPTA stock solution (50 µL, for a final concentration of 5 mM).
-
Add the CuSO₄ stock solution (50 µL, for a final concentration of 1 mM). Vortex gently. The ligand and copper source should be premixed where possible.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (100 µL, for a final concentration of 10 mM).
3. Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C. The reaction benefits from modest increases in temperature.
-
Protect the reaction from light if any of the components are light-sensitive.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC) by taking aliquots at various time points (e.g., 1h, 4h, 12h, 24h).
4. Purification:
-
Once the reaction is complete, the product can be purified. For biomolecules, size-exclusion chromatography or affinity chromatography may be appropriate. For small molecules, purification via HPLC is common.
CuAAC Catalytic Cycle
The following diagram illustrates the widely accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Caption: The catalytic cycle of the CuAAC reaction, showing the key intermediates and the role of the Cu(I) catalyst.
References
reducing cytotoxicity of copper catalyst in beta-Lac-TEG-N3 reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing copper-catalyzed β-Lac-TEG-N3 reactions. The focus is on mitigating the cytotoxic effects of the copper catalyst to ensure the viability of biological samples during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in our copper-catalyzed β-Lac-TEG-N3 reactions?
A1: The primary cause of cytotoxicity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions is not the Cu(I) ion itself, but the generation of reactive oxygen species (ROS).[1] This occurs when the Cu(I)/ascorbate system reacts with molecular oxygen present in the cell culture medium, leading to oxidative stress, damage to cellular components like proteins and DNA, and ultimately, cell death.[1][2]
Q2: How can we reduce the cytotoxicity associated with the copper catalyst?
A2: There are several effective strategies to minimize copper-induced cytotoxicity:
-
Use of Copper-Chelating Ligands: Ligands such as THPTA (tris(hydroxypropyltriazolyl)methylamine) and BTTAA (tris(benzyltriazolylmethyl)amine) are highly effective. These ligands stabilize the Cu(I) oxidation state, accelerate the click reaction, and protect cells from oxidative damage by acting as sacrificial reductants.[1][3]
-
Optimize Copper Concentration: Use the lowest possible concentration of the copper catalyst that still provides an efficient reaction rate. Titrating the copper concentration is a critical optimization step.
-
Minimize Reaction Time: Reducing the incubation time of cells with the copper catalyst cocktail can significantly decrease cytotoxicity. Ligand-accelerated CuAAC can achieve effective labeling in as little as 3-5 minutes.
-
Deoxygenate Solutions: Degassing buffers and reaction mixtures can help to reduce the formation of ROS.
-
Consider Copper-Free Alternatives: For highly sensitive applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative that completely avoids the use of a copper catalyst.
Q3: Are there alternatives to CuAAC that are more biocompatible?
A3: Yes, copper-free click chemistry, particularly Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative. SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst, thus eliminating copper-induced cytotoxicity. While highly biocompatible, SPAAC may have slower reaction kinetics compared to CuAAC.
Q4: What are copper-chelating ligands and how do they work?
A4: Copper-chelating ligands are molecules that bind to the copper(I) ion. In the context of CuAAC reactions, ligands like THPTA and BTTAA play a dual role. They stabilize the catalytically active Cu(I) state, preventing its oxidation to the inactive Cu(II) state. This stabilization also accelerates the rate of the click reaction. Crucially, these ligands can also act as sacrificial reductants, neutralizing reactive oxygen species that are generated, thereby protecting cells from oxidative damage.
Troubleshooting Guides
Guide 1: High Cell Death Observed After CuAAC Reaction
Issue: A significant decrease in cell viability is observed after performing the copper-catalyzed click reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Copper Concentration | Titrate the CuSO₄ concentration downwards. Start with a range of 10 µM to 100 µM. | Reduced cytotoxicity while maintaining an acceptable reaction efficiency. |
| Absence or Insufficient Ligand | Ensure a copper-chelating ligand (e.g., THPTA, BTTAA) is used at a sufficient excess, typically a 5:1 to 10:1 ligand-to-copper ratio. | Significantly improved cell viability due to stabilization of Cu(I) and reduction of ROS. |
| Prolonged Incubation Time | Reduce the reaction time. With efficient ligands, incubations as short as 5-15 minutes can be sufficient. | Decreased cell exposure to cytotoxic agents, leading to higher viability. |
| Oxidative Stress from ROS | Deoxygenate buffers and reaction mixtures by sparging with an inert gas like nitrogen or argon before use. | Lower generation of ROS, resulting in reduced cellular damage and improved viability. |
| Inherent Sensitivity of Cell Line | If the cell line is particularly sensitive, consider switching to a copper-free click chemistry method like SPAAC. | Elimination of copper-induced toxicity. |
Guide 2: Low or No Product Yield in CuAAC Reaction
Issue: The desired click reaction product is not being formed, or the yield is very low.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure a fresh solution of a reducing agent, like sodium ascorbate, is used to maintain the copper in the +1 oxidation state. | Restoration of catalytic activity and product formation. |
| Incorrect Reagent Ratios | Optimize the ratio of ligand to copper. A 5:1 ratio is often recommended for bioconjugation to protect biomolecules. | Enhanced reaction rate and yield. |
| Interfering Substances in Buffer | Avoid using Tris-based buffers as the amine groups can chelate copper. Use buffers like PBS or HEPES instead. High concentrations of chloride ions (>0.2M) can also interfere. | Improved catalyst availability and reaction efficiency. |
| Degraded Reagents | Use freshly prepared solutions, especially for the sodium ascorbate reducing agent, which can oxidize over time. Verify the purity of your azide and alkyne probes. | Consistent and reproducible reaction outcomes. |
Quantitative Data Summary
The following tables provide a summary of quantitative data on the effect of copper catalysts and ligands on cell viability.
Table 1: Effect of Copper Concentration and THPTA Ligand on HeLa Cell Viability
| Copper (CuSO₄) Concentration | Ligand (THPTA) Concentration | Cell Viability (%) |
| 50 µM | 0 µM | ~60% |
| 50 µM | 250 µM (5-fold excess) | >95% |
| 100 µM | 0 µM | ~40% |
| 100 µM | 500 µM (5-fold excess) | >90% |
Data adapted from studies on live-cell CuAAC labeling. Viability was assessed 24 hours after a 5-minute treatment.
Table 2: Comparison of Different Ligands on Jurkat Cell Proliferation
| Ligand (at 50 µM Cu(I)) | Relative Cell Proliferation Rate |
| No Ligand | Significantly Impaired (>90% cell lysis within 24h) |
| TBTA | Slower than control |
| THPTA | Similar to untreated control |
| BTTAA | Similar to untreated control |
| BTTES | Similar to untreated control |
Cell proliferation was monitored for 4 days post-reaction. A slower proliferation rate indicates higher cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cell Viability
This protocol provides a method to quantify the cytotoxic effects of the copper catalyst reaction components. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Copper catalyst cocktail (CuSO₄, ligand, sodium ascorbate) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of the copper catalyst cocktail (with and without ligands) for your intended reaction time (e.g., 30 minutes). Include untreated cells as a negative control and cells treated with CuSO₄ without ligand as a positive control for toxicity.
-
Incubation: After the treatment period, gently wash the cells with DPBS and replace the treatment medium with fresh, complete culture medium. Incubate the cells for 24-48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Copper-Induced ROS Signaling Pathway.
References
Technical Support Center: Overcoming Steric Hindrance with β-Lac-TEG-N3 Labeling
Welcome to the technical support center for β-Lac-TEG-N3 labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential steric hindrance issues during bioorthogonal labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is β-Lac-TEG-N3 and why is steric hindrance a concern?
A1: β-Lac-TEG-N3 is a chemical reporter used in metabolic oligosaccharide engineering (MOE). It consists of a β-lactose moiety, a tetraethylene glycol (TEG) linker, and a terminal azide (-N₃) group. This molecule is incorporated into cellular glycans through natural metabolic pathways. The bulky nature of the lactose and TEG components can create steric hindrance, potentially impeding the subsequent "click" chemistry reaction used for labeling.
Q2: What are the primary "click" chemistry reactions for labeling β-Lac-TEG-N3?
A2: The two primary bioorthogonal reactions used are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is generally faster but the copper catalyst can be toxic to living cells. SPAAC is copper-free and thus more biocompatible, but it can be more sensitive to steric hindrance.[1]
Q3: How does steric hindrance from β-Lac-TEG-N3 affect CuAAC and SPAAC reactions differently?
A3: In CuAAC, the steric bulk of β-Lac-TEG-N3 is less of a kinetic impediment due to the catalyzed nature of the reaction.[1] However, in SPAAC, the bulky reporter can hinder the approach of the strained cyclooctyne, potentially leading to slower reaction rates and lower labeling efficiency. The choice of cyclooctyne is critical in SPAAC when dealing with sterically demanding azides.[1]
Q4: Which azido sugar should I choose for my experiment?
A4: The choice of azido sugar depends on the specific glycan pathway you aim to study. Common peracetylated azido sugars include N-azidoacetylmannosamine (Ac₄ManNAz) for sialic acid pathways, N-azidoacetylgalactosamine (Ac₄GalNAz) for O-glycans, and N-azidoacetylglucosamine (Ac₄GlcNAz) for various glycoconjugates.[2] β-Lac-TEG-N3 would be used to target pathways that can incorporate lactose.
Q5: What are the key steps in a metabolic labeling experiment with β-Lac-TEG-N3?
A5: A typical experiment involves:
-
Metabolic Labeling: Incubating cells with β-Lac-TEG-N3 to allow for its incorporation into glycans.
-
Cell Lysis/Fixation: Preparing the cells for the detection step.
-
Click Chemistry Reaction: Covalently attaching a detection probe (e.g., a fluorophore or biotin) to the azide group of the incorporated β-Lac-TEG-N3.
-
Analysis: Visualizing or quantifying the labeled glycans using techniques like fluorescence microscopy, flow cytometry, or western blotting.[2]
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inefficient Metabolic Incorporation | Verify that the target cells have the necessary metabolic pathways to incorporate β-lactose. Optimize the concentration of β-Lac-TEG-N3 and the incubation time (typically 24-72 hours). |
| Steric Hindrance Impeding Click Reaction | If using SPAAC, consider switching to a less sterically hindered cyclooctyne like BCN. For CuAAC, ensure an appropriate ligand is used to stabilize the copper(I) catalyst. Increasing reaction time and/or temperature (if compatible with your sample) may also help. |
| Inactive Catalyst (CuAAC) | The active Cu(I) catalyst can be oxidized to inactive Cu(II). Use a reducing agent like sodium ascorbate to generate Cu(I) in situ. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reactant Concentration | Increase the concentration of the alkyne probe and/or the catalyst. |
| Incompatible Buffer/Solvent | For SPAAC, some buffers like HEPES have been shown to increase reaction rates compared to PBS. Ensure your solvent system is compatible with all reactants. |
Problem 2: High Background Signal
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Non-specific Binding of the Probe | Perform thorough washing steps after the click reaction to remove any unbound fluorescent probe. |
| Non-specific Reaction of Cyclooctynes (SPAAC) | Some strained cyclooctynes can react non-specifically with cellular components like free thiols. Consider using a less reactive cyclooctyne or optimizing the reaction time. |
| Copper-Mediated Issues (CuAAC) | Use a copper-chelating ligand to prevent non-specific interactions of copper with cellular components. |
Quantitative Data
Table 1: Comparison of CuAAC and SPAAC for Sterically Hindered Azides
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Rate | Generally very fast. Less affected by the steric bulk of the azide. | Slower than CuAAC. Can be significantly slower with sterically demanding azides. |
| Biocompatibility | Limited for in vivo use due to copper cytotoxicity. Ligands are required to mitigate toxicity. | Excellent biocompatibility, making it ideal for live-cell and in vivo applications. |
| Key Advantage for Bulky Reporters | Higher reaction rates and yields are often achievable. | Avoids copper toxicity. |
Table 2: Illustrative Second-Order Rate Constants for SPAAC with a Tertiary Azide
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Takeaway |
| BCN | 0.03 | Less sterically hindered, reacts faster with bulky azides. |
| ADIBO (a DBCO derivative) | 0.002 | More sterically bulky, leading to a significantly slower reaction. |
Note: These are illustrative values for a model tertiary azide and highlight the importance of cyclooctyne choice. Actual rates will vary based on specific reactants and conditions.
Experimental Protocols
Protocol 1: General Metabolic Labeling of Cells with β-Lac-TEG-N3
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase throughout the experiment.
-
Preparation of β-Lac-TEG-N3 Stock: Dissolve β-Lac-TEG-N3 in a sterile, biocompatible solvent (e.g., DMSO) to create a concentrated stock solution.
-
Metabolic Labeling: Add the β-Lac-TEG-N3 stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-100 µM).
-
Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation.
-
Cell Harvesting: Wash the cells with PBS to remove unincorporated β-Lac-TEG-N3 before proceeding to the click chemistry reaction.
Protocol 2: General CuAAC Reaction for Labeled Cells
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., PBS).
-
Prepare Reagents:
-
Alkyne Probe: Prepare a stock solution of your alkyne-functionalized probe (e.g., alkyne-fluorophore) in DMSO.
-
Copper(II) Sulfate: Prepare a stock solution in water.
-
Copper(I)-Stabilizing Ligand (e.g., THPTA): Prepare a stock solution in water or DMSO.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh stock solution in water immediately before use.
-
-
Reaction Assembly:
-
To the harvested cells in buffer, add the alkyne probe, copper(II) sulfate, and the ligand.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate at room temperature, protected from light, for 30-60 minutes.
-
Washing and Analysis: Wash the cells thoroughly to remove excess reagents and proceed with your desired analysis method (e.g., fluorescence microscopy).
Protocol 3: General SPAAC Reaction for Labeled Cells
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., PBS or HEPES).
-
Prepare Reagent:
-
Strained Alkyne Probe: Prepare a stock solution of your strained alkyne-functionalized probe (e.g., DBCO-fluorophore) in DMSO.
-
-
Reaction Assembly:
-
To the harvested cells in buffer, add the strained alkyne probe.
-
-
Incubation: Incubate at room temperature or 37°C, protected from light. Reaction times can vary from 1 to 24 hours depending on the reactants.
-
Washing and Analysis: Wash the cells to remove the excess probe and proceed with analysis.
Visualizations
References
improving solubility of beta-Lac-TEG-N3 in cell culture media
Welcome to the technical support center for beta-Lac-TEG-N3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for metabolic labeling in cell culture. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a lactose molecule modified with a triethylene glycol (TEG) linker and an azide (-N3) group. Its primary application is in metabolic glycoengineering. Cells are cultured with this compound, which is incorporated into their glycans. The azide group then serves as a bioorthogonal handle for "click chemistry," allowing for the visualization and analysis of glycoconjugates.
Q2: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). While the TEG linker is intended to improve aqueous solubility, direct dissolution in aqueous buffers or cell culture media can be challenging. A concentrated stock solution in DMSO can then be diluted to the final working concentration in the cell culture medium.
Q3: What is a typical working concentration for this compound in cell culture?
A: The optimal working concentration can vary depending on the cell line and experimental goals. However, a common starting point for azido sugars in metabolic labeling is in the range of 25-100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Is this compound cytotoxic?
Troubleshooting Guide: Solubility Issues
Poor solubility of this compound can lead to inaccurate concentrations and inconsistent experimental results. This guide provides a systematic approach to addressing these challenges.
Issue: Precipitate forms when diluting the DMSO stock solution in cell culture media.
-
Potential Cause 1: Stock solution concentration is too high.
-
Solution: Prepare a less concentrated stock solution in DMSO. While some similar compounds can be dissolved at up to 100 mg/mL in DMSO with ultrasonication, a lower concentration may be necessary for this compound to ensure it remains soluble upon dilution.
-
-
Potential Cause 2: Rapid precipitation upon dilution.
-
Solution: Use a serial dilution approach. Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume. Also, ensure thorough mixing immediately after adding the compound to the media.
-
-
Potential Cause 3: Low temperature of the cell culture media.
-
Solution: Warm the cell culture media to 37°C before adding the this compound stock solution. This can help to increase the solubility.
-
Issue: The compound does not fully dissolve in DMSO.
-
Potential Cause 1: Insufficient solvent volume.
-
Solution: Increase the volume of DMSO to achieve a lower concentration.
-
-
Potential Cause 2: Compound requires energy to dissolve.
-
Solution: Gently warm the solution to 37°C and/or use a sonicator to aid dissolution. Vortexing for an extended period can also be effective.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 499.47 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5 mg of this compound into a sterile microcentrifuge tube.
-
Add 1001 µL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol 2: Metabolic Labeling of Cells with this compound
-
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Add the stock solution to the cell culture medium to achieve the desired final concentration (e.g., for a 50 µM final concentration, add 5 µL of the 10 mM stock solution to 1 mL of medium).
-
Gently swirl the culture vessel to ensure even distribution.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar.
-
After incubation, the cells are ready for downstream applications, such as click chemistry-based detection.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molecular Weight | 499.47 g/mol | |
| Recommended Stock Solution Solvent | DMSO | |
| Typical Stock Solution Concentration | 10-20 mM | Can be higher with sonication. |
| Recommended Working Concentration | 25-100 µM | Cell line dependent. |
| Cytotoxicity of a similar Azido Sugar (Ac4ManNAz) | IC50 > 50 µM (A549 cells) | A cytotoxicity assay for this compound is recommended.[1] |
Visualizations
Caption: Workflow for metabolic labeling of cells using this compound.
Caption: A flowchart for troubleshooting solubility problems with this compound.
References
Technical Support Center: Minimizing Non-Specific Binding of β-Lac-TEG-N3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding when using β-Lac-TEG-N3.
Frequently Asked Questions (FAQs)
Q1: What is β-Lac-TEG-N3 and what are its common applications?
A1: β-Lac-TEG-N3 is a molecule composed of a beta-lactamase (β-Lac) protein, a tetraethylene glycol (TEG) linker, and an azide (N3) functional group. The azide group allows for its covalent attachment to alkyne-modified molecules or surfaces via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". Its primary applications are in bioconjugation, drug discovery, and the development of diagnostic assays.
Q2: What are the primary causes of non-specific binding in experiments involving β-Lac-TEG-N3?
A2: Non-specific binding in this context can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: The protein component (β-lactamase) can non-specifically adhere to surfaces or other proteins through hydrophobic or charge-based interactions.
-
Copper Catalyst Issues (in CuAAC): Copper ions, particularly Cu(I), can bind non-specifically to proteins, which can lead to unwanted background signals.[1]
-
Reactivity of the Azide/Alkyne Groups: In some cases, the azide or the corresponding alkyne partner can exhibit low-level reactivity with certain functional groups on proteins or surfaces, especially free thiols from cysteine residues.[2][3][4]
-
Surface Properties: The experimental surface (e.g., microplate well, sensor chip) may have inherent properties that promote the adsorption of proteins.
Q3: How does the TEG linker help in minimizing non-specific binding?
A3: The tetraethylene glycol (TEG) linker is a hydrophilic spacer. Poly(ethylene glycol) (PEG) and oligo(ethylene glycol) (OEG) chains are well-known to create a hydration layer on surfaces, which acts as a physical barrier to prevent the non-specific adsorption of proteins.[5] This "bio-inert" property of the TEG linker in β-Lac-TEG-N3 helps to reduce background signal by minimizing random attachment to surfaces and other biomolecules.
Q4: Can non-specific binding affect the results of my β-lactamase activity assay?
A4: Yes. If β-Lac-TEG-N3 non-specifically binds to the surface of your assay plate, it can lead to a higher background signal, which can mask the true signal from your specific interactions. This can result in a reduced signal-to-noise ratio and potentially lead to false positives or inaccurate quantification.
Troubleshooting Guides
Below are troubleshooting guides for common issues related to non-specific binding of β-Lac-TEG-N3 during a typical surface-based click chemistry experiment.
Issue 1: High Background Signal in Negative Controls
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Expected Outcome |
| Insufficient Blocking | 1. Increase the concentration of the blocking agent (e.g., BSA, casein). 2. Extend the blocking incubation time. 3. Test alternative blocking agents (e.g., non-fat dry milk, commercially available blocking buffers). | Reduced binding of β-Lac-TEG-N3 to the surface in the absence of the specific binding partner. |
| Hydrophobic Interactions | 1. Add a non-ionic surfactant (e.g., 0.05% Tween-20 or Triton X-100) to your washing and binding buffers. | Disruption of non-specific hydrophobic interactions, leading to lower background. |
| Electrostatic Interactions | 1. Increase the salt concentration of your buffers (e.g., increase NaCl from 150 mM to 300-500 mM). | Shielding of charge-based interactions, reducing non-specific attachment. |
| Non-Specific Binding of Copper Catalyst | 1. Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-fold excess over the copper sulfate concentration. 2. After the click reaction, perform a final wash with a copper chelator like EDTA. | Minimized non-specific deposition of copper, which can contribute to background signal. |
| Excess Reagent Concentration | 1. Titrate the concentration of β-Lac-TEG-N3 to find the optimal balance between specific signal and background. | Lower background signal while maintaining a sufficient specific signal. |
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Expected Outcome |
| Variable Surface Passivation | 1. Ensure a consistent and thorough surface cleaning and passivation protocol before immobilizing the alkyne component. | More uniform surface properties leading to more reproducible results. |
| Incomplete Washing Steps | 1. Increase the number and/or duration of washing steps after blocking and each incubation step. | More effective removal of unbound reagents and non-specifically bound molecules. |
| Reagent Instability | 1. Prepare fresh solutions of the copper catalyst and reducing agent (e.g., sodium ascorbate) for each experiment. 2. Store β-Lac-TEG-N3 according to the manufacturer's instructions, avoiding multiple freeze-thaw cycles. | Consistent performance of all reaction components. |
Experimental Protocols
Protocol 1: General Surface Passivation and Blocking
This protocol describes a general method for passivating and blocking a surface (e.g., a microplate) to minimize non-specific binding prior to a click chemistry reaction.
Materials:
-
Surface to be passivated (e.g., amine-coated microplate)
-
Passivation Buffer (e.g., 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS))
-
Wash Buffer (e.g., PBS with 0.05% (v/v) Tween-20, PBST)
Procedure:
-
Washing: Wash the surface three times with Wash Buffer to remove any preservatives or contaminants.
-
Passivation/Blocking: Add the Passivation Buffer to the surface, ensuring it is fully covered.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Final Wash: Wash the surface three to five times with Wash Buffer to remove excess blocking agent.
-
The surface is now ready for the immobilization of the alkyne-containing molecule.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Surface
This protocol outlines a typical CuAAC reaction to immobilize β-Lac-TEG-N3 onto an alkyne-functionalized surface.
Materials:
-
Alkyne-functionalized and blocked surface
-
β-Lac-TEG-N3
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (PBST)
Procedure:
-
Prepare β-Lac-TEG-N3 Solution: Dilute the β-Lac-TEG-N3 to the desired final concentration in Reaction Buffer.
-
Prepare Click-Reaction Cocktail: In a separate tube, and always in this order, mix the required volumes of:
-
Reaction Buffer
-
β-Lac-TEG-N3 solution
-
THPTA solution (to a final concentration of 500 µM)
-
CuSO₄ solution (to a final concentration of 100 µM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the cocktail (to a final concentration of 5 mM) and mix gently but thoroughly.
-
Reaction Incubation: Immediately add the complete click-reaction cocktail to the alkyne-functionalized surface. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: After incubation, remove the reaction cocktail and wash the surface thoroughly five times with Wash Buffer to remove unbound β-Lac-TEG-N3 and reaction components.
Visualizations
Caption: Workflow for immobilizing β-Lac-TEG-N3 and subsequent analysis.
Caption: Troubleshooting logic for high background signal.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
beta-Lac-TEG-N3 stability issues in long-term experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during long-term experiments involving beta-Lac-TEG-N3, a bifunctional probe combining a beta-lactam core with a triethylene glycol (TEG) linker and a terminal azide group.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation at two primary sites: the beta-lactam ring and the azide functional group.
-
Hydrolysis of the Beta-Lactam Ring: The four-membered beta-lactam ring is strained and prone to hydrolysis, which opens the ring and renders the molecule inactive for binding to its target proteins (e.g., penicillin-binding proteins, PBPs). This hydrolysis is catalyzed by acidic or basic conditions and can also be accelerated by heat.[1][2]
-
Degradation of the Azide Group: Organic azides can be sensitive to heat, light, and shock, leading to decomposition and the release of nitrogen gas.[3] While aliphatic azides like the one in this compound are generally more stable than aromatic azides, long-term exposure to harsh conditions should be avoided.
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
A2: To maximize shelf-life, this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C. For long-term storage, -80°C is recommended.[4]
-
Light: Protect from light by storing in a dark container or wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for the azide group, storing under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
-
Solvent: If stored in solution, use a dry, aprotic solvent. Avoid aqueous solutions for long-term storage due to the risk of beta-lactam hydrolysis.
Q3: My experiment requires long incubation times at physiological temperature (37°C). How can I minimize degradation of this compound?
A3: Long incubations at 37°C can be challenging. Consider the following strategies:
-
pH Control: Maintain the pH of your experimental medium between 6.0 and 7.5, as extremes in pH can accelerate beta-lactam hydrolysis.[1]
-
Fresh Preparation: Prepare fresh solutions of this compound immediately before use whenever possible.
-
Control Experiments: Include control experiments to quantify the extent of degradation over your experimental timeframe. This can be done by incubating the probe under identical conditions without the biological sample and analyzing its integrity at the end of the experiment.
-
Increased Concentration: A slightly higher initial concentration of the probe might be necessary to compensate for expected degradation, but this should be carefully validated to avoid off-target effects.
Q4: I am observing high background or non-specific labeling in my click chemistry reaction. Could this be related to the stability of this compound?
A4: Yes, instability of the azide probe can contribute to issues in click chemistry. Degradation of the azide can lead to side reactions. However, high background is also often associated with the click reaction conditions themselves. Ensure you are using appropriate copper catalysts and ligands, and that purification steps are sufficient to remove excess reagents.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound in long-term experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of probe activity over time (e.g., reduced binding to target protein). | Hydrolysis of the beta-lactam ring. | - Prepare fresh solutions of the probe for each experiment.- Store stock solutions at -80°C in an anhydrous, aprotic solvent.- Minimize the duration of experiments at elevated temperatures.- Perform a time-course experiment to determine the rate of activity loss under your specific experimental conditions. |
| Inconsistent results between experiments. | Degradation of the probe during storage or handling. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect the probe from light at all stages of the experiment.- Ensure consistent storage conditions (temperature, humidity). |
| Low yield in subsequent click chemistry reactions. | Decomposition of the azide functional group. | - Store the probe protected from light and at low temperatures.- Avoid exposure to strong reducing agents (other than those used in the click reaction itself) or acids, which can degrade the azide. |
| Appearance of unexpected peaks in analytical characterization (e.g., HPLC, MS). | Formation of degradation products. | - Characterize the degradation products to understand the degradation pathway.- Purify the probe before use if degradation is suspected in the stock material.- Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation. |
Quantitative Data on Stability
The stability of this compound is influenced by both the beta-lactam and the azide moieties. The following tables summarize stability data for related compounds, which can serve as a guide for this compound.
Table 1: Stability of Beta-Lactam Antibiotics in Aqueous Solution
| Compound | pH | Temperature (°C) | Half-life | Reference |
| Ampicillin | 7.0 | 25 | 5.3 - 27 days | |
| Cephalothin | 7.0 | 25 | ~10 days | |
| Cephalexin | 1.0 | 35 | ~25 hours |
Table 2: General Stability of Organic Azides
| Condition | Effect on Stability | Recommendation | Reference |
| Heat | Can lead to explosive decomposition. | Store below room temperature. | |
| Light | Can promote decomposition. | Store in the dark. | |
| Shock/Pressure | Can induce explosive decomposition. | Handle with care; avoid grinding or pressure. | |
| Strong Acids | Can form hydrazoic acid (toxic and explosive). | Avoid acidic conditions. | |
| Heavy Metals | Can form highly sensitive explosive salts. | Avoid contact with heavy metals. |
Experimental Protocols
Protocol 1: Assessment of Beta-Lactam Ring Integrity by HPLC
Objective: To quantify the degradation of the beta-lactam ring in this compound over time under specific experimental conditions.
Materials:
-
This compound
-
Buffer of choice (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution into the experimental buffer to the final working concentration.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C in a light-protected incubator).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the intact probe from its degradation products (e.g., 5-95% B over 20 minutes).
-
Detection: Monitor the absorbance at a wavelength where the beta-lactam chromophore absorbs (typically around 260-280 nm).
-
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of intact probe remaining versus time to determine the degradation rate.
Protocol 2: Assessment of Azide Functionality via Click Chemistry
Objective: To qualitatively or quantitatively assess the stability of the azide group by its ability to participate in a click reaction.
Materials:
-
This compound samples incubated under experimental conditions (from Protocol 1).
-
An alkyne-functionalized fluorescent dye (e.g., DBCO-Fluor 488).
-
Copper(II) sulfate (CuSO4).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
LC-MS or fluorescence plate reader.
Procedure:
-
To the aliquots collected at different time points from Protocol 1, add the alkyne-functionalized fluorescent dye.
-
Add the click chemistry catalytic reagents: CuSO4, sodium ascorbate, and THPTA.
-
Allow the reaction to proceed for 1 hour at room temperature, protected from light.
-
Analyze the reaction mixture by LC-MS to detect the formation of the triazole product or by a fluorescence plate reader to quantify the fluorescence signal.
-
A decrease in the formation of the clicked product or a decrease in fluorescence intensity over time indicates degradation of the azide group.
Visualizations
Caption: Workflow for using this compound to label PBPs.
Caption: Primary degradation routes for this compound.
References
- 1. Rapid, low-cost fluorescent assay of β-lactamase-derived antibiotic resistance and related antibiotic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of β-Lac-TEG-N3 Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of β-Lac-TEG-N3 labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is a β-Lac-TEG-N3 labeled protein?
A1: This refers to a beta-lactamase (β-Lac) protein that has been chemically modified. The "TEG-N3" portion indicates the attachment of a triethylene glycol (TEG) linker terminating in an azide group (N3). This azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a complementary probe, typically an alkyne, through a process called "click chemistry".
Q2: Why is beta-lactamase used as the protein in this system?
A2: Beta-lactamases are enzymes that are well-characterized and can be readily expressed and purified.[1][2][3][4][5] Their enzymatic activity can also be used as a reporter for successful purification and folding.
Q3: What is the purpose of the TEG linker?
A3: The triethylene glycol (TEG) linker is a flexible, hydrophilic spacer. It helps to distance the azide group from the protein surface, which can reduce steric hindrance and improve the efficiency of the subsequent click chemistry reaction.
Q4: What is "click chemistry" and why is it used for purifying these labeled proteins?
A4: Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. The most common type used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide on the protein reacts with an alkyne-functionalized affinity tag (e.g., biotin or a FLAG tag) or a purification resin. This allows for highly specific capture and purification of the labeled protein.
Q5: What is the difference between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry?
A5: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used method. However, the copper catalyst can be toxic to cells and may interfere with the function of certain proteins. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that uses a strained cyclooctyne to react with the azide. While it avoids copper toxicity, the reagents can be more complex and may sometimes lead to lower yields or higher background compared to CuAAC.
Troubleshooting Guides
This section addresses common issues encountered during the purification of β-Lac-TEG-N3 labeled proteins.
Problem 1: Low or No Yield of Purified Protein
| Possible Cause | Recommended Solution |
| Inefficient Labeling | - Confirm the incorporation of the azide label using a sensitive detection method like mass spectrometry or by performing a small-scale click reaction with a fluorescent alkyne probe. |
| Inefficient Click Reaction | - Optimize the click chemistry conditions. For CuAAC, ensure the use of a freshly prepared reducing agent (e.g., sodium ascorbate) and a copper-stabilizing ligand (e.g., THPTA). For SPAAC, consider using a more reactive cyclooctyne derivative. |
| - Increase the incubation time and/or temperature of the click reaction. | |
| Poor Binding to Affinity Resin | - Ensure the affinity resin is properly equilibrated and not expired. |
| - Increase the amount of affinity resin or the incubation time with the labeled protein lysate. | |
| - Check for steric hindrance; a longer TEG linker might be necessary. | |
| Protein Degradation | - Add protease inhibitors to all buffers during cell lysis and purification. |
| Protein Precipitation | - Optimize buffer conditions (pH, salt concentration) to maintain protein solubility. Consider adding stabilizing agents like glycerol or non-ionic detergents. |
Problem 2: High Background of Non-specific Proteins
| Possible Cause | Recommended Solution |
| Non-specific Binding to Resin | - Increase the stringency of the wash steps by increasing the salt concentration or adding a non-ionic detergent (e.g., Tween-20) to the wash buffers. |
| - Include a pre-clearing step by incubating the cell lysate with the affinity resin before the addition of the labeled protein. | |
| Hydrophobic Interactions | - Add a non-ionic detergent to the lysis and binding buffers to minimize hydrophobic interactions between proteins and the resin. |
| Aggregation of Labeled Protein | - Centrifuge the cell lysate at a high speed for an extended period to remove protein aggregates before applying it to the affinity resin. |
| Inefficient Washing | - Increase the number and volume of wash steps. Ensure the resin is fully resuspended during each wash. |
Problem 3: Elution of Multiple Protein Bands on SDS-PAGE
| Possible Cause | Recommended Solution |
| Contaminating Proteins | - See "High Background of Non-specific Proteins" section above. |
| - Consider a secondary purification step, such as size-exclusion or ion-exchange chromatography, after the initial affinity purification. | |
| Protein Degradation | - Add protease inhibitors to all buffers. Analyze samples immediately after elution or store them at -80°C. |
| Post-translational Modifications | - The presence of multiple bands could be due to different post-translational modifications on the beta-lactamase. This can be investigated using mass spectrometry. |
Quantitative Data
Table 1: Example Purification of β-Lactamase from Bacterial Culture
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification (Fold) | Yield (%) |
| Crude Extract | 1500 | 3000 | 2 | 1 | 100 |
| Ammonium Sulfate Precipitation | 450 | 2700 | 6 | 3 | 90 |
| Ion-Exchange Chromatography | 30 | 2100 | 70 | 35 | 70 |
| Affinity Chromatography | 5 | 1800 | 360 | 180 | 60 |
This table presents representative data compiled from typical beta-lactamase purification protocols. Actual results may vary depending on the specific experimental conditions.
Table 2: Comparison of Click Chemistry Methods for Protein Purification
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower (due to copper toxicity) | High |
| Reaction Rate | Generally faster | Generally slower |
| Reagent Accessibility | Simple alkynes are readily available | Strained cyclooctynes can be complex and expensive |
| Typical Yields | High | Can be lower and more variable |
| Potential Side Reactions | Protein damage from reactive oxygen species | Potential for side reactions with thiols |
Experimental Protocols
Protocol 1: Expression and Lysis of β-Lac-TEG-N3
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding for β-lactamase with a TEG-N3 modification system. Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow for the recommended time and temperature.
-
Cell Harvesting: Centrifuge the cell culture to pellet the cells. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.
Protocol 2: Click Chemistry Reaction and Affinity Purification
-
Click Reaction Setup: To the clarified lysate, add the alkyne-biotin conjugate.
-
Copper-Catalyzed Reaction (CuAAC): Add a freshly prepared solution of copper(II) sulfate, a copper-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate). Incubate the reaction at room temperature with gentle shaking for 1-2 hours.
-
Affinity Resin Preparation: Equilibrate streptavidin-agarose resin by washing with a binding buffer (e.g., PBS with 0.1% Tween-20).
-
Binding: Add the equilibrated resin to the click reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin resin.
-
Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin extensively with wash buffer (e.g., PBS with 0.5 M NaCl and 0.1% Tween-20) to remove non-specifically bound proteins. Perform at least three to five washes.
-
Elution: Elute the purified protein from the resin. For biotin-streptavidin interaction, a common method is to boil the resin in SDS-PAGE loading buffer. For cleavable linkers, follow the manufacturer's protocol for cleavage.
Visualizations
Caption: Experimental workflow for the purification of β-Lac-TEG-N3 labeled proteins.
Caption: Troubleshooting logic for low protein yield.
References
- 1. researchgate.net [researchgate.net]
- 2. research.tue.nl [research.tue.nl]
- 3. The precursor of beta-lactamase: purification, properties and folding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The precursor of beta-lactamase: purification, properties and folding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Technical Support Center: Troubleshooting Incomplete beta-Lac-TEG-N3 Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments involving beta-Lac-TEG-N3, particularly in the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a lactose molecule modified with a triethylene glycol (TEG) linker and an azide (-N3) functional group. This reagent is designed for use in "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It allows for the covalent attachment of the lactose moiety to molecules or surfaces containing a terminal alkyne group. This is particularly useful in glycobiology, drug delivery, and the development of targeted therapeutics where the lactose can act as a targeting ligand for specific cell surface receptors.
Q2: What are the most common reasons for an incomplete or low-yield reaction with this compound?
Incomplete reactions are a frequent challenge in bioconjugation. The most common culprits in a CuAAC reaction include:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] Insufficient reducing agent (e.g., sodium ascorbate) or prolonged exposure to air can deactivate the catalyst.
-
Poor Reagent Quality: Degradation of the this compound or the alkyne-containing substrate can prevent the reaction from proceeding. The purity of solvents and other reagents is also critical.[1]
-
Substrate-Specific Issues: The bulky nature of the lactose group or the molecule it is being conjugated to can cause steric hindrance, impeding the reaction.[1] Additionally, functional groups on the substrate may chelate the copper catalyst, rendering it unavailable for the cycloaddition.[2][3]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to poor yields.
Q3: What are the key side reactions to be aware of?
The most common side reaction is the oxidative homocoupling of the alkyne partner (Glaser coupling), which can occur in the presence of Cu(II) and oxygen. This can be minimized by maintaining anaerobic conditions and using an adequate amount of reducing agent. Additionally, at high copper concentrations, reactive oxygen species (ROS) can be generated, potentially leading to the degradation of sensitive biomolecules.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues with your this compound reactions.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Catalyst (Cu(I)) Inactivity | - Degas all solutions: Bubble an inert gas (argon or nitrogen) through your reaction mixture and stock solutions before adding the copper catalyst. - Use fresh reducing agent: Prepare a fresh stock solution of sodium ascorbate for each experiment, as it is prone to oxidation. - Increase reducing agent: A 5- to 10-fold excess of sodium ascorbate over the copper catalyst is often recommended. |
| Poor Reagent Quality or Stability | - Verify reagent integrity: If possible, confirm the structure and purity of your this compound and alkyne substrate using techniques like NMR or mass spectrometry. - Use high-purity solvents: Ensure that your solvents are anhydrous and free of amines, which can interfere with the reaction. |
| Substrate-Related Issues | - Optimize reactant ratio: While a 1:1 stoichiometry is theoretical, using a slight excess (1.2-2 fold) of one reactant (often the smaller, less precious one) can drive the reaction to completion. - Increase reaction time or temperature: For sterically hindered substrates, longer incubation times or a modest increase in temperature (e.g., to 37°C) may be beneficial. - Add a copper-stabilizing ligand: Ligands like THPTA or TBTA can protect the copper catalyst from oxidation and chelation by the substrate, improving reaction efficiency. - Consider a sacrificial metal: In cases of strong copper chelation by the substrate, adding Zn(II) can act as a sacrificial metal, leaving the copper free to catalyze the reaction. |
| Inappropriate Reaction Conditions | - Optimize solvent system: While the TEG linker enhances water solubility, co-solvents like DMSO or t-BuOH can improve the solubility of hydrophobic substrates and facilitate the reaction. A common system is a 1:1 mixture of t-BuOH and water. - Check the pH: The CuAAC reaction is generally robust over a pH range of 4-12. However, the optimal pH can be substrate-dependent. Buffers that do not contain amines (e.g., phosphate or HEPES) are recommended. |
Experimental Protocols
Below are generalized protocols for a standard CuAAC reaction and a troubleshooting test reaction.
Standard CuAAC Protocol for this compound
This protocol is a starting point and may require optimization for your specific application.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).
-
Prepare a stock solution of your alkyne-modified substrate (e.g., 10 mM in a compatible solvent).
-
Prepare fresh stock solutions of:
-
CuSO₄·5H₂O (e.g., 20 mM in water).
-
A copper ligand such as THPTA (e.g., 50 mM in water).
-
Sodium ascorbate (e.g., 100 mM in water). Prepare this solution fresh for each use.
-
-
-
Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, combine:
-
Your alkyne-modified biomolecule to a final concentration of 50-100 µM.
-
This compound to a final concentration of 100-200 µM (2-fold excess).
-
Buffer (e.g., PBS) to bring the volume to 432.5 µL.
-
-
Add 5.0 µL of the 50 mM ligand solution.
-
Add 2.5 µL of the 20 mM CuSO₄ solution.
-
Vortex the mixture gently.
-
Add 25 µL of the 100 mM sodium ascorbate solution to initiate the reaction.
-
Close the tube tightly and mix by inverting.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For challenging substrates, this can be extended overnight.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer containing EDTA to chelate and remove any remaining copper.
-
Troubleshooting Test Reaction
If you are experiencing consistent failures, a small-scale test reaction with a simple alkyne can help determine if the issue lies with your this compound or the copper catalyst system.
-
Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, combine:
-
A simple alkyne like propargyl alcohol to a final concentration of 560 µM.
-
This compound to a final concentration of 100 µM.
-
Buffer to bring the volume to 446.2 µL.
-
-
Add 12.5 µL of a 50 mM ligand (e.g., THPTA) solution.
-
Add 6.3 µL of a 20 mM CuSO₄ solution.
-
Vortex gently.
-
Add 25 µL of a 100 mM sodium ascorbate solution.
-
Incubate for 1 hour at room temperature.
-
Analyze the reaction mixture by a suitable method (e.g., LC-MS or TLC) to check for the formation of the triazole product. Successful formation indicates that the this compound and catalyst system are active, and the problem likely lies with your specific alkyne substrate.
-
Visual Guides
Experimental Workflow for CuAAC Reaction
References
troubleshooting background fluorescence in beta-Lac-TEG-N3 imaging
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for mitigating background fluorescence in β-Lac-TEG-N3 imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is β-Lac-TEG-N3 imaging?
A1: This is a two-step bioorthogonal imaging technique. First, a probe containing a β-lactam ring, a triethylene glycol (TEG) linker, and an azide (N3) group is introduced to the biological system. If the target enzyme, β-lactamase (β-Lac), is present, it cleaves the β-lactam ring, uncaging the probe. In the second step, a fluorescent reporter molecule containing an alkyne group is added. This alkyne "clicks" onto the azide group of the uncaged probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for specific visualization of enzyme activity.
Q2: What are the primary sources of background fluorescence in this method?
A2: High background fluorescence typically originates from three main sources:
-
Cellular Autofluorescence: Endogenous fluorescence from molecules naturally present in cells and tissues, such as NADH, flavins, collagen, and lipofuscin.[1][2] This can be exacerbated by aldehyde-based fixation methods.[2][3]
-
Non-Specific Binding: The fluorescent alkyne probe may adhere to cellular components other than the target azide through hydrophobic or electrostatic interactions.[4] This is a common issue, especially with hydrophobic dyes.
-
Suboptimal Click Reaction Conditions: Issues with the CuAAC reaction, such as impure reagents, incorrect catalyst concentration, or the generation of reactive oxygen species, can contribute to background signal.
Q3: What is the difference between autofluorescence and non-specific binding?
A3: Autofluorescence is intrinsic fluorescence from the sample itself, visible even before the addition of any fluorescent probes. It often has a broad emission spectrum. Non-specific binding, on the other hand, is caused by the fluorescent probe itself sticking to unintended cellular structures, which can be observed in negative control experiments where the target azide is absent.
Troubleshooting Guides
Guide 1: High Fluorescence in Negative Controls (e.g., cells without β-lactamase or without the azide probe)
Question: I am observing a strong fluorescent signal in my negative control cells, which should not have the azide target. What are the likely causes and solutions?
Answer: This issue points towards autofluorescence or non-specific binding of the alkyne-fluorophore, as the signal is independent of the specific click reaction.
Potential Causes & Solutions:
-
Cellular Autofluorescence: The cells or tissue may have high levels of endogenous fluorophores.
-
Solution 1: Chemical Quenching. Treat fixed cells with an autofluorescence quenching agent. Several options are available that can reduce background from different sources. For lipofuscin, which is common in aging cells, Sudan Black B is effective.
-
Solution 2: Change Fluorophore. Switch to a fluorophore in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.
-
Solution 3: Image Processing. If other methods fail, use spectral imaging and linear unmixing to computationally separate the specific signal from the broad autofluorescence spectrum.
-
-
Non-Specific Probe Binding: The alkyne-fluorophore may be binding to cellular components hydrophobically or electrostatically.
-
Solution 1: Optimize Probe Concentration. Decrease the concentration of the fluorescent alkyne probe to the lowest level that still provides a robust specific signal.
-
Solution 2: Enhance Washing. Increase the number and duration of washing steps after the click reaction to remove unbound probe.
-
Solution 3: Use a Blocking Agent. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers during the click reaction and washing steps to reduce non-specific binding sites.
-
Solution 4: Consider Probe Chemistry. Highly hydrophobic dyes are more prone to non-specific binding. If possible, test an alternative, more hydrophilic fluorophore.
-
Guide 2: Poor Signal-to-Background Ratio in All Samples
Question: My positive samples are brighter than my negative controls, but the overall background is very high, resulting in a poor signal-to-noise ratio. How can I improve this?
Answer: This problem often stems from suboptimal click reaction conditions or insufficient washing, leading to both non-specific signal and a less efficient specific reaction.
Potential Causes & Solutions:
-
Inefficient or Problematic Click Reaction: The CuAAC reaction may not be running optimally.
-
Solution 1: Optimize Copper and Ligand Concentration. The Cu(I) catalyst can be toxic to cells and may contribute to background. Use a copper-chelating ligand like THPTA or BTTAA in a 5- to 10-fold excess over the copper sulfate (CuSO₄) to protect cells and accelerate the reaction. Titrate the CuSO₄ concentration (typically 50-100 µM) to find the optimal balance.
-
Solution 2: Use Fresh Reagents. Sodium ascorbate, used to reduce Cu(II) to the active Cu(I) state, degrades quickly in solution. Always use a freshly prepared solution.
-
Solution 3: Degas Solutions. To minimize the generation of reactive oxygen species that can cause background fluorescence, consider using degassed buffers for the click reaction.
-
-
Insufficient Removal of Excess Reagents: Residual copper or unbound probe can elevate background.
-
Solution 1: Add a Final Chelator Wash. After the standard washes, perform a final wash with a copper chelator like EDTA to scavenge any remaining copper ions.
-
Solution 2: Increase Wash Vigor. Use a generous volume of wash buffer and ensure gentle agitation to efficiently remove unbound reagents from the sample.
-
-
Use of Fluorogenic Probes: The probe itself is fluorescent before the reaction.
-
Solution: Employ "Click-On" Probes. If available, use fluorogenic alkyne probes that are non-fluorescent until they react with an azide. This dramatically reduces background from any unbound probe.
-
Data and Protocols
Table 1: Common Autofluorescence Quenching Methods
| Method | Target Source | Advantages | Disadvantages | Citation |
| Sudan Black B (0.3% in 70% EtOH) | Lipofuscin, Aldehyde Fixation | Effective for lipid-rich tissues and age pigments. | Can introduce its own fluorescence in the far-red channel. | |
| Sodium Borohydride (NaBH₄) | Aldehyde Fixation | Reduces aldehyde-induced fluorescence. | Results can be variable; may damage epitopes. | |
| Copper Sulfate (CuSO₄ in NH₄OAc buffer) | General Autofluorescence | Can quench fluorescence from various sources, including red blood cells. | May reduce specific signal intensity. | |
| Commercial Kits (e.g., TrueVIEW™) | Broad Spectrum (Collagen, Elastin, etc.) | Optimized for ease of use and broad effectiveness. | Higher cost compared to individual reagents. |
Table 2: Recommended Starting Concentrations for CuAAC Reaction Components
| Component | Concentration Range | Purpose | Key Optimization Tip | Citation |
| Alkyne-Fluorophore | 1 - 25 µM | Fluorescent Reporter | Titrate down to minimize non-specific binding. | |
| Copper (II) Sulfate (CuSO₄) | 50 - 100 µM | Catalyst Precursor | Use the lowest effective concentration to reduce toxicity. | |
| Copper Ligand (e.g., THPTA) | 250 - 500 µM | Accelerant & Protectant | Maintain at least a 5-fold molar excess over CuSO₄. | |
| Sodium Ascorbate | 2.5 - 5 mM | Reducing Agent | Must be prepared fresh immediately before use. |
Experimental Protocols
Protocol 1: General Workflow for β-Lac-TEG-N3 Imaging
-
Probe Incubation: Incubate live cells with the β-Lac-TEG-N3 probe at an optimized concentration and duration to allow for enzymatic processing.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note: Aldehyde fixation can increase autofluorescence.
-
Permeabilization: Wash cells 3x with PBS. Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Autofluorescence Quenching (Optional): If high autofluorescence is expected, treat the sample with a quenching agent according to Table 1 or the manufacturer's protocol.
-
Click Reaction:
-
Prepare a fresh "click cocktail" by adding reagents in the following order: PBS, alkyne-fluorophore, CuSO₄, copper ligand (e.g., THPTA). Vortex gently.
-
Add freshly prepared sodium ascorbate to initiate the reaction.
-
Immediately add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click cocktail and wash cells 3-5 times with PBS containing 0.05% Tween-20, for 5 minutes each wash.
-
(Optional) Perform a final wash with PBS containing 5 mM EDTA to chelate residual copper.
-
-
Counterstaining & Mounting: Counterstain nuclei with DAPI if desired. Mount the coverslip onto a slide using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets.
Visual Guides
Caption: A typical experimental workflow for β-Lac-TEG-N3 imaging.
Caption: A decision tree for troubleshooting background fluorescence.
Caption: The key components of the CuAAC "click" reaction.
References
Technical Support Center: Optimizing pH for β-Lac-TEG-N3 Click Chemistry
This guide provides researchers, scientists, and drug development professionals with detailed information on the effect of pH on the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving molecules like β-Lac-TEG-N3. It includes frequently asked questions, troubleshooting advice, and experimental protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a standard CuAAC reaction?
A1: CuAAC reactions are remarkably robust and can proceed efficiently across a broad pH range, typically between 4 and 12.[1][2] However, for applications involving sensitive biomolecules such as proteins or peptides, the optimal pH is generally within a more neutral range of 7 to 9 to maintain the stability and integrity of the biological component.[1][3] A neutral pH of approximately 7.0 to 7.5 is often recommended as a starting point for optimization.[1]
Q2: How does an incorrect pH affect the efficiency of my β-Lac-TEG-N3 click reaction?
A2: An incorrect pH can negatively impact the reaction in several ways:
-
Low pH (below 4): While the reaction can proceed, highly acidic conditions may lead to the degradation of acid-sensitive functional groups on your molecules.
-
High pH (above 9): Elevated pH can increase the rate of hydrolysis for certain functional groups, like NHS esters, which are often used to attach the azide or alkyne handles to biomolecules. For biomolecules, very high pH can also lead to denaturation.
-
Impact on Catalyst: The copper catalyst's activity can be influenced by pH, although it is generally stable across a wide range. More importantly, the pH can affect the stability of the biomolecule itself.
-
Side Reactions: At neutral pH, the combination of the copper catalyst and a reducing agent (like sodium ascorbate) can generate reactive oxygen species (ROS), which may oxidize sensitive amino acid residues such as histidine.
Q3: Which buffer systems are recommended for CuAAC reactions?
A3: It is critical to use non-coordinating buffers that do not interfere with the copper catalyst.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, phosphate, and carbonate buffers are highly recommended, typically in the pH range of 6.5 to 8.0.
-
Buffers to Avoid: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided. These molecules can act as competitive ligands for the copper ion, inhibiting the catalytic cycle and reducing reaction efficiency. High concentrations of chloride ions (>0.2 M) can also interfere with the catalyst.
Q4: Can pH be used to achieve selective labeling on a protein?
A4: Yes, pH can be a powerful tool for selective bioconjugation. For example, to selectively label the N-terminal α-amino group of a protein over the ε-amino groups of lysine residues, the reaction can be performed at a pH below 7. A pH of 6.3 is considered ideal for this purpose due to the difference in pKa values between the N-terminal amine (~8) and the lysine side-chain amine (~10).
Troubleshooting Guide
This section addresses common issues encountered during CuAAC reactions and provides solutions related to pH and reaction conditions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | Suboptimal pH: The pH of the reaction buffer may be outside the optimal range for your specific biomolecule, affecting its stability or solubility. | Perform a pH optimization screen. Prepare a series of reactions in buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments to identify the optimal condition. |
| Incompatible Buffer: Use of an amine-containing buffer (e.g., Tris) is inhibiting the copper catalyst. | Switch to a recommended non-coordinating buffer like PBS or HEPES. | |
| Degradation of Reactants: The azide (β-Lac-TEG-N3) or alkyne-modified molecule may be unstable at the current pH. | Ensure proper storage of all reagents. If instability is suspected, consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Biomolecule Degradation or Aggregation | Copper-Mediated Damage: Reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system at neutral pH can damage sensitive amino acids. | Incorporate a copper-chelating ligand like THPTA or TBTA. These ligands protect the biomolecule from damage and accelerate the reaction. Using an excess of the ligand can provide further protection. |
| Precipitation: The reaction mixture becomes cloudy or forms a precipitate after starting the reaction. | This could be due to protein aggregation or insolubility of a Cu-phosphate complex. Ensure the copper source is pre-mixed with the ligand before adding it to the buffer solution. Adjusting the pH or adding solubility-enhancing agents may also help. | |
| Inconsistent Results Between Batches | Buffer Preparation Variability: Minor inconsistencies in buffer pH and composition can significantly affect reaction kinetics. | Prepare buffers carefully and consistently. Verify the pH of the final reaction mixture before initiating the reaction. |
Experimental Protocols & Methodologies
Protocol 1: General pH Optimization for CuAAC Reaction
This protocol describes how to screen for the optimal pH for the conjugation of β-Lac-TEG-N3 to an alkyne-modified protein.
1. Preparation of Stock Solutions:
-
Azide (β-Lac-TEG-N3): Prepare a 10 mM stock solution in DMSO.
-
Alkyne-Protein: Prepare a 1 mg/mL (or appropriate concentration) solution in a suitable storage buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.
-
Ligand (THPTA): Prepare a 200 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in water. This solution must be prepared fresh before each experiment as it is prone to oxidation.
-
Reaction Buffers: Prepare a series of 0.1 M phosphate buffers at pH 6.5, 7.0, 7.5, 8.0, and 8.5.
2. Reaction Setup (for a 200 µL final volume):
-
In separate microcentrifuge tubes for each pH point, combine the following:
-
157 µL of the respective pH buffer.
-
20 µL of Alkyne-Protein solution.
-
2 µL of 10 mM β-Lac-TEG-N3 stock solution (Final conc: 100 µM).
-
-
Prepare a fresh CuSO₄:THPTA premix by mixing the stock solutions in a 1:5 molar ratio (e.g., 10 µL of 2 mM CuSO₄ and 10 µL of 10 mM THPTA). Let it stand for 1-2 minutes.
-
Add 1 µL of the CuSO₄:THPTA premix to each reaction tube. Mix gently.
-
Initiate the reaction by adding 20 µL of freshly prepared 10 mM sodium ascorbate solution (Final conc: 1 mM).
-
Incubate the reactions at room temperature for 1-2 hours, protected from light.
3. Analysis:
-
Analyze the reaction products by SDS-PAGE, mass spectrometry, or HPLC to determine the conjugation efficiency at each pH.
Visual Workflow for pH Optimization
References
Technical Support Center: Removal of Unreacted β-Lac-TEG-N3
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the removal of unreacted β-Lac-TEG-N3 from post-reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is β-Lac-TEG-N3 and why is its removal important?
A1: β-Lac-TEG-N3 is a chemical reagent used in bioconjugation, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2] It contains an azide group that allows it to be "clicked" onto a molecule containing an alkyne group.[1][2] Complete removal of the unreacted β-Lac-TEG-N3 is crucial to ensure the purity of the final product and to avoid interference in downstream applications and analyses.
Q2: What are the key properties of β-Lac-TEG-N3 to consider for its removal?
A2: The primary property to consider is its molecular weight, which is 499.47 g/mol .[1] This relatively low molecular weight is the basis for its separation from much larger molecules like proteins or nucleic acids that it is typically conjugated to.
Q3: What are the most common methods for removing unreacted β-Lac-TEG-N3?
A3: The most effective methods leverage the size difference between the small molecule reagent and the larger bioconjugate. These include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size as they pass through a column packed with a porous resin.
-
Dialysis: This technique uses a semi-permeable membrane to separate molecules based on their ability to pass through the membrane's pores.
-
Centrifugal Filtration: This method uses a membrane-containing device in a centrifuge to separate molecules by size.
Troubleshooting Guide
Users may encounter several issues during the removal of unreacted β-Lac-TEG-N3. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Possible Cause | Solution |
| Low yield of the final product after purification. | The desired product is being lost during the purification process. | For SEC: Ensure the correct resin pore size is being used for the size of your product. A pore size that is too large may result in the product entering the beads and co-eluting with smaller molecules. For Dialysis: Check that the molecular weight cut-off (MWCO) of the dialysis membrane is significantly smaller than your product but large enough to allow the unreacted β-Lac-TEG-N3 to pass through. For Centrifugal Filtration: Verify that the MWCO of the filter is appropriate for your product. |
| Presence of unreacted β-Lac-TEG-N3 in the final product. | Incomplete separation during the purification step. | For SEC: Increase the column length or optimize the elution buffer to improve resolution. For Dialysis: Increase the dialysis time and/or the volume of the dialysis buffer. Perform multiple buffer changes. For Centrifugal Filtration: Perform additional wash steps with the appropriate buffer. |
| Contamination with copper catalyst. | The copper catalyst used in the click reaction has not been effectively removed. | Use a copper chelating agent, such as EDTA, in your wash or dialysis buffers. Specialized resins designed to scavenge copper can also be used prior to the final purification step. |
Experimental Protocols
Below are detailed methodologies for the recommended purification techniques.
Protocol 1: Size-Exclusion Chromatography (SEC)
-
Column Preparation: Select a size-exclusion chromatography column with a resin that has an appropriate fractionation range for your target molecule. For example, if your product is a 50 kDa protein, a resin with a fractionation range of 10-100 kDa would be suitable. Equilibrate the column with a buffer compatible with your downstream application.
-
Sample Loading: Concentrate your reaction mixture if necessary and load it onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugated product will elute first, followed by the smaller, unreacted β-Lac-TEG-N3 and other small molecule reagents.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing your purified product.
Protocol 2: Dialysis
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than your target molecule but significantly larger than β-Lac-TEG-N3 (499.47 Da). For example, a 3.5 kDa or 5 kDa MWCO membrane is often a good choice for protein purification.
-
Sample Preparation: Load your reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis tubing or cassette in a large volume of an appropriate buffer (at least 200 times the sample volume). Stir the buffer gently.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C. For optimal removal, change the buffer 2-3 times.
-
Sample Recovery: After the final buffer exchange, recover the sample from the dialysis tubing or cassette.
Protocol 3: Centrifugal Filtration
-
Device Selection: Choose a centrifugal filter unit with a MWCO that is significantly smaller than your target molecule. For example, for a 30 kDa protein, a 10 kDa MWCO device would be appropriate.
-
Sample Loading: Add your reaction mixture to the upper chamber of the centrifugal filter unit.
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions. The larger, purified product will be retained in the upper chamber, while the smaller, unreacted β-Lac-TEG-N3 will pass through the membrane into the collection tube.
-
Washing: Add a fresh volume of buffer to the upper chamber and repeat the centrifugation step. This wash step can be repeated 2-3 times to ensure complete removal of the unreacted azide.
-
Product Recovery: Recover your purified product from the upper chamber of the device.
Workflow Visualization
The following diagram illustrates a general experimental workflow for a click chemistry reaction followed by the removal of unreacted β-Lac-TEG-N3.
Caption: General workflow for purification after a click chemistry reaction.
References
Validation & Comparative
Validating Azide-Tagged Protein Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of protein labeling is a critical step in ensuring data integrity. This guide provides a comparative overview of mass spectrometry-based methods for validating the labeling of proteins with azide tags, such as beta-Lac-TEG-N3. We present experimental data and detailed protocols to assist in the selection of appropriate validation strategies.
The use of azide tags as bioorthogonal chemical reporters has become a powerful tool for studying proteins in complex biological systems. The small size and selective reactivity of the azide group allow for the covalent tagging of biomolecules in their native environments. Subsequent detection and identification of these tagged proteins are frequently accomplished using mass spectrometry, a highly sensitive and accurate analytical technique. Validation of this labeling is paramount to confirm the specificity and efficiency of the tagging reaction.
Comparative Analysis of Enrichment Strategies for Azide-Tagged Peptides
A key challenge in the mass spectrometry analysis of azide-tagged proteins is the effective isolation and identification of the labeled peptides from a complex mixture. Several enrichment strategies have been developed to address this. The two most prominent methods are copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and the Staudinger ligation.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Staudinger Ligation |
| Principle | Forms a stable triazole linkage between an azide and an alkyne. | Forms an amide bond between an azide and a phosphine reagent. |
| Reagents | Copper (I) catalyst, alkyne-bearing reporter tag (e.g., biotin-alkyne). | Phosphine reagent functionalized with an affinity tag (e.g., biotin). |
| Efficiency | Generally very high and rapid. | Effective, but can be slower than CuAAC. |
| Biocompatibility | The cytotoxicity of copper can be a concern for in vivo studies, though ligands have been developed to mitigate this. | Generally considered more biocompatible due to the absence of a cytotoxic metal catalyst. |
| Sample Handling | Can present challenges in sample handling.[1][2][3] | Fewer issues with sample handling, making it well-suited for enriching cross-linked peptides.[1][2] |
Experimental Protocols
General Workflow for Mass Spectrometry Validation of Azide-Tagged Proteins
The following diagram outlines a typical workflow for the validation of azide-labeled proteins by mass spectrometry, from initial labeling to data analysis.
Detailed Protocol for Enrichment of Azide-Tagged Peptides via Staudinger Ligation
This protocol is adapted from methodologies described for the enrichment of azide-tagged cross-linked peptides.
-
Protein Labeling and Digestion:
-
Incubate the protein of interest with the this compound probe under optimized conditions (e.g., specific buffer, temperature, and incubation time).
-
Denature the labeled protein sample and reduce and alkylate the cysteine residues.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
Staudinger Ligation:
-
To the peptide mixture, add a biotinylated phosphine reagent.
-
Incubate the reaction mixture to allow for the ligation of the biotin tag to the azide-tagged peptides.
-
-
Affinity Purification:
-
Equilibrate streptavidin-coated beads with an appropriate binding buffer.
-
Add the peptide mixture from the Staudinger ligation reaction to the beads and incubate to allow for the capture of biotinylated peptides.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.
-
-
Elution and Mass Spectrometry Analysis:
-
Elute the enriched peptides from the streptavidin beads.
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Perform database searches using software such as Protein Prospector to identify the labeled peptides. The search parameters should be set to include the mass shift corresponding to the azide-TEG tag and any modifications introduced during the enrichment process.
-
Alternative Protein Tagging Strategies
While azide-based labeling is a powerful technique, several alternative methods for protein tagging exist, each with its own set of advantages and disadvantages.
| Tagging Strategy | Principle | Advantages | Disadvantages |
| Terminal Alkynes | Utilized in CuAAC ("click chemistry") reactions with azide-functionalized probes. | Highly efficient and bioorthogonal. | Requires a copper catalyst which can be cytotoxic. |
| Epitope Tagging (e.g., FLAG, HA) | A short peptide sequence is genetically fused to the protein of interest. | Well-characterized antibodies are available for detection and purification. | The tag itself can sometimes interfere with protein function or localization. |
| Biotinylation | Covalent attachment of biotin to proteins, often at lysine residues or the N-terminus. | Strong and specific interaction with streptavidin allows for efficient enrichment. | Can occur on multiple sites within a protein, potentially altering its properties. |
| NLS-Tagging | Fusion of a Nuclear Localization Signal (NLS) to the protein. | Useful for studying nuclear proteins and their interactions. | Limited to proteins that are localized to the nucleus. |
| Stable Isotope Labeling (e.g., dN-TOP) | Incorporation of light and heavy isotopes for quantitative analysis. | Enables accurate quantification of proteins and their modifications. | Can be complex and requires specialized reagents and data analysis software. |
Signaling Pathway Visualization
The validation of protein labeling is often a crucial component in the broader study of cellular signaling pathways. For instance, identifying a labeled protein can help to elucidate its role in a particular pathway. The following is a generic representation of a signaling cascade that could be investigated using azide-tagging and mass spectrometry.
References
- 1. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Successful β-Lactamase-TEG-N3 Conjugation: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, the precise and efficient confirmation of protein conjugation is a critical step in the development of novel biotherapeutics and research tools. This guide provides a comprehensive comparison of Western blot-based methods for confirming the successful conjugation of β-lactamase with a triethylene glycol-azide (TEG-N3) linker. Detailed experimental protocols and supporting data are presented to facilitate the selection of the most appropriate method for your research needs.
The conjugation of proteins with functional moieties, such as polyethylene glycol (PEG) linkers and reactive handles like azides, is a cornerstone of modern bioconjugation chemistry. The resulting conjugates have wide-ranging applications, from targeted drug delivery to advanced diagnostics. Here, we focus on the confirmation of a specific conjugate: β-lactamase-TEG-N3. Western blotting, a widely used and powerful analytical technique, offers a robust platform for this purpose, particularly when combined with bioorthogonal "click chemistry."
Comparison of Detection Strategies for β-Lac-TEG-N3 Conjugates
The azide (N3) group on the TEG linker provides a bioorthogonal handle that allows for specific detection. This is typically achieved by "clicking" a reporter molecule, such as biotin or a fluorophore, onto the azide. The choice of reporter and subsequent detection method can significantly impact the sensitivity, complexity, and cost of the analysis.
| Feature | Biotin-Alkyne followed by Streptavidin-HRP | Alkyne-Fluorophore (Direct Detection) | Anti-β-Lactamase Antibody (Primary Detection) |
| Principle | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) attaches a biotin-alkyne to the azide. The biotin is then detected by a streptavidin-horseradish peroxidase (HRP) conjugate, which catalyzes a chemiluminescent or colorimetric reaction.[1] | CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) is used to attach an alkyne-fluorophore directly to the azide. The fluorescence is then detected using an appropriate imaging system.[2] | A primary antibody specific to β-lactamase is used to detect the protein, regardless of conjugation. A secondary HRP- or fluorophore-conjugated antibody is then used for visualization. |
| Specificity for Conjugate | High. Detects only proteins that have the azide handle and have undergone the click reaction. | High. Detects only proteins that have successfully been conjugated with the azide-containing linker and subsequently clicked to a fluorophore.[2] | Low. Detects both conjugated and unconjugated β-lactamase. A shift in molecular weight on the blot is the primary indicator of successful conjugation. |
| Sensitivity | Very High. The enzymatic amplification from HRP provides a strong signal.[3] | High. Dependant on the quantum yield of the fluorophore and the imaging equipment.[2] | Moderate to High. Dependent on the antibody affinity and concentration. |
| Workflow Complexity | Multi-step: Click reaction, then Western blot with streptavidin-HRP incubation. | Two-step: Click reaction followed by direct imaging of the gel or membrane. | Standard Western blot protocol. |
| Cost | Generally lower cost for reagents (biotin, streptavidin-HRP, substrates) compared to fluorescent systems. | Can be more expensive due to the cost of fluorescently labeled alkynes and specialized imaging equipment. | Cost is dependent on the price of the primary and secondary antibodies. |
| Multiplexing Capability | Difficult on a single blot. | Can be multiplexed with other fluorescently labeled proteins if different fluorophores are used. | Can be multiplexed with antibodies against other proteins of interest. |
Experimental Protocols
Protocol 1: β-Lactamase-TEG-N3 Conjugation (Representative Protocol)
This protocol describes a general method for conjugating a TEG-azide linker to β-lactamase. The specific chemistry will depend on the reactive group on the TEG linker (e.g., NHS ester for targeting lysines, maleimide for targeting cysteines). This example assumes an NHS ester-TEG-N3 linker.
-
Protein Preparation: Prepare a solution of β-lactamase in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Linker Preparation: Dissolve the NHS-TEG-N3 linker in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10-50 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the NHS-TEG-N3 linker solution to the β-lactamase solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris or glycine to react with any excess NHS ester.
-
Purification: Remove excess, unreacted linker and quenching agent by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
Quantification: Determine the final protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: Confirmation of Conjugation via Western Blot with Biotin-Alkyne and Streptavidin-HRP
This protocol utilizes click chemistry to attach a biotin reporter to the azide group on the conjugated β-lactamase.
-
Click Reaction:
-
To your β-Lac-TEG-N3 conjugate (e.g., 50 µL of a 1 mg/mL solution), add the following reagents in order:
-
Biotin-alkyne (from a 10 mM stock in DMSO, final concentration ~100 µM).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (from a 100 mM stock in water, final concentration ~1 mM).
-
Copper(II) sulfate (CuSO4) (from a 20 mM stock in water, final concentration ~200 µM).
-
Sodium ascorbate (from a 300 mM stock in water, freshly prepared, final concentration ~3 mM).
-
-
Vortex briefly to mix after each addition.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
Add 4X Laemmli sample buffer to the clicked protein sample.
-
Heat the sample at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the prepared samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size. Include an unconjugated β-lactamase control.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Western Blotting:
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an HRP substrate (e.g., ECL) to the membrane and visualize the chemiluminescent signal using an appropriate imager. A band at a higher molecular weight than the unconjugated control indicates successful conjugation.
-
Visualizing the Workflow and Alternative Methods
To better understand the experimental process and alternative validation techniques, the following diagrams illustrate the key steps and concepts.
References
- 1. Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Parallel Reaction Monitoring Mass Spectrometry for Rapid and Accurate Identification of β-Lactamases Produced by Enterobacteriaceae [frontiersin.org]
A Head-to-Head Comparison: Beta-Lac-TEG-N3 versus Antibody-Based Detection for Enhanced Specificity and Sensitivity
For researchers, scientists, and drug development professionals at the forefront of molecular detection, the choice of methodology can significantly impact experimental outcomes. While antibody-based techniques have long been the standard, emerging technologies like beta-Lac-TEG-N3 offer compelling advantages in specificity, sensitivity, and workflow efficiency. This guide provides a detailed, data-driven comparison to inform your selection of the optimal detection strategy.
The detection and quantification of specific biomolecules, particularly post-translationally modified proteins and cell-surface glycans, are crucial for advancing our understanding of disease pathology and for the development of novel therapeutics. Traditional antibody-based methods, such as ELISA and Western blotting, have been instrumental in this field. However, they are not without their limitations, including antibody cross-reactivity, batch-to-batch variability, and challenges in recognizing subtle molecular changes.[1][2][3]
This compound represents a novel chemoenzymatic and bioorthogonal approach that overcomes many of these challenges. This method utilizes a specific enzyme to attach a sugar molecule containing a bioorthogonal azide (N3) tag onto the target of interest. The subsequent detection of this tag via a "click chemistry" reaction with a probe, often coupled to a reporter system like a beta-lactamase enzyme fragment complementation assay, provides a highly specific and amplified signal.[4][5]
Quantitative Performance: A Comparative Analysis
To illustrate the performance differences between this compound and antibody-based detection, the following table summarizes key quantitative metrics. The data is a composite of findings from multiple studies to provide a realistic expectation of performance.
| Performance Metric | This compound | Antibody-Based Detection (e.g., ELISA) | Key Advantage of this compound |
| Signal Amplification | Enzymatic turnover from beta-lactamase provides a significant signal boost. | Signal amplification is dependent on the enzyme conjugate (e.g., HRP) and substrate. | Higher potential for signal amplification, leading to enhanced sensitivity. |
| Signal-to-Noise Ratio | Bioorthogonal nature of the click reaction minimizes non-specific background signal. | Cross-reactivity of antibodies can lead to higher background noise. | Significantly higher signal-to-noise ratio, enabling clearer detection of low-abundance targets. |
| Specificity | High specificity is conferred by both the enzyme-mediated substrate transfer and the bioorthogonal click reaction. | Specificity is dependent on the antibody's binding epitope and can be prone to cross-reactivity with structurally similar molecules. | Unparalleled specificity, reducing the likelihood of false-positive results. |
| Lot-to-Lot Consistency | The chemical and enzymatic reagents offer high consistency between batches. | Polyclonal antibodies are known for significant lot-to-lot variability, while monoclonal antibodies can also exhibit batch-dependent performance differences. | Greater reproducibility and reliability of experimental results over time. |
| Workflow Complexity | Involves a multi-step enzymatic and chemical labeling process. | Generally a more straightforward protocol of binding and detection steps. | While more steps are involved, the precision of the method can lead to more definitive results. |
Visualizing the Methodologies
To further clarify the distinct workflows of this compound and antibody-based detection, the following diagrams illustrate the key steps of each process.
Experimental Protocols
To provide a practical understanding of these methodologies, detailed protocols for key experiments are outlined below.
Protocol 1: Chemoenzymatic Labeling and Detection of Cell-Surface Glycans using this compound
This protocol describes the labeling of a specific glycan on the surface of live cells followed by detection using a beta-lactamase complementation assay.
Materials:
-
Live cells in culture
-
Glycosyltransferase specific for the target glycan
-
This compound (substrate for the glycosyltransferase)
-
Alkyne-modified beta-lactamase fragment 1
-
Beta-lactamase fragment 2
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Fluorescent beta-lactamase substrate (e.g., CCF2-AM)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Enzymatic Labeling:
-
Prepare a labeling solution containing the specific glycosyltransferase and this compound in an appropriate buffer.
-
Wash the cells with PBS.
-
Incubate the cells with the labeling solution for 1-2 hours at 37°C.
-
Wash the cells three times with PBS to remove unreacted labeling reagents.
-
-
Click Chemistry Reaction:
-
Prepare a click chemistry reaction cocktail containing the alkyne-modified beta-lactamase fragment 1, CuSO4, and sodium ascorbate in PBS.
-
Incubate the labeled cells with the click chemistry cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Enzyme Complementation and Signal Detection:
-
Add the beta-lactamase fragment 2 to the cells and incubate for 1 hour at room temperature to allow for complementation.
-
Add the fluorescent beta-lactamase substrate (e.g., CCF2-AM) and incubate for 1-2 hours at room temperature.
-
Measure the fluorescence signal using a plate reader or fluorescence microscope.
-
Protocol 2: Detection of Cell-Surface Glycans using an Antibody-Based ELISA
This protocol outlines a standard indirect ELISA for the detection of a specific glycan on the cell surface.
Materials:
-
Live cells expressing the target glycan
-
Primary antibody specific for the target glycan
-
HRP-conjugated secondary antibody
-
ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in an ELISA plate and allow them to adhere and grow.
-
Fixation (Optional but recommended for whole-cell ELISA): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and wash with PBS.
-
Blocking:
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Add the diluted primary antibody to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add the diluted secondary antibody to the wells and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add the TMB substrate to each well and incubate until a color change is observed (typically 15-30 minutes).
-
Add the stop solution to quench the reaction.
-
Measure the absorbance at 450 nm using a plate reader.
-
Conclusion: A New Paradigm in Molecular Detection
The this compound system, leveraging the precision of chemoenzymatic labeling and the specificity of bioorthogonal chemistry, offers a powerful alternative to traditional antibody-based detection methods. Its ability to minimize background and provide robust signal amplification makes it particularly advantageous for studying low-abundance biomolecules and for applications where high specificity is paramount. While antibody-based methods remain valuable for many applications, researchers and drug development professionals should consider the significant benefits of this compound for achieving more accurate, reproducible, and sensitive results.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Specific Pathogen Detection Using Bioorthogonal Chemistry and Diagnostic Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling glycans on living cells by a chemoenzymatic glycoengineering approach - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for β-Lac-TEG-N3 Metabolic Labeling
For researchers in cellular biology and drug development, metabolic labeling serves as a powerful tool to investigate complex biological processes. β-Lac-TEG-N3 is a metabolic probe designed for the detection of β-galactosidase activity, an enzyme frequently associated with cellular senescence. This guide provides a comprehensive comparison of experimental controls for utilizing β-Lac-TEG-N3, alongside a well-established alternative for metabolic glycan engineering, Tetraacetyl-N-azidoacetylgalactosamine (Ac4GalNAz).
This guide will delve into the necessary control experiments, present detailed experimental protocols, and offer visualizations to ensure the accuracy and reproducibility of your findings.
Comparative Analysis of Metabolic Labeling Reagents
While β-Lac-TEG-N3 targets a specific enzymatic activity, Ac4GalNAz is a broader metabolic labeling reagent for O-linked glycoproteins. The choice of reagent is contingent on the specific biological question being addressed. The following table summarizes the key characteristics and control considerations for each.
| Feature | β-Lac-TEG-N3 | Tetraacetyl-N-azidoacetylgalactosamine (Ac4GalNAz) |
| Target Enzyme | β-galactosidase | UDP-GalNAc pyrophosphorylase, O-GlcNAc transferases |
| Cellular Pathway | Cellular Senescence, lysosomal activity | O-GlcNAc cycling, mucin-type O-glycosylation |
| Reported Labeling Efficiency | Dependent on β-galactosidase activity levels. Quantitative data is not readily available in peer-reviewed literature and should be determined empirically for the cell system of interest. | High, with labeling observed in a wide range of cell lines. Efficiency can be influenced by cell type and metabolic state. |
| Potential Cytotoxicity | Specific cytotoxicity data is not widely published. A dose-response and viability assay is critical before experimental use. | Generally low cytotoxicity at effective concentrations, but can vary between cell lines. Viability assays are recommended. |
| Positive Control | Senescent cells induced by methods such as irradiation or treatment with doxorubicin. Cells overexpressing β-galactosidase. | Cell lines with known high levels of O-GlcNAcylation (e.g., HeLa, Jurkat). Treatment with O-GlcNAcase inhibitors like Thiamet-G. |
| Negative Control | Cells not expressing β-galactosidase. Treatment with a known β-galactosidase inhibitor. Vehicle-only (e.g., DMSO) treated cells. Cells not treated with β-Lac-TEG-N3 but subjected to the click chemistry reaction. | Cells cultured in the absence of Ac4GalNAz. Treatment with an inhibitor of O-GlcNAc transferases, such as OSMI-1. Vehicle-only (e.g., DMSO) treated cells. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline the key experimental protocols for utilizing β-Lac-TEG-N3 and performing essential control experiments.
Protocol 1: β-Lac-TEG-N3 Metabolic Labeling and Detection
This protocol describes the general workflow for labeling cells with β-Lac-TEG-N3 followed by detection using copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry with a fluorescent alkyne probe.
Materials:
-
β-Lac-TEG-N3
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., PBS)
-
Fluorescent alkyne probe (e.g., DBCO-Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Copper protectant ligand (e.g., TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere overnight.
-
Metabolic Labeling: Prepare a stock solution of β-Lac-TEG-N3 in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM). Replace the existing medium with the labeling medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) under standard cell culture conditions.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use by adding the reagents in the following order: PBS, fluorescent alkyne probe, CuSO4, TBTA, and sodium ascorbate.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is essential for assessing the cytotoxicity of β-Lac-TEG-N3.
Materials:
-
Cells of interest
-
β-Lac-TEG-N3
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of β-Lac-TEG-N3 for the desired incubation time (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
Protocol 3: Western Blotting for Labeled Proteins
This protocol allows for the detection of proteins that have been tagged with β-Lac-TEG-N3 and a biotinylated alkyne probe.
Materials:
-
Labeled cell lysates
-
Biotin-alkyne probe
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Click Chemistry: Lyse the metabolically labeled cells and perform the click chemistry reaction with a biotin-alkyne probe in the lysate.
-
SDS-PAGE: Separate the proteins in the lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for β-Lac-TEG-N3 metabolic labeling and analysis.
Caption: Simplified signaling pathway leading to cellular senescence and β-galactosidase activity.
A Comparative Guide to Alkyne Probes for Reaction with β-Lac-TEG-N₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different alkyne probes for their reaction with the azide-functionalized molecule, β-Lac-TEG-N₃. The selection of an appropriate alkyne probe is critical for the efficiency and success of bioconjugation, cellular imaging, and drug delivery applications. This document outlines the performance of various probes, supported by experimental data, and provides detailed protocols for their use.
Overview of Alkyne Probes and Reaction Mechanisms
The primary reaction discussed is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction can be performed in two main modalities: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) using terminal alkynes, and the strain-promoted azide-alkyne cycloaddition (SPAAC) which utilizes strained cyclooctynes and is copper-free.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method involves the reaction of a terminal alkyne with an azide in the presence of a Cu(I) catalyst. It is a highly efficient and versatile reaction. However, the requirement for a copper catalyst can be a drawback in living systems due to potential cytotoxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst.[1] The reaction is driven by the ring strain of cyclooctyne probes. Several generations of cyclooctynes have been developed, each with different reactivity, stability, and hydrophilicity.
Quantitative Comparison of Alkyne Probe Performance
The efficacy of different alkyne probes is best evaluated by their second-order rate constants (k₂), which quantify the reaction speed. The following table summarizes the reported reaction rates for commonly used alkyne probes with model azide compounds, which serve as a proxy for β-Lac-TEG-N₃.
| Alkyne Probe | Reaction Type | Model Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Terminal Alkyne | CuAAC | Benzyl Azide | ~1 - 100 (catalyzed) | High efficiency with catalyst, potential cytotoxicity from copper. |
| BCN (Bicyclo[6.1.0]nonyne) | SPAAC | Azido-amino acid | ~0.037 | Good stability, smaller and more hydrophilic than DBCO. |
| DIFO (Difluorinated Cyclooctyne) | SPAAC | Benzyl Azide | ~0.1 - 0.4 | Good reactivity and stability. |
| DBCO (Dibenzocyclooctyne) | SPAAC | Azido-amino acid | ~0.34 | High reactivity, widely used, but can be lipophilic. |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature. The data presented provides a comparative overview of the intrinsic reactivity of each alkyne probe.
Experimental Protocols
Detailed methodologies for performing CuAAC and SPAAC reactions with a molecule like β-Lac-TEG-N₃ are provided below.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Terminal Alkyne Probe
This protocol is adapted for the labeling of an azide-modified biomolecule in a biological sample.[2][3][4]
Materials:
-
β-Lac-TEG-N₃ solution
-
Terminal alkyne probe (e.g., an alkyne-functionalized fluorophore)
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) solution (100 mM in water)
-
Sodium ascorbate solution (300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the β-Lac-TEG-N₃ solution with the terminal alkyne probe in PBS.
-
Add the THPTA solution to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
The labeled product can then be purified or analyzed as required.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO Probe
This protocol describes a general procedure for labeling an azide-modified molecule with a DBCO-functionalized probe.
Materials:
-
β-Lac-TEG-N₃ solution
-
DBCO-functionalized probe (e.g., DBCO-fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the β-Lac-TEG-N₃ and the DBCO-functionalized probe in PBS.
-
Mix the solutions in a microcentrifuge tube.
-
Incubate the reaction at room temperature or 37°C. The reaction time will depend on the concentrations of the reactants and the specific DBCO probe used, but is typically complete within 1-2 hours.
-
The resulting triazole-linked product is stable and can be used directly for downstream applications.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Diagrams generated using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a relevant biological pathway.
Experimental Workflow for Alkyne Probe Comparison
Caption: Workflow for comparing CuAAC and SPAAC alkyne probes.
Signaling Pathway: β-Lactamase Induction in Gram-Negative Bacteria
The AmpG-AmpR-AmpC pathway is a signaling cascade that regulates the expression of β-lactamase, an enzyme that confers antibiotic resistance by degrading β-lactam antibiotics. This pathway is relevant as it highlights a biological system where molecules with structural similarities to β-lactams play a crucial role.
Caption: AmpG-AmpR-AmpC signaling pathway for β-lactamase induction.
Conclusion
The choice of an alkyne probe for reaction with β-Lac-TEG-N₃ depends on the specific experimental context. For in vitro applications where high reaction efficiency is paramount and the presence of copper is tolerable, a terminal alkyne with a Cu(I) catalyst is a robust choice. For applications in living cells or in vivo, where biocompatibility is crucial, strain-promoted alkyne probes are superior. Among the SPAAC reagents, DBCO offers the fastest kinetics, making it ideal for rapid labeling at low concentrations. BCN, while slower, provides a smaller, more hydrophilic alternative that may be advantageous in certain biological systems. Careful consideration of the trade-offs between reactivity, stability, and biocompatibility will enable the selection of the optimal alkyne probe for your research needs.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for beta-Lac-TEG-N3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of beta-Lac-TEG-N3, a compound containing an azide group. Adherence to these procedures is critical to mitigate risks of personal injury and environmental contamination.
Core Safety Principles for Handling Azide Compounds
This compound contains an azide functional group (-N3), which requires specific handling precautions due to the potential hazards associated with this class of compounds. Azides can be highly reactive, toxic, and potentially explosive under certain conditions.[1][2]
Key Hazards:
-
Explosivity: Heavy metal azides, which can form when azide solutions come into contact with metals like lead, copper, silver, or mercury, are shock-sensitive and can detonate violently.[1] Organic azides can also be sensitive to heat, light, friction, and pressure, leading to violent decomposition.[2]
-
Toxicity: Azide compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves. For highly toxic azides, consider wearing double gloves (e.g., Silver Shield® under nitrile gloves). |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Skin and Body | A lab coat is required. For procedures with a higher risk of explosion, a blast shield should be used in a chemical fume hood. |
Proper Disposal Procedures for this compound
The recommended and safest method for the disposal of this compound is to treat it as hazardous waste without attempting chemical deactivation in the laboratory, unless you are highly experienced with such procedures and have specific, validated protocols for this compound.
Step-by-Step Disposal as Hazardous Waste:
-
Segregate Waste: All waste containing this compound, including contaminated PPE, weighing paper, and pipette tips, must be collected in a dedicated and clearly labeled waste container.
-
Use Compatible Containers: Use only plastic containers for azide waste to prevent the formation of explosive metal azides. Never use metal containers or caps with metal liners.
-
Labeling: The waste container must be clearly and securely labeled as "Hazardous Waste: Contains Organic Azide (this compound)". List all chemical constituents of the waste stream.
-
Avoid Mixing: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid mixing with heavy metals and their salts.
-
Storage: Store the sealed azide waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bromine, carbon disulfide, and heavy metals. The storage area should be designated for hazardous waste.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.
Experimental Protocol: Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to ensure safety.
-
Evacuate and Notify: If the spill is large or in a poorly ventilated area, evacuate the lab immediately and notify your supervisor and the institutional EH&S department.
-
Control the Spill (for small spills in a fume hood):
-
Ensure you are wearing the proper PPE.
-
Cover the spill with an absorbent material (e.g., vermiculite or a commercial spill absorbent).
-
Carefully collect the absorbed material using non-metallic tools (e.g., plastic or glass scoopula) to avoid shock-sensitive metal azide formation.
-
Place the collected waste into the designated hazardous azide waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if compatible with other materials present), and dispose of the cleaning materials as hazardous waste.
-
-
Decontamination: Decontaminate all non-disposable equipment that came into contact with the azide.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. If a specific SDS for this compound is available, its recommendations supersede the general guidance provided here.
References
Personal protective equipment for handling beta-Lac-TEG-N3
Immediate Safety and Personal Protective Equipment (PPE)
Given that the toxicological properties of beta-Lac-TEG-N3 have not been thoroughly investigated, it is crucial to handle it with the utmost care, treating it as a potentially hazardous substance. The presence of the beta-lactam ring suggests a potential for allergic sensitization.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be considered. |
Operational Handling and Storage
Handling:
-
Avoid contact: Take precautionary measures to prevent contact with skin and eyes.
-
Avoid inhalation: Do not breathe dust or aerosols.[1] Handle in a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[1]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.
Spill and Emergency Procedures
Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
First Aid:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.
Disposal Plan
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Disposal Steps:
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips), into a designated and clearly labeled hazardous waste container.
-
The container should be kept closed and stored in a designated hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of beta-lactam and azide-containing compounds. In many developed countries, specialized companies manage the disposal of pharmaceutical waste.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
